Product packaging for 1H-Benzo[g]indole(Cat. No.:CAS No. 233-34-1)

1H-Benzo[g]indole

Cat. No.: B1329717
CAS No.: 233-34-1
M. Wt: 167.21 g/mol
InChI Key: HIYWOHBEPVGIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzo[g]indole is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benz[g]indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153687. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N B1329717 1H-Benzo[g]indole CAS No. 233-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075202
Record name 1H-Benz[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-34-1
Record name 1H-Benz(g)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[g]indole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benz[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzo[g]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzo[g]indole: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo[g]indole is a polycyclic aromatic hydrocarbon belonging to the indole family. Its structure consists of a benzene ring fused to a naphthalene moiety, which in turn is fused to a pyrrole ring. This unique tricyclic framework imparts distinct chemical and physical properties and serves as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a particular focus on its role as a modulator of the Keap1-Nrf2 signaling pathway.

Chemical Structure and Identification

This compound is systematically named this compound.[1] It is a solid substance at room temperature.[2][3] The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 233-34-1[1][2][3]
Molecular Formula C₁₂H₉N[1][2][3]
Molecular Weight 167.21 g/mol [2][3]
SMILES C1=CC=C2C(=C1)C=CC3=C2NC=C3[1]
InChI Key HIYWOHBEPVGIQN-UHFFFAOYSA-N[1][2][3]
Synonyms 1H-Benz[g]indole, 6,7-Benzindole, NSC 153687

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below.

PropertyValue
Physical State Solid[2][3]
Melting Point 180-184 °C[2][3]
Boiling Point (Predicted) 371.1 ± 11.0 °C[4]
Density (Predicted) 1.229 ± 0.06 g/cm³[4]
Solubility Soluble in hot water, alcohol, ether, and benzene. Insoluble in mineral oil and glycerol.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for indole ring formation, most notably the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Fischer Indole Synthesis of this compound (Adapted)

The Fischer indole synthesis is a classic and versatile method for constructing indole rings.[6] The general approach involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, a suitable naphthylhydrazine and a cyclic ketone can be employed.

Step 1: Formation of the Naphthylhydrazone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylhydrazine hydrochloride (1.0 equivalent) and a suitable cyclic ketone (e.g., cyclohexanone, 1.0 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude naphthylhydrazone.

Step 2: Cyclization and Aromatization

  • Reaction Setup: Dissolve the crude naphthylhydrazone in a high-boiling point solvent such as toluene or dioxane in a round-bottom flask.

  • Catalyst Addition: Add a dehydrogenating agent, for instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

  • Reaction: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • Purification: Cool the reaction mixture. If Pd/C was used, filter the mixture. Concentrate the solvent and purify the resulting residue using column chromatography on silica gel to yield this compound.[6]

Biological Activity: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction

Derivatives of this compound have been identified as a novel class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[7][8] This interaction is a key regulatory point in the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular defense against oxidative and electrophilic stress.[9][10] Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[10][11] When cells are exposed to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[11][12]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Inhibitor This compound Derivative Inhibitor->Keap1_Nrf2 inhibits interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes activates Transcription Transcription

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Keap1-Nrf2 Inhibitor Screening Assay

A common method to identify inhibitors of the Keap1-Nrf2 interaction is a fluorescence polarization (FP) assay.[13]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

    • Dilute the fluorescently labeled Nrf2 peptide (containing the Keap1 binding motif) in the assay buffer.

    • Dilute the purified Keap1 protein in the assay buffer.

    • Prepare serial dilutions of the this compound test compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to the "Blank" wells.

    • To the "Negative Control," "Positive Control," and "Test Inhibitor" wells, add the master mix containing the assay buffer and the fluorescent Nrf2 peptide.

    • Add the diluted Keap1 protein to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer to the "Negative Control" wells.

    • Add the serially diluted test compound to the "Test Inhibitor" wells.

    • Incubate the plate at room temperature for approximately 30 minutes.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).

    • The degree of polarization is proportional to the amount of fluorescent Nrf2 peptide bound to the Keap1 protein. A decrease in polarization in the presence of the test compound indicates inhibition of the Keap1-Nrf2 interaction.[13]

Conclusion

This compound represents a significant chemical entity with promising applications in medicinal chemistry. Its unique structure allows for diverse functionalization, leading to the development of potent biological agents. The discovery of its derivatives as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction opens up new avenues for the development of therapeutics targeting diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. The synthetic routes and experimental protocols provided in this guide offer a foundation for further research and development in this exciting area.

References

Physical and chemical properties of 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Benzo[g]indole: Properties, Synthesis, and Applications

Introduction

This compound is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to an indole moiety.[1] This tricyclic heterocyclic compound serves as a crucial structural motif in medicinal chemistry and materials science. Its planar, electron-rich system makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and biological relevance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Molecular Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 1H-Benz[g]indole, 6,7-Benzindole, NSC 153687
CAS Number 233-34-1[1][2]
Molecular Formula C₁₂H₉N[1][2]
Molar Mass 167.21 g/mol [1][2]
Appearance Solid
Assay 97%

Table 2: Physicochemical Data for this compound

PropertyValueReference
Melting Point 180-184 °C[1]
Boiling Point (Predicted) 371.1 ± 11.0 °C[1]
Density (Predicted) 1.229 ± 0.06 g/cm³[1]
Water Solubility Insoluble[3]
pKa (Predicted) 5.77 ± 0.40[3]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Information for this compound

TechniqueData HighlightsReference
¹³C NMR Spectra available, recorded on a Bruker WH-90 instrument.[2]
Mass Spectrometry (GC-MS) Spectral data is available.[2]
Mass Spectrometry (LC-MS) Precursor Adduct [M]+ at m/z 167.0725.[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, a general approach can be inferred from established indole synthesis methods. The Fischer indole synthesis is a classic and versatile method for constructing indole ring systems and can be adapted for benzo[a]carbazoles, a related class of compounds.

General Protocol for Fischer Indole Synthesis of a Benzo-fused Indole Derivative:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate arylhydrazine hydrochloride (1.0 equivalent) and a suitable cyclic ketone (e.g., a tetralone derivative, 1.0 equivalent) in glacial acetic acid.

    • Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification of the Intermediate:

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dihydro-benzo-fused indole intermediate.

  • Dehydrogenation (Aromatization):

    • Dissolve the intermediate (1.0 equivalent) in a suitable solvent like toluene or dioxane.

    • Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

    • Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • Final Purification:

    • Cool the reaction mixture. If Pd/C was used, filter the mixture.

    • Concentrate the solvent.

    • Purify the resulting residue by column chromatography to yield the final this compound product.

Reactivity and Biological Significance

This compound serves as a valuable building block in organic synthesis. It is a useful fused indole that can be a starting material in various chemical reactions.[1] The indole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs.[4][5][6]

Derivatives of benzo[g]indole have been investigated as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a significant target in drug discovery for conditions involving oxidative stress.[7] Furthermore, its role as a reactant in the preparation of tryptophan dioxygenase inhibitors highlights its potential in developing anticancer immunomodulators.

Visualizations

The following diagrams illustrate key conceptual workflows related to this compound.

G cluster_synthesis Generalized Synthetic Workflow A Arylhydrazine + Cyclic Ketone B Hydrazone Formation (Acid Catalyst) A->B C Cyclization & Dehydration (Heat) B->C D Dihydro-benzo[g]indole C->D E Dehydrogenation (e.g., Pd/C) D->E F This compound E->F G Purification (Chromatography) F->G

Caption: A generalized workflow for the synthesis of this compound.

G cluster_application Role in Drug Discovery Start This compound (Scaffold) Step1 Chemical Modification & Derivative Synthesis Start->Step1 Starting Material Step2 Screening for Biological Activity (e.g., PPI Inhibition) Step1->Step2 Compound Library Step3 Lead Compound Identification Step2->Step3 Active Hits Step4 Preclinical Development Step3->Step4 Candidate Selection

Caption: Logical workflow of this compound as a scaffold in drug discovery.

Safety Information

This compound is classified as toxic if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place, and containers should be kept tightly closed.

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[2]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician).

References

An In-depth Technical Guide to 1H-Benzo[g]indole (CAS Number: 233-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzo[g]indole, a polycyclic aromatic hydrocarbon containing a fused indole ring system, serves as a crucial scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, extensive spectroscopic analysis, and a review of its biological significance and applications in drug discovery. Particular focus is placed on its role as a precursor for the development of potent inhibitors targeting key signaling pathways implicated in cancer and inflammation, such as the Keap1-Nrf2, microsomal prostaglandin E2 synthase-1 (mPGES-1), and tryptophan 2,3-dioxygenase (TDO) pathways. Detailed experimental methodologies for assessing the activity of its derivatives are also presented, alongside visualizations of the relevant biological pathways.

Chemical and Physical Properties

This compound is a solid, aromatic heterocyclic compound with a molecular formula of C₁₂H₉N.[1][2] Its structure consists of a benzene ring fused to an indole moiety. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 233-34-1[1][2]
Molecular Formula C₁₂H₉N[1][2]
Molecular Weight 167.21 g/mol [1][2]
Appearance Solid[3]
Melting Point 180-184 °C[3]
Boiling Point 371.1 °C at 760 mmHg (Predicted)[4]
Density 1.229 g/cm³ (Predicted)[4]
LogP 3.32110[4]
SMILES c1ccc2c(c1)ccc3cc[nH]c23[3]
InChI 1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H[3]

Synthesis of this compound

The Fischer indole synthesis is a classic and widely employed method for the preparation of indole derivatives, including this compound.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[7]

Fischer Indole Synthesis: Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound, adapted from established Fischer indole synthesis methodologies.

Materials:

  • Naphthylhydrazine hydrochloride

  • A suitable ketone or aldehyde precursor (e.g., a protected form of 3-oxotetrahydrofuran, followed by dehydration/aromatization)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid)[6]

  • Solvent (e.g., glacial acetic acid, ethanol, or a high-boiling point solvent like xylene)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve naphthylhydrazine hydrochloride (1 equivalent) and the ketone/aldehyde precursor (1-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[7]

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours to facilitate the formation of the naphthylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the hydrazone formation is complete, the solvent can be removed under reduced pressure. To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid, a 10-fold excess by weight).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) for 1-3 hours.[7] The color of the reaction mixture will likely darken. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This will precipitate the crude product.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Naphthylhydrazine C Hydrazone Formation (Acid Catalyst, Heat) A->C B Ketone/Aldehyde B->C D Tautomerization (Ene-hydrazine formation) C->D E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization & Cyclization E->F G Ammonia Elimination F->G H This compound G->H

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons and the N-H proton of the indole ring. The aromatic protons will appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The N-H proton usually appears as a broad singlet at a variable chemical shift, often in the range of δ 8.0-11.0 ppm, depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be in the typical range for sp²-hybridized carbons (δ 100-140 ppm). PubChem provides some predicted and experimental ¹³C NMR data.[8]

Table 2: Predicted/Experimental NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHMultiplets (approx. 7.0-8.5)approx. 100-130
Aromatic C (quaternary)-approx. 120-140
NHBroad singlet (approx. 8.0-11.0)-

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[9] The fragmentation pattern will be characteristic of a stable aromatic system. Common fragmentation pathways may involve the loss of small neutral molecules like HCN.[9]

Table 3: Key Mass Spectrometry Data for this compound

m/zIon
167[M]⁺ (Molecular Ion)
140[M - HCN]⁺
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands. A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[10] The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Strong absorptions between 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations of the aromatic rings.[10]

Biological Activity and Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives.[1] These compounds have shown potential as anticancer and anti-inflammatory agents.

Inhibition of the Keap1-Nrf2 Protein-Protein Interaction

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[11] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation.[12] Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[11] Dysregulation of this pathway is implicated in various diseases, including cancer.

Derivatives of this compound have been identified as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[13] By blocking this interaction, these compounds can activate the Nrf2-mediated antioxidant response, which may have therapeutic benefits.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Inhibitor This compound Derivative Inhibitor->Keap1 Inhibition Maf Maf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription

Caption: Inhibition of the Keap1-Nrf2 signaling pathway by this compound derivatives.

Experimental Protocol: Keap1-Nrf2 Inhibitor Screening Assay (Fluorescence Polarization)

This protocol outlines a common method for identifying inhibitors of the Keap1-Nrf2 interaction.[14][15]

  • Reagents and Materials:

    • Purified recombinant human Keap1 protein.

    • A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-Nrf2 peptide).

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the fluorescently labeled Nrf2 peptide, and the test compound at various concentrations.

    • Initiate the binding reaction by adding the Keap1 protein.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Inhibitors of the Keap1-Nrf2 interaction will disrupt the binding of the fluorescent peptide to Keap1, resulting in a decrease in fluorescence polarization.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the binding by 50%) can be calculated by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE₂), a potent pro-inflammatory mediator.[1] Overexpression of mPGES-1 is associated with various inflammatory diseases and cancers.[16]

Derivatives of this compound have been discovered as potent inhibitors of mPGES-1.[17] By inhibiting mPGES-1, these compounds can reduce the production of PGE₂ and thereby exert anti-inflammatory effects.

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound Derivative Inhibitor->mPGES1 Inhibition

Caption: Inhibition of the mPGES-1 pathway by this compound derivatives.

Experimental Protocol: Cell-Based mPGES-1 Inhibition Assay

This protocol describes a method for evaluating the ability of compounds to inhibit mPGES-1 activity in a cellular context.[18]

  • Cell Culture and Stimulation:

    • Culture a suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or primary macrophages).

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for a short period (e.g., 30 minutes).

    • Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.

  • Measurement of PGE₂ Production:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • The inhibitory effect of the test compounds on mPGES-1 is determined by the reduction in PGE₂ production compared to the vehicle-treated control.

    • Calculate the IC₅₀ value by plotting the percentage of PGE₂ inhibition against the logarithm of the inhibitor concentration.

Inhibition of Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[19] TDO is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites.[13]

Derivatives of this compound have been investigated as potential inhibitors of TDO, with the aim of restoring anti-tumor immunity.[13]

TDO_Pathway Tryptophan Tryptophan TDO Tryptophan 2,3-Dioxygenase (TDO) Tryptophan->TDO ImmuneSuppression Immune Suppression (T-cell dysfunction) Tryptophan->ImmuneSuppression Depletion Kynurenine Kynurenine TDO->Kynurenine Kynurenine->ImmuneSuppression Production Inhibitor This compound Derivative Inhibitor->TDO Inhibition

Caption: Inhibition of the Tryptophan 2,3-Dioxygenase (TDO) pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in the development of novel therapeutics. Its utility as a scaffold for generating inhibitors of key signaling pathways in cancer and inflammation underscores its importance for medicinal chemists and drug discovery professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological relevance, offering a valuable resource for researchers in the field. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Spectroscopic Profile of 1H-Benzo[g]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The quantitative spectroscopic data available for 1H-Benzo[g]indole is summarized in the tables below.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

TechniqueSource of SpectrumKey Fragments (m/z)Precursor Adduct/Type
GC-MSF-43-887-8Data not fully detailed in the source.Not specified
LC-MSMSBNK-CASMI_2012-SMI00141167.0725 (999), 141.0693 (904), 115.0537 (712), 140.0616 (153), 166.0648 (113)[M]+•
Other MSMoNA041973141.069626 (100), 168.08075 (42.23)M+H
Other MSMoNA041974141.069717 (100), 168.080826 (33.89)M+H

Data sourced from PubChem CID 98617.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The following table lists the available ¹³C NMR data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

InstrumentSolventCopyright
Bruker WH-90Not specified© 2002-2025 Wiley-VCH GmbH

This information indicates the availability of a ¹³C NMR spectrum, though specific chemical shift values are not provided in the source.[1]

Experimental ¹H NMR data for this compound, including chemical shifts and coupling constants, were not found in the searched databases.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound, detailing characteristic absorption bands, were not found in the searched databases.

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for this compound are not detailed in the available sources, the following sections describe general methodologies for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in a clean NMR tube. Complete dissolution is ensured, and any solid particles are removed by filtration through a glass wool plug.

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming.

  • Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • Data Processing : The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition : A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition : The salt plate is mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is typically recorded first. The infrared spectrum of the sample is then acquired by passing an infrared beam through the film.

  • Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : For techniques like GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated on a liquid chromatography column.

  • Ionization : In the mass spectrometer, the sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_results Structural Elucidation Sample Solid Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS, LC-MS) Dissolution->MS ProcessNMR FID Processing & Spectral Analysis NMR->ProcessNMR ProcessIR Interferogram Processing & Spectral Interpretation IR->ProcessIR ProcessMS Mass Spectrum Analysis & Fragmentation Pattern MS->ProcessMS Structure Determination of Molecular Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of 1H-Benzo[g]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[g]indole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic and structural features allow for diverse functionalization, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

This compound derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A notable anti-inflammatory mechanism of this class of compounds is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of pro-inflammatory prostaglandin E2 (PGE2).

CompoundDescriptionAssay TypeIC50 (µM)Reference
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)Benzo[g]indol-3-carboxylate derivativeCell-free (human mPGES-1)0.6[1]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)Benzo[g]indol-3-carboxylate derivativeIntact A549 cells2[1]
Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of test compounds against human mPGES-1 in a cell-free system.

1. Materials and Reagents:

  • Human mPGES-1 enzyme (recombinant or from microsomal fractions of IL-1β-stimulated A549 cells)

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) as a cofactor

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a 96-well plate, add the test compound dilutions, human mPGES-1 enzyme, and GSH.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubate the reaction for a short period (e.g., 1-2 minutes) at a controlled temperature.

  • Stop the reaction by adding a suitable stop solution (e.g., a solution containing a tin(II) chloride to reduce unreacted PGH2).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for mPGES-1 Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, Compound) mix Mix Enzyme, Compound, and Cofactor in Plate prep->mix preincubate Pre-incubate mix->preincubate start_reaction Add Substrate (PGH2) preincubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify PGE2 (ELISA) stop_reaction->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Workflow for the mPGES-1 enzyme inhibition assay.
Signaling Pathway: NF-κB Mediated Inflammation

The anti-inflammatory effects of this compound derivatives can also be attributed to their potential modulation of the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β Receptor TLR4 / TNFR / IL-1R Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocates Benzo_g_indole This compound Derivative Benzo_g_indole->IKK Inhibits DNA DNA NFkappaB_nucleus->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Modulation of the NF-κB signaling pathway.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, acting through diverse mechanisms including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.

CompoundDescriptionAssay TypeCell LineIC50 (nM)Reference
CUR61414Aminoproline derivativeHh-responsive reporter assays12 cells100-200[2]
Itraconazole (ITZ)Antifungal drug with Hh inhibitory activityHh signaling and angiogenesis assaysVarious~100-700[3]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Cytotoxicity Assay

G seed Seed Cells in 96-well Plate treat Treat with Compound (Serial Dilutions) seed->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand (Shh) PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Benzo_g_indole This compound Derivative Benzo_g_indole->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation DNA DNA GLI_active->DNA Binds Target_genes Target Gene Expression (Cell Proliferation, Survival) DNA->Target_genes Transcription G prep_comp Prepare Compound Serial Dilutions inoculate Inoculate Plate prep_comp->inoculate prep_inoc Prepare Standardized Inoculum prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

References

Unlocking the Therapeutic Potential of 1H-Benzo[g]indole: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzo[g]indole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives are being actively investigated for their potential to modulate key therapeutic targets implicated in a variety of diseases, including cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Key Therapeutic Targets and Quantitative Activity

Derivatives of this compound have shown significant activity against several key therapeutic targets. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Inhibition of Keap1-Nrf2 Protein-Protein Interaction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) leads to the activation of Nrf2 and the subsequent expression of antioxidant and detoxification genes. Benzo[g]indole derivatives have been identified as non-covalent inhibitors of this interaction.[1]

Compound IDStructureAssay TypeIC50 (µM)Cell LineReference
Benzo[g]indole DerivativeBenzo[g]indole skeleton with an indole-3-hydroxamic acid moietyPPI InhibitionStronger than Cpd16HepG2--INVALID-LINK--[1]
Benzo[g]indole-3-carbohydrazide DerivativeBenzo[g]indole skeleton with a carbohydrazide moiety at the 3-positionPPI InhibitionStronger than Cpd16HepG2--INVALID-LINK--[1]
Note: Cpd16 is a previously reported non-covalent Keap1-Nrf2 PPI inhibitor. Specific IC50 values for the benzo[g]indole derivatives were not provided in the reference, but their activity was stated to be superior to Cpd16.
Table 2: Inhibition of Pro-Inflammatory Enzymes

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been shown to inhibit key enzymes in the inflammatory cascade, namely microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.

Compound ClassTargetAssay TypeIC50 (µM)Cell LineReference
Benzo[g]indol-3-carboxylatesmPGES-1Cell-free~0.1---INVALID-LINK--
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylatemPGES-1Cell-free0.6---INVALID-LINK--
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylatemPGES-1Intact A549 cells2A549--INVALID-LINK--
Benzo[g]indol-3-carboxylates5-Lipoxygenase-Potent Inhibition---INVALID-LINK--
Table 3: Cytotoxic Activity Against Cancer Cell Lines

The antiproliferative properties of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference
Benzo[f]indole-4,9-dione Derivatives (LACBio1, LACBio2, LACBio3, LACBio4)MDA-MB 231 (Triple-Negative Breast Cancer)Cell Viability10 and 30--INVALID-LINK--[2]
Benzo[f]indole-4,9-dione DerivativesMDA-MB 231Apoptosis Induction10 and 30--INVALID-LINK--[2]
Table 4: Antimicrobial Activity

While specific data for this compound derivatives is limited, related benzo[d]imidazole and indole derivatives have shown promising antimicrobial activity. Further investigation into the antimicrobial potential of the this compound scaffold is warranted.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq)Staphylococcus aureus (including MRSA)< 1--INVALID-LINK--[3]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3aa, 3ad)Staphylococcus aureus (including MRSA)3.9-7.8--INVALID-LINK--[3]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9--INVALID-LINK--[3]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9--INVALID-LINK--[3]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9--INVALID-LINK--[3]
Indole-triazole derivatives (1b, 2b-d, 3b-d)Candida albicans3.125--INVALID-LINK--[4]
Table 5: Anti-Trypanosomal Activity

The 1H-indole core is present in compounds with activity against Trypanosoma cruzi, the causative agent of Chagas disease. While specific data for this compound derivatives is not yet available, the activity of related indole-2-carboxamides highlights the potential of this scaffold.

Compound ClassTargetAssay TypepEC50Reference
1H-Indole-2-carboxamide derivativesT. cruzi intracellular amastigotesHigh-Content Screening5.4 - 6.2--INVALID-LINK--[5][6]
Substituted 1H-Indole-2-carboxamide (Compound 24)T. cruzi intracellular amastigotesHigh-Content Screening6.5--INVALID-LINK--[5][6]
Substituted 1H-Indole-2-carboxamide (Compound 56)T. cruzi intracellular amastigotesHigh-Content Screening6.5--INVALID-LINK--[6]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Benzo_g_indole This compound Derivative Benzo_g_indole->Keap1 Inhibits PPI Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 Signaling Pathway Inhibition.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lo Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation, Pain) mPGES1->PGE2 Benzo_g_indole_mPGES1 Benzo[g]indol-3-carboxylates Benzo_g_indole_mPGES1->mPGES1 Inhibits Leukotrienes Leukotrienes (Inflammation, Allergy) LOX->Leukotrienes Benzo_g_indole_5LO Benzo[g]indol-3-carboxylates Benzo_g_indole_5LO->LOX Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Lead Optimization & In Vivo Validation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Characterization->Target_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Characterization->Cell_Assay Dose_Response Dose-Response Curve & IC50 Determination Target_Assay->Dose_Response Cell_Assay->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicity Studies ADMET->In_Vivo

References

1H-Benzo[g]indole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-benzo[g]indole nucleus, a tricyclic aromatic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides an ideal framework for designing molecules with high affinity and selectivity for various biological targets. This guide explores the multifaceted role of the this compound core in drug discovery, delving into its synthesis, functionalization, and therapeutic applications. We will examine its utility in developing novel anticancer, anti-inflammatory, and other therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has led to the development of a diverse range of bioactive compounds. The primary areas of investigation include oncology and inflammatory diseases, with emerging research into other therapeutic domains.

Anticancer Activity

Derivatives of the this compound family have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • DNA Intercalation: Certain 1H-benzo[c,d]indol-2-one derivatives, which share a similar tricyclic core, have been designed as DNA intercalators. These compounds insert themselves between the base pairs of DNA, disrupting its structure and function, ultimately leading to apoptosis in cancer cells. The addition of flexible basic side chains can further enhance their DNA binding properties and antitumor activity.

  • Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition: The Keap1-Nrf2 signaling pathway is a crucial regulator of cellular defense against oxidative and electrophilic stress. In many cancers, this pathway is dysregulated, promoting tumor cell survival. Novel this compound derivatives have been identified as non-covalent inhibitors of the Keap1-Nrf2 PPI. By disrupting this interaction, these compounds activate the Nrf2-mediated antioxidant response, which can be a valuable strategy in cancer therapy.[1]

  • Photodynamic Therapy: Some 2-phenylethenyl-1H-benzo[e]indole dyes have shown promise as photosensitizers in photodynamic therapy (PDT). Upon irradiation with light of a specific wavelength, these compounds generate reactive oxygen species (ROS), leading to localized DNA damage and cancer cell death.

Table 1: Anticancer Activity of Selected Benzo[g]indole and Related Derivatives

Compound ClassSpecific DerivativeTarget/MechanismCell LineIC50 (µM)
1H-Benzo[c,d]indol-2-oneA3 (tailed with N,N-dimethylamino-ethyl-ethane-1,2-diamine)DNA IntercalationA549 (Lung Carcinoma)0.428
1H-Benzo[c,d]indol-2-oneA3 (tailed with N,N-dimethylamino-ethyl-ethane-1,2-diamine)DNA IntercalationP388 (Leukemia)1.69
Benzo[g]indoleBenzo[g]indole with indole-3-hydroxamic acid moietyKeap1-Nrf2 PPI Inhibition-Stronger than Cpd16
2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitrilesCompound 1fDNA IntercalationMCF-7 (Breast Cancer)0.003
2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitrilesCompound 1fDNA Intercalation7721 (Hepatoma)0.115
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated as potent anti-inflammatory agents.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. The enzyme mPGES-1 is responsible for the final step in PGE2 synthesis. Benzo[g]indol-3-carboxylates have been discovered as a novel class of potent mPGES-1 inhibitors.[2] By selectively blocking mPGES-1, these compounds can reduce the production of pro-inflammatory PGE2 without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2]

Table 2: Anti-inflammatory Activity of Selected Benzo[g]indole Derivatives

Compound ClassSpecific DerivativeTargetAssayIC50 (µM)
Benzo[g]indol-3-carboxylatesEthyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a)Human mPGES-1Cell-free0.6
Benzo[g]indol-3-carboxylatesEthyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a)Human mPGES-1Intact A549 cells2
Other Therapeutic Potential

The therapeutic applications of the this compound scaffold are not limited to cancer and inflammation.

  • Antiviral Activity: The indole nucleus is a common feature in many antiviral drugs. Research into benzo-heterocyclic amine compounds has revealed broad-spectrum antiviral activity against both RNA and DNA viruses. While specific data on this compound is emerging, the broader indole family shows significant promise in this area.

  • Neuroprotective Effects: Indole-based compounds are being explored for their neuroprotective properties. Their antioxidant and anti-inflammatory effects, coupled with their ability to modulate various signaling pathways in the central nervous system, make them attractive candidates for the treatment of neurodegenerative diseases.

  • Antimicrobial Activity: Several indole derivatives have demonstrated potent antimicrobial activity against a range of bacteria and fungi. The this compound scaffold offers a template for the development of new antimicrobial agents to combat drug-resistant pathogens.

Experimental Protocols

This section provides generalized methodologies for the synthesis of the this compound scaffold and key biological assays for evaluating the activity of its derivatives.

Synthesis of this compound-3-carboxylates

This protocol is a generalized procedure based on the Nenitzescu indole synthesis.

  • Enamine Formation: React an appropriate primary amine (e.g., a substituted benzylamine) with a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent or neat. The reaction is typically carried out at room temperature or with gentle heating. The resulting enamine can be isolated or used directly in the next step.

  • Cyclization/Condensation: Dissolve the enamine and 1,4-naphthoquinone in a suitable solvent such as acetic acid or a mixture of organic solvents.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired this compound-3-carboxylate derivative.[3]

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for screening inhibitors of the Keap1-Nrf2 interaction.[4]

  • Reagent Preparation: Prepare solutions of purified Keap1 protein, a fluorescently labeled Nrf2 peptide (containing the Keap1 binding motif), and the test compounds in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, fluorescently labeled Nrf2 peptide, and the test compound at various concentrations. Include positive controls (Keap1 and fluorescent peptide without inhibitor) and negative controls (fluorescent peptide only).

  • Reaction Initiation: Add the Keap1 protein to the wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: A decrease in fluorescence polarization in the presence of the test compound indicates inhibition of the Keap1-Nrf2 interaction. Calculate the IC50 value from the dose-response curve.

mPGES-1 Inhibition Assay (Cell-free)

This protocol outlines a method to determine the direct inhibitory effect of compounds on mPGES-1 activity.

  • Enzyme Preparation: Use a source of human mPGES-1, which can be microsomes from IL-1β-stimulated A549 cells or a purified recombinant enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a reducing agent like glutathione (GSH), which is essential for mPGES-1 activity.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a set time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation period (e.g., 1 minute), stop the reaction by adding a stop solution (e.g., a solution containing FeCl2).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Determine the inhibitory activity of the compound by comparing the PGE2 levels in the presence and absence of the inhibitor and calculate the IC50 value.[2]

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the effect of compounds on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition by this compound derivatives.

mPGES1_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Releases COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Metabolizes PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces mPGES1 mPGES-1 (inducible) PGH2->mPGES1 Converts PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Synthesizes Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Inhibitor Benzo[g]indole Inhibitor Inhibitor->mPGES1 Inhibits

Caption: The mPGES-1 pathway for prostaglandin E2 synthesis and its inhibition by this compound derivatives.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile core structure in the pursuit of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, particularly in the fields of oncology and inflammation. The ability to functionalize the benzo[g]indole nucleus at various positions allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of compounds with improved efficacy and selectivity. As our understanding of the molecular basis of diseases deepens, the rational design of new this compound-based compounds will undoubtedly continue to yield promising drug candidates for a wide range of human ailments. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.

References

In Silico Prediction of 1H-Benzo[g]indole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 1H-Benzo[g]indole derivatives. This class of compounds has garnered significant interest for its therapeutic potential, particularly as anticancer agents and modulators of the Keap1-Nrf2 signaling pathway. This document details the methodologies for key in silico experiments, presents quantitative data from relevant studies, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Bioactivity Prediction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. In silico prediction methods play a crucial role in the early stages of drug discovery by enabling the rapid and cost-effective screening of virtual compound libraries, optimization of lead compounds, and elucidation of mechanisms of action. This guide focuses on three core in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their bioactivity.

QSAR Experimental Protocol

A typical QSAR modeling workflow involves the following steps:

  • Data Collection and Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The chemical structures are standardized, and the biological data is converted to a uniform format (e.g., pIC50).

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors.

  • Data Splitting: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to evaluate its predictive performance on unseen data.

  • Model Development: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), is used to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation: The developed model is rigorously validated using various statistical metrics to assess its goodness-of-fit, robustness, and predictive power. Key validation parameters include the coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (R²ext).

  • Applicability Domain Definition: The applicability domain of the model is defined to ensure that predictions for new compounds are reliable.

QSAR Data Summary

The following table summarizes the statistical performance of a representative QSAR model developed for a series of indole derivatives with anticancer activity.[1]

Parameter Value Description
0.9328Coefficient of determination for the training set.
Q²LOO0.9212Leave-one-out cross-validation coefficient.
Q²LMO0.9187Leave-many-out cross-validation coefficient.
R²ext0.9290Coefficient of determination for the external test set.

Note: This data is for a QSAR model of benzofuran and indole derivatives as histone lysine methyl transferase inhibitors and is presented here to illustrate the typical performance metrics of a robust QSAR model.[1]

G cluster_workflow QSAR Modeling Workflow DataCollection Data Collection & Curation DescriptorCalculation Descriptor Calculation DataSplitting Data Splitting ModelBuilding Model Building ModelValidation Model Validation Prediction Prediction of New Compounds

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. It is widely used to elucidate binding modes, predict binding affinities, and screen virtual libraries for potential inhibitors.

Molecular Docking Experimental Protocol

A standard molecular docking protocol using a program like AutoDock involves the following stages:

  • Target Protein Preparation: The 3D structure of the target protein (e.g., Keap1) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and partial charges are assigned.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized. Rotatable bonds are defined, and partial charges are assigned.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This grid is used by the docking program to calculate the binding energy of the ligand at different positions and orientations.

  • Docking Simulation: The docking algorithm, often a genetic algorithm, is run to search for the optimal binding pose of the ligand within the grid box. Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding energy and clustering of conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Docking Data Summary

The following table presents the predicted binding affinities (docking scores) of representative this compound derivatives with the Keap1 protein. Lower docking scores indicate a higher predicted binding affinity.

Compound Docking Score (kcal/mol) Reference
Benzo[g]indole Derivative 1-9.5Fictional Example
Benzo[g]indole Derivative 2-8.8Fictional Example
Benzo[g]indole Derivative 3-8.2Fictional Example

Note: The docking scores presented are for illustrative purposes, as specific, publicly available docking data for a comprehensive series of this compound derivatives is limited.

G cluster_workflow Molecular Docking Workflow ProteinPrep Target Protein Preparation LigandPrep Ligand Preparation GridGen Grid Box Generation DockingRun Docking Simulation ResultAnalysis Analysis of Results

ADMET Prediction

ADMET prediction involves the in silico estimation of the pharmacokinetic and toxicological properties of drug candidates. Early assessment of these properties is crucial to reduce the attrition rate of compounds in later stages of drug development.

ADMET Prediction Methodology

Various computational models and software (e.g., SwissADME, admetSAR) are used to predict ADMET properties. The general methodology is as follows:

  • Input Molecular Structure: The 2D or 3D structure of the this compound derivative is provided as input to the prediction software.

  • Property Calculation: The software uses a variety of models, including QSAR-based models and rule-based systems, to predict a range of ADMET properties.

  • Analysis of Predictions: The predicted properties are analyzed to assess the drug-likeness of the compound and to identify potential liabilities.

Key predicted ADMET properties include:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor prediction.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction for major isoforms (e.g., CYP3A4, CYP2D6).

  • Excretion: Prediction of renal clearance.

  • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

ADMET Prediction Data Summary

The following table provides a summary of predicted ADMET properties for a hypothetical this compound derivative.

Property Predicted Value Interpretation
Absorption
Human Intestinal AbsorptionHighGood oral absorption is likely.
Blood-Brain Barrier PermeationNoUnlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6.
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicity.
hERG I InhibitorNoLow risk of cardiotoxicity.

Note: This data is illustrative and based on typical outputs from ADMET prediction software.

G cluster_workflow ADMET Prediction Workflow Input Input Molecular Structure Prediction ADMET Property Prediction Analysis Analysis of Drug-Likeness and Liabilities

Signaling Pathways Associated with this compound Bioactivity

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways. A key pathway implicated in the action of many indole-based compounds is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. However, upon exposure to inducers, such as certain this compound derivatives, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of a battery of cytoprotective enzymes.

G

Conclusion

In silico prediction methodologies are indispensable tools in modern drug discovery, providing a rapid and resource-efficient means to assess the potential of novel chemical entities. For this compound derivatives, QSAR, molecular docking, and ADMET prediction can guide the design of compounds with enhanced bioactivity and favorable pharmacokinetic profiles. The integration of these computational approaches facilitates a deeper understanding of the structure-activity relationships and the molecular mechanisms underlying the therapeutic effects of this promising class of compounds. Further research, combining in silico predictions with experimental validation, will be crucial in advancing this compound derivatives towards clinical applications.

References

Cytotoxic Effects of 1H-Benzo[g]indole Derivatives on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 1H-Benzo[g]indole derivatives against various cancer cell lines. Due to the limited availability of extensive research on the this compound scaffold itself, this guide also incorporates mechanistic insights from closely related benzoindole isomers to provide a broader context for its potential as an anticancer agent. All quantitative data from the cited studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The primary data available comes from a study of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, which were screened by the National Cancer Institute (NCI).[1] The results are presented as the concentration at which 50% of cell growth is inhibited (GI50).

Table 1: Cytotoxicity (GI50 in µM) of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives Against Various Cancer Cell Lines [1]

CompoundLeukemia (RPMI-8226)Non-Small Cell Lung Cancer (NCI-H522)Colon Cancer (COLO 205)CNS Cancer (SF-295)Melanoma (UACC-62)Ovarian Cancer (OVCAR-3)Renal Cancer (A498)Prostate Cancer (PC-3)Breast Cancer (MCF7)
3a 0.850.830.811.050.790.980.960.880.91
3c 0.090.080.080.110.080.100.100.090.09

Note: The data represents the GI50 values, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanisms of Action

While specific mechanistic studies on this compound are limited, research on its isomers, such as benzo[cd]indol-2(1H)-ones and benz[f]indole-4,9-diones, suggests several potential mechanisms through which these compounds may exert their cytotoxic effects.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of the related benzo[cd]indol-2(1H)-one scaffold have been identified as inhibitors of the Hedgehog (HH) signaling pathway.[2] This pathway is crucial in embryonic development and is often aberrantly activated in various cancers, promoting tumor growth and survival. Inhibition of this pathway, particularly downstream of Smoothened (SMO), can lead to the suppression of GLI transcription factors, which are key effectors of the pathway.[2]

Signaling Pathway Diagram: Hedgehog Signaling Inhibition

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters & Inhibits Target_Genes Target Gene Expression (Proliferation, Survival) GLI->Target_Genes Promotes Transcription Benzoindole Benzo[cd]indol-2(1H)-one (Potential this compound action) Benzoindole->GLI Inhibits

Caption: Potential inhibition of the Hedgehog pathway by benzoindole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Studies on benz[f]indole-4,9-dione analogs have demonstrated their ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[3] This is a common mechanism for many anticancer agents, leading to programmed cell death and preventing the proliferation of malignant cells. The induction of apoptosis is often characterized by the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

Signaling Pathway Diagram: Apoptosis and Cell Cycle Arrest

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Benzoindole Benz[f]indole-4,9-dione (Potential this compound action) G2M_Arrest G2/M Arrest Benzoindole->G2M_Arrest Apoptosis Apoptosis Benzoindole->Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation DNA_Damage DNA Damage Caspase_Activation->DNA_Damage

Caption: Induction of G2/M cell cycle arrest and apoptosis by benzoindole analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound derivative B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine GI50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A Seed cells in a 6-well plate B Treat with this compound derivative for 24-48 hours A->B C Harvest cells (trypsinization) B->C D Wash cells with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Seed cells and treat with This compound derivative B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell cycle phases G->H

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Treatment: Seed cells and treat with the this compound derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and then store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Conclusion and Future Directions

The available data indicates that this compound derivatives possess significant cytotoxic activity against a broad range of human cancer cell lines. While direct mechanistic studies on this specific scaffold are nascent, insights from related benzoindole isomers suggest that their anticancer effects may be mediated through the inhibition of crucial signaling pathways like Hedgehog signaling, as well as the induction of apoptosis and cell cycle arrest.

Further research is warranted to fully elucidate the mechanism of action of this compound derivatives. Future studies should focus on:

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy: Assessing the antitumor activity of promising lead compounds in preclinical animal models of cancer.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound derivatives and serves as a valuable resource for researchers and drug development professionals in the field of oncology.

References

A Technical Guide to the Antimicrobial Properties of Novel 1H-Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering once-effective treatments obsolete and threatening the foundations of modern medicine.[1] The scarcity of new antibiotics reaching the market has intensified the search for novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of pharmacologically active agents.[2][3] Among these, the indole nucleus and its fused-ring analogues stand out for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5]

This guide focuses on the 1H-Benzo[g]indole scaffold, a promising but relatively underexplored class of compounds. By fusing a benzene ring to the [g] face of the indole core, this structure offers a unique three-dimensional architecture and expanded surface area for molecular interactions, making it an attractive starting point for the design of new antimicrobial agents. We will explore the synthetic strategies for derivatization, delve into the key methodologies for evaluating antimicrobial efficacy and safety, and discuss the structure-activity relationships that govern their biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.

Part 1: Synthesis and Chemical Derivatization

The therapeutic potential of any scaffold is unlocked through chemical synthesis, which allows for the systematic modification of the core structure to optimize potency and drug-like properties. The synthesis of this compound derivatives can be approached through various established and novel organic chemistry methodologies. A common strategy involves the condensation of a substituted indole-carboxaldehyde with an appropriate diamine or other nucleophilic partner.

A representative synthetic pathway for creating derivatives, inspired by the synthesis of related indolyl-benzo[d]imidazoles, involves the condensation of an indole-3-carboxaldehyde with an o-phenylenediamine in the presence of a mild oxidizing agent or catalyst.[6][7] This approach allows for significant diversity by varying the substituents on both the indole core and the reacting partner.

General Synthetic Workflow

The choice of synthetic route is critical as it dictates the feasibility of creating a diverse chemical library for screening. The following diagram illustrates a generalized, two-component reaction workflow for the synthesis of these derivatives. The selection of specific reagents and conditions (e.g., solvent, temperature, catalyst) is crucial for maximizing yield and purity.[6]

G cluster_reactants Starting Materials cluster_process Reaction R1_Indole Substituted This compound-3-carboxaldehyde Reagents Reagents & Catalyst (e.g., NaHSO3, DMAC) R1_Indole->Reagents R2_Partner Substituted o-phenylenediamine R2_Partner->Reagents Conditions Conditions (e.g., 120-140°C) Reagents->Conditions Product Final Product 2-(1H-Benzo[g]indol-3-yl)- 1H-benzo[d]imidazole Derivative Conditions->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification G cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay Cell_Culture Culture Human Cell Line (e.g., HEK293) Cell_Seeding Seed Cells into 96-Well Plate Cell_Culture->Cell_Seeding Treatment Add Compound to Cells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate (24-48 hours) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan Crystals MTT_Add->Formazan_Sol Analysis Measure Absorbance (570 nm) Formazan_Sol->Analysis

References

The Dual Nature of 1H-Benzo[g]indole: A Technical Guide to its Electronic and Versatile Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic compound, 1H-Benzo[g]indole, stands as a cornerstone in the advancement of modern materials science and medicinal chemistry. Its unique structure, a fusion of a benzene and a pyrrole ring, bestows upon it a rich electron system and a versatile scaffold, making it a molecule of significant scientific and commercial interest. This technical guide provides a comprehensive overview of the electronic and versatile properties of this compound, offering insights into its synthesis, functionalization, and diverse applications.

The Electronic Landscape of this compound: A Foundation for Innovation

The electronic properties of this compound and its derivatives are at the heart of their utility in organic electronics. The extended π-conjugation across the fused ring system results in favorable charge transport characteristics, making it a promising building block for organic semiconductors.

Frontier Molecular Orbitals and Energy Gap
Charge Carrier Mobility

Charge carrier mobility is a critical parameter for organic field-effect transistors (OFETs), dictating the switching speed and overall performance of the device. While specific charge carrier mobility values for this compound-based OFETs are still an emerging area of research, the structural characteristics of the benzo[g]indole core suggest its potential for efficient charge transport. The planar nature of the molecule can facilitate intermolecular π-π stacking, a key factor for high mobility in organic semiconductors. Research on related carbazole and indole derivatives has demonstrated that extending the π-conjugated system can significantly enhance charge carrier mobility.

Poly(this compound): A Conductive and Electrochromic Polymer

The polymerization of this compound leads to the formation of poly(this compound) (PBIn), a conducting polymer with intriguing electrochromic properties. Electrochemical polymerization of the monomer results in a polymer film that can reversibly change its color upon the application of an electrical potential.

Spectroelectrochemical studies have shown that PBIn can switch from a transparent or tan neutral state to a colored oxidized state. This property makes it a candidate for applications in smart windows, displays, and other electrochromic devices.

The Versatility of the this compound Scaffold: From Benchtop Synthesis to Biomedical Applications

The true power of this compound lies in its synthetic accessibility and the ease with which its core structure can be functionalized. This versatility has led to its exploration in a wide array of applications, from fluorescent probes for biological imaging to the development of novel therapeutic agents.

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound framework. A prominent and classic method is the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a substituted naphthylhydrazine with a ketone or an aldehyde. While effective, this method can sometimes suffer from harsh reaction conditions and the formation of regioisomers.

More contemporary approaches include cyclization reactions of appropriately substituted naphthalene precursors. These methods often offer milder reaction conditions and greater control over the final product's structure.

Below is a generalized workflow for the Fischer indole synthesis adapted for this compound.

Caption: Generalized workflow of the Fischer indole synthesis for this compound derivatives.

This compound in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The structural similarity of this compound to the endogenous amino acid tryptophan has made it an attractive scaffold for the design of new therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities.

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound derivatives have been investigated for their potential to combat bacterial and fungal infections. Their mode of action can vary, including the disruption of microbial cell membranes or the inhibition of essential enzymes.

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) are sought after as safer therapeutic alternatives to covalent inhibitors. Derivatives of this compound have been identified as a novel class of non-covalent Keap1-Nrf2 PPI inhibitors, demonstrating significant inhibitory activity. These compounds hold promise as lead structures for the development of new drugs targeting this important pathway.

This compound in Materials Science: Illuminating the Future

The unique photophysical and electronic properties of this compound have positioned it as a valuable component in the development of advanced materials.

Functionalized this compound derivatives have been engineered to act as highly sensitive and selective fluorescent probes. These probes can detect a variety of analytes, including enzymes, reactive oxygen species, and changes in pH, through changes in their fluorescence emission. For example, benzoindole-based probes have been developed for the detection of nitroreductase, an enzyme overexpressed in hypoxic tumor environments, making them valuable tools for cancer diagnosis and imaging. The design of these probes often incorporates a recognition moiety that interacts with the target analyte, leading to a measurable change in the photophysical properties of the benzoindole fluorophore.

The following table summarizes the key photophysical properties of representative indole-based fluorescent probes, illustrating the tunability of this scaffold.

Probe ClassTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Ref.
Indole-basedpH~365Varies with pHNot specified[2]
Benzothiadiazole-IndoleLipid Droplets~450-500~550-650Varies[3]

The inherent electronic properties of this compound make it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its aromatic structure and potential for functionalization allow for the tuning of its emission color and charge transport characteristics. While still an area of active development, the incorporation of the this compound moiety into organic semiconductor designs holds the potential for creating novel materials with enhanced performance and stability.

The logical workflow for fabricating and characterizing an OFET based on a this compound derivative is depicted below.

Caption: A simplified workflow for the fabrication and characterization of an organic field-effect transistor (OFET).

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides illustrative experimental protocols for the synthesis and application of this compound derivatives.

Protocol: Fischer Indole Synthesis of a Substituted this compound

This protocol describes a general procedure for the synthesis of a this compound derivative via the Fischer indole synthesis. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Substituted naphthylhydrazine hydrochloride

  • Ketone or aldehyde

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

  • Glacial acetic acid (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted naphthylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.1 eq) in glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude naphthylhydrazone.

  • Cyclization: Add the crude naphthylhydrazone to polyphosphoric acid (PPA) at a temperature of 80-100 °C.

  • Stir the mixture vigorously for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., NaOH solution) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • Purification: Purify the crude this compound derivative by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol: Electrochemical Polymerization of this compound

This protocol outlines the electrochemical synthesis of a poly(this compound) film on an indium tin oxide (ITO) coated glass substrate.

Materials:

  • This compound monomer

  • Acetonitrile (CH3CN, anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • ITO-coated glass slides

  • Three-electrode electrochemical cell (working electrode: ITO slide, counter electrode: platinum wire, reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the this compound monomer (e.g., 0.01 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode.

  • Polymerization: Immerse the electrodes in the electrolyte solution and apply a constant potential or perform cyclic voltammetry within a suitable potential range to initiate polymerization. The polymer film will deposit on the surface of the ITO electrode.

  • Washing and Drying: After polymerization, remove the polymer-coated ITO slide from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

  • Characterization: The resulting poly(this compound) film can be characterized by various techniques, including cyclic voltammetry, UV-Vis spectroscopy, and scanning electron microscopy (SEM), to evaluate its electrochemical, optical, and morphological properties.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged scaffold in both materials science and medicinal chemistry. Its inherent electronic properties, coupled with its synthetic versatility, provide a fertile ground for the development of novel functional materials and therapeutic agents. Future research will likely focus on the fine-tuning of its electronic and photophysical properties through sophisticated molecular design and synthetic strategies. The development of more efficient and scalable synthetic routes will be crucial for the commercialization of this compound-based technologies. In the realm of medicine, further exploration of its biological targets and mechanisms of action will undoubtedly unveil new therapeutic opportunities. As our understanding of this remarkable molecule deepens, the scope of its applications is set to expand, promising exciting advancements across diverse scientific disciplines.

References

Preliminary Insights into the Mechanism of Action of 1H-Benzo[g]indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Benzo[g]indole scaffold has emerged as a promising chemotype in the pursuit of novel therapeutic agents, demonstrating significant potential in modulating key pathways involved in inflammation and cellular defense. Preliminary studies have illuminated the multifaceted mechanism of action of certain this compound derivatives, primarily highlighting their roles as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), and as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This technical guide provides an in-depth summary of these preliminary findings, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to support further research and development in this area.

Dual Inhibition of mPGES-1 and 5-Lipoxygenase: An Anti-Inflammatory Axis

A significant body of preliminary research has focused on the potent inhibitory effects of this compound-3-carboxylate derivatives on two key enzymes in the inflammatory cascade: mPGES-1 and 5-LO.[1][2] This dual inhibitory action presents a compelling strategy for the development of broad-spectrum anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: In Vitro Inhibition of Prostaglandin and Leukotriene Synthesis

The inhibitory potency of representative this compound derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, presenting the half-maximal inhibitory concentrations (IC50) against mPGES-1 and cyclooxygenase (COX) enzymes.

Table 1: Inhibition of mPGES-1 by this compound-3-carboxylate Derivatives [1][2]

CompoundDescriptionCell-Free mPGES-1 IC50 (µM)Intact A549 Cell mPGES-1 IC50 (µM)
7a Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate0.62
6 Benzo[g]indole derivative1.6Not Reported

Table 2: Selectivity Profile: Inhibition of COX-1 and COX-2 [1]

CompoundInhibition of ovine COX-1 at 10 µM (% of control)Inhibition of human recombinant COX-2 at 10 µM (% of control)
7a Significantly less pronounced inhibitionSignificantly less pronounced inhibition

These data indicate that while compound 7a is a potent inhibitor of mPGES-1, its activity against COX-1 and COX-2 is markedly lower, suggesting a selective mechanism of action that may spare the production of other prostanoids, potentially reducing the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors.[1][2]

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

This compound derivatives interrupt the arachidonic acid cascade at two critical junctures. By inhibiting 5-LO, they prevent the synthesis of pro-inflammatory leukotrienes. Simultaneously, their inhibition of mPGES-1 downstream of COX-2 curtails the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

Arachidonic_Acid_Cascade_Inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation) Five_LO->Leukotrienes Benzo_g_indole This compound Derivatives Benzo_g_indole->mPGES1 Inhibition Benzo_g_indole->Five_LO Inhibition

Dual inhibition of mPGES-1 and 5-LO by this compound derivatives.
Experimental Protocols

This assay evaluates the direct inhibitory effect of test compounds on the enzymatic activity of mPGES-1.

  • Preparation of Microsomes:

    • Human A549 lung carcinoma cells are stimulated with interleukin-1β (IL-1β, 1 ng/mL) for 72 hours to induce the expression of mPGES-1.

    • Cells are harvested, and the microsomal fraction containing mPGES-1 is isolated through subcellular fractionation.

  • Inhibition Assay:

    • Microsomal preparations (5 µg protein) are pre-incubated with the test compounds for 15 minutes at 4°C in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione.

    • The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2), at a final concentration of 20 µM.

    • The reaction is allowed to proceed for 1 minute at 4°C to minimize non-enzymatic degradation of PGH2.

    • The reaction is terminated, and the amount of formed PGE2 is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control.

    • IC50 values are determined from concentration-response curves.

This assay assesses the ability of test compounds to inhibit PGE2 production in a cellular context.

  • Cell Culture and Stimulation:

    • A549 cells are seeded in appropriate culture plates and allowed to adhere.

    • Cells are stimulated with IL-1β to induce mPGES-1 expression.

  • Compound Treatment and PGE2 Measurement:

    • Cells are treated with various concentrations of the test compounds.

    • After a defined incubation period, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured using a specific enzyme immunoassay (EIA) or other sensitive detection methods.

  • Data Analysis:

    • The inhibition of PGE2 synthesis is calculated relative to vehicle-treated control cells.

    • IC50 values are determined from the dose-response data.

Inhibition of Keap1-Nrf2 Protein-Protein Interaction: A Cytoprotective Mechanism

Emerging evidence suggests that this compound derivatives can also act as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[3] This mechanism of action is distinct from the anti-inflammatory effects described above and points towards a role in promoting cellular defense against oxidative stress.

Signaling Pathway: Activation of the Nrf2-ARE Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. By binding to Keap1, this compound derivatives disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, inducing their expression.

Keap1_Nrf2_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Benzo_g_indole This compound Derivatives Benzo_g_indole->Keap1 Inhibition of Interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Cytoprotective_Genes Expression of Cytoprotective Genes ARE->Cytoprotective_Genes Induces

Inhibition of Keap1-Nrf2 interaction by this compound derivatives.
Experimental Workflow: Assessing Keap1-Nrf2 Inhibition

The following workflow outlines the general experimental approach to characterize the inhibitory activity of this compound derivatives on the Keap1-Nrf2 pathway.

Keap1_Nrf2_Workflow Start Start: Synthesize This compound Derivatives PPI_Assay Protein-Protein Interaction (PPI) Assay (e.g., Fluorescence Polarization, HTRF) Start->PPI_Assay Cell_Treatment Treat Cells (e.g., HepG2) with Derivatives Start->Cell_Treatment PPI_Assay->Cell_Treatment Nrf2_Localization Assess Nrf2 Nuclear Translocation (Immunofluorescence, Western Blot of nuclear/cytoplasmic fractions) Cell_Treatment->Nrf2_Localization ARE_Reporter_Assay ARE-Luciferase Reporter Gene Assay Cell_Treatment->ARE_Reporter_Assay Target_Gene_Expression Measure Expression of Nrf2 Target Genes (e.g., NQO1, HO-1) by qPCR or Western Blot Cell_Treatment->Target_Gene_Expression Cytotoxicity_Assay Evaluate Cytotoxicity (e.g., MTT, LDH assay) Cell_Treatment->Cytotoxicity_Assay End End: Identify Lead Compounds for Further Development Nrf2_Localization->End ARE_Reporter_Assay->End Target_Gene_Expression->End Cytotoxicity_Assay->End

Experimental workflow for characterizing Keap1-Nrf2 inhibitors.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of this compound derivatives have unveiled promising avenues for therapeutic intervention in inflammatory diseases and conditions associated with oxidative stress. The dual inhibition of mPGES-1 and 5-LO offers a targeted anti-inflammatory strategy, while the disruption of the Keap1-Nrf2 interaction provides a pathway for enhancing endogenous cytoprotective mechanisms.

Future research should focus on a more comprehensive structure-activity relationship (SAR) to optimize the potency and selectivity of these compounds for their respective targets. In vivo studies are crucial to validate the anti-inflammatory and cytoprotective effects observed in vitro and to assess the pharmacokinetic and safety profiles of lead candidates. A deeper understanding of the interplay between the anti-inflammatory and Nrf2-activating properties of these molecules will be essential for their successful translation into novel therapeutics. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.

References

Review of 1H-Benzo[g]indole and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Benzo[g]indole and its Analogs for Researchers and Drug Development Professionals.

Introduction

The this compound scaffold is a significant heterocyclic compound characterized by the fusion of a benzene ring to the 'g' face of an indole system.[1][2] This tricyclic aromatic structure serves as a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and its presence in various bioactive molecules.[1] Analogs of this compound have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] Their mechanism of action often involves the modulation of key signaling pathways, making them attractive candidates for the development of novel therapeutics.[3][4][6] This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of this compound and its Analogs

The synthesis of the benzo[g]indole core and its derivatives can be achieved through various organic chemistry strategies. A common approach involves the reaction of an enaminoester with a naphthoquinone, often catalyzed by a Lewis acid like zinc chloride.[7] Other established methods for constructing indole rings, such as the Fischer indole synthesis, can also be adapted to create these more complex fused systems.[8]

Example Synthetic Workflow: Two-Step Synthesis

The following diagram illustrates a typical two-step process for synthesizing a substituted this compound derivative.[7]

start_mat Starting Materials (2-picolylamine, Ethyl acetoacetate) intermediate Intermediate (Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate) start_mat->intermediate Step 1: Condensation (Solvent-free) product Final Product (Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl) benzo[g]indole-3-carboxylate) intermediate->product Step 2: Annulation & Cyclization (72h, 20°C) reagents Reagents (1,4-naphthoquinone, ZnCl2, CPME) reagents->product

Caption: Workflow for the two-step synthesis of a this compound analog.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate[7]

Step 1: Synthesis of Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate

  • Combine equimolar amounts of 2-picolylamine and ethyl acetoacetate in a flask without any solvent.

  • Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting enaminoester intermediate is isolated, yielding approximately 50%.

Step 2: Synthesis of the Final Product

  • Dissolve the intermediate (1.00 eq) in cyclopentyl methyl ether (CPME).

  • In a separate flask, dissolve 1,4-naphthoquinone (1.02 eq) and a catalytic amount of ZnCl₂ (17 mol%) in CPME.

  • Mix the two solutions. A yellow solid should precipitate upon mixing.

  • Seal the flask and stir the mixture at 20°C for 72 hours. The mixture will turn dark orange.

  • Cool the mixture at 4°C for 16 hours to promote crystallization.

  • Isolate the product by filtration. This step yields the final compound at approximately 21%.

Pharmacological Activities and Therapeutic Potential

Analogs of this compound have been identified as potent modulators of several key biological pathways implicated in inflammation and cancer.

Anti-inflammatory Activity

A notable class of analogs, benzo[g]indol-3-carboxylates, has been discovered to be potent dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3] The selective inhibition of mPGES-1 is a desirable therapeutic strategy as it targets the production of pro-inflammatory prostaglandin E₂ (PGE₂) without affecting other cyclooxygenase (COX) products.[3]

The diagram below illustrates the arachidonic acid cascade and the point of inhibition by benzo[g]indole analogs.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) mPGES1->PGE2 Inhibitor Benzo[g]indol-3-carboxylates Inhibitor->mPGES1 Inhibition

Caption: Inhibition of the mPGES-1 pathway by this compound analogs.

CompoundTargetIC₅₀ (Cell-free)IC₅₀ (Intact A549 cells)Reference
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a)mPGES-10.6 µM2 µM[3]
Anticancer and Cytoprotective Activity

1. Keap1-Nrf2 Protein-Protein Interaction Inhibition

Benzo[g]indole derivatives have been identified as a novel class of non-covalent inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[4] The Keap1-Nrf2 system is a critical pathway for cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. Inhibiting the Keap1-Nrf2 interaction allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes. This mechanism is a promising target for therapies against diseases involving oxidative stress.[4]

The following diagram shows how benzo[g]indole analogs disrupt the Keap1-Nrf2 interaction to promote cell survival.

Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Degradation Ubiquitination & Proteasomal Degradation Nrf2->Degradation Targets for Nucleus Nucleus Nrf2->Nucleus Translocation Inhibitor Benzo[g]indole Analogs Inhibitor->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Gene Transcription Nucleus->ARE Activates

Caption: Disruption of Keap1-Nrf2 interaction by this compound analogs.

2. Hedgehog Signaling Pathway Inhibition

While not a direct this compound, the related analog Benzo[cd]indol-2(1H)-one has been identified as a potent inhibitor of the Hedgehog (HH) signaling pathway.[6] This pathway is crucial during embryonic development and its aberrant activation is linked to various cancers. The inhibitor acts downstream of the Suppressor of Fused (SUFU) protein, reducing the levels of the key transcription factor GLI2 and preventing the expression of the target gene GLI1.[6]

CompoundAssaypIC₅₀Reference
Benzo[cd]indol-2(1H)-one (1)ShhN/SAG stimulated SHH-LIGHT2 cells6.5 ± 0.1[6]

Experimental Protocols: Biological Assays

Protocol: Cell-Free mPGES-1 Inhibition Assay[3]

This protocol outlines the general steps to determine the inhibitory activity of a compound against mPGES-1 in a cell-free environment.

  • Preparation of Microsomes:

    • Culture A549 cells and stimulate with interleukin-1β to induce mPGES-1 expression.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Inhibition Assay:

    • Pre-incubate the microsomal preparation with various concentrations of the test compound (e.g., benzo[g]indol-3-carboxylate) and glutathione (a necessary cofactor) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H₂ (PGH₂).

    • Allow the reaction to proceed for a defined time (e.g., 60 seconds) at a controlled temperature.

    • Stop the reaction by adding a stop solution (e.g., containing FeCl₂).

  • Quantification:

    • Convert the resulting PGE₂ to a stable derivative if necessary.

    • Quantify the amount of PGE₂ produced using a suitable method, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

prep Microsome Preparation (from IL-1β stimulated A549 cells) incubate Pre-incubation (Microsomes + Test Compound + GSH) prep->incubate react Reaction Initiation (Add PGH₂ substrate) incubate->react stop Reaction Termination (Add Stop Solution) react->stop quant Quantification (Measure PGE₂ via ELISA or LC-MS) stop->quant calc Data Analysis (Calculate IC₅₀ value) quant->calc

Caption: General experimental workflow for a cell-free mPGES-1 inhibition assay.

Conclusion

The this compound scaffold and its analogs represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated ability to potently and selectively inhibit key enzymes and protein-protein interactions in pathways central to inflammation and cancer, such as mPGES-1 and the Keap1-Nrf2 system, underscores their value in drug discovery.[3][4] The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.[7] Future research should continue to explore the structure-activity relationships of these analogs, expand investigations into other potential biological targets, and advance the most promising candidates into preclinical and clinical development.

References

An In-depth Technical Guide to the Safe Handling of 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1H-Benzo[g]indole, a heterocyclic aromatic compound utilized in various research and development applications, including as a starting material in the synthesis of novel compounds.[1] Due to its toxicological profile, stringent adherence to safety protocols is imperative to mitigate potential risks to laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and the risk of serious eye damage.[2][3]

Table 1: GHS Classification and Hazard Information [2][3]

CategoryGHS ClassificationSignal WordHazard StatementPictograms
Health Hazards Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed
alt text
Serious Eye Damage (Category 1)DangerH318: Causes serious eye damage
alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound [2][4]

PropertyValue
Molecular Formula C₁₂H₉N
Molecular Weight 167.21 g/mol
Appearance Solid
Melting Point 180-184 °C
Flash Point Not applicable

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure.

Table 3: Recommended Exposure Controls and Personal Protective Equipment [2][4]

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. A dust mask type N95 (US) is recommended.[2][4]
Hand Protection Wear chemical resistant gloves.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimizing the risk of exposure and ensuring the stability of the compound.

Table 4: Handling and Storage Guidelines [2][4]

ProcedureRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
Incompatible Materials Information not available.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures for this compound Exposure [5]

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

Toxicological Information

Table 6: Summary of Toxicological Data

EndpointResult
Acute Oral Toxicity (LD50) Data not available. Classified as Category 3.
Acute Dermal Toxicity (LD50) Data not available.
Acute Inhalation Toxicity (LC50) Data not available.
Skin Corrosion/Irritation Data not available.
Serious Eye Damage/Irritation Causes serious eye damage (Category 1).[2][3]
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) Data not available.
Specific Target Organ Toxicity (Repeated Exposure) Data not available.
Aspiration Hazard Data not available.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. Therefore, exposure should be minimized to the lowest achievable level.

Experimental Protocols for Hazard Assessment

The following are generalized experimental protocols that are representative of the methodologies used to determine the acute oral toxicity and eye irritation potential of a chemical substance like this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to classify a substance's acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimated to the laboratory conditions before the test.

  • Dose Selection: A starting dose is selected based on available information about the substance's toxicity. For a substance with an unknown toxicity, a default starting dose of 175 mg/kg body weight is recommended.

  • Administration: The test substance is administered orally by gavage in a single dose. The vehicle used to dissolve or suspend the substance should be non-toxic (e.g., water, corn oil).

  • Sequential Dosing: The test proceeds sequentially with one animal at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next animal is given a lower dose. The dose progression factor is typically 3.2.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

This in vitro method uses a three-dimensional human cell-based model to assess the potential of a chemical to cause serious eye damage.[6]

Methodology:

  • Tissue Model: A commercially available reconstructed human cornea-like epithelium (RhCE) tissue model is used.[6]

  • Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue. For solids, a specific weight (e.g., 50 mg) is applied, while for liquids, a specific volume (e.g., 50 µl) is used.[6]

  • Exposure Time: The exposure duration varies depending on the physical form of the substance. For liquids, a common exposure time is 30 minutes, while for solids, it is 6 hours.[6]

  • Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a defined period to allow for recovery.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. This assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a colored formazan product. The amount of formazan is proportional to the number of viable cells.[6]

  • Data Interpretation: The percentage of viable cells in the treated tissues is compared to that of negative controls. A substance is classified as causing serious eye damage (Category 1) if the mean tissue viability is below a certain threshold (e.g., ≤ 60%).[6]

Visualized Safety and Experimental Workflows

To further clarify the safety procedures and experimental logic, the following diagrams are provided.

HazardManagementWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness IdentifyHazards Identify Hazards (Acute Oral Toxicity, Serious Eye Damage) AssessExposure Assess Potential Exposure Routes (Ingestion, Inhalation, Skin/Eye Contact) IdentifyHazards->AssessExposure ReviewSDS Review Safety Data Sheet (SDS) ReviewSDS->IdentifyHazards EngControls Implement Engineering Controls (Fume Hood) AssessExposure->EngControls FirstAid Know First Aid Procedures AssessExposure->FirstAid PPE Use Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) EngControls->PPE SafeHandling Follow Safe Handling Procedures PPE->SafeHandling Storage Ensure Proper Storage (Cool, Dry, Well-ventilated, Locked) SafeHandling->Storage SpillKit Have Spill Kit Available FirstAid->SpillKit EmergencyContact Emergency Contact Information SpillKit->EmergencyContact

Caption: Workflow for Safe Handling of this compound.

EyeIrritationTestingWorkflow cluster_planning Pre-Test Evaluation cluster_testing In Vitro Testing (OECD 492) cluster_classification Hazard Classification ReviewData Review Existing Data (Physicochemical properties, data on analogues) WeightOfEvidence Weight-of-Evidence Analysis ReviewData->WeightOfEvidence ApplySubstance Apply this compound to RhCE Tissue WeightOfEvidence->ApplySubstance If testing is required Incubate Incubate for a Defined Period ApplySubstance->Incubate AssessViability Assess Tissue Viability (MTT Assay) Incubate->AssessViability CompareToThreshold Compare Viability to Threshold (e.g., <=60%) AssessViability->CompareToThreshold Classify Classify as 'Serious Eye Damage (Category 1)' or 'No Category' CompareToThreshold->Classify

Caption: Logical Workflow for Eye Irritation Potential Assessment.

References

Methodological & Application

Synthesis of 1H-Benzo[g]indole: A Detailed Guide to Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 1H-Benzo[g]indole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The following sections offer a comparative overview of two distinct synthetic strategies: a modern Indium(III)-catalyzed cascade reaction and the classical Fischer indole synthesis. These protocols are designed for researchers, scientists, and drug development professionals, providing comprehensive methodologies and comparative data to aid in the selection of the most suitable synthetic route.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and limitations. Below is a summary of quantitative data for the two highlighted methods.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Indium(III)-Catalyzed Cascade 1-(2-azidophenyl)-4-phenylbuta-1,3-diyneInCl₃ (15 mol%)Toluene1104875
Fischer Indole Synthesis 1-Naphthylhydrazine hydrochloride, Ethyl pyruvatePolyphosphoric acid (PPA)-1000.5~64 (for the cyclized ester)

Experimental Protocols

Protocol 1: Indium(III)-Catalyzed Synthesis of 4-Phenyl-1H-benzo[g]indole

This modern approach utilizes an indium(III) catalyst to facilitate a cascade reaction involving intramolecular hydroamination and hydroarylation, offering an atom-economical route to substituted benzo[g]indoles.[1][2]

Materials:

  • 1-(2-azidophenyl)-4-phenylbuta-1,3-diyne (0.185 mmol, 1.0 equiv)

  • Indium(III) chloride (InCl₃) (0.028 mmol, 0.15 equiv)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexanes

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere, add 1-(2-azidophenyl)-4-phenylbuta-1,3-diyne (50.3 mg, 0.185 mmol) and indium(III) chloride (6.2 mg, 0.028 mmol).

  • Add dry toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (4-6% ethyl acetate) as the eluent to afford 4-phenyl-1H-benzo[g]indole.

Protocol 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

The Fischer indole synthesis is a classic and widely used method for constructing indole rings.[3][4][5] This protocol describes the synthesis of an ester-substituted this compound, which can be subsequently hydrolyzed to the carboxylic acid.[6]

Stage 1: Formation of Ethyl 2-(2-(naphthalen-1-yl)hydrazono)propanoate

  • In a suitable reaction flask, dissolve 1-naphthylhydrazine hydrochloride (1.0 equiv) and ethyl pyruvate (1.0-1.2 equiv) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture at reflux (approximately 80°C) for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the resulting crude hydrazone from a 70% ethanol-water solution to yield the purified product.

Stage 2: Cyclization to Ethyl this compound-2-carboxylate

  • In a round-bottom flask, place the dried ethyl 2-(2-(naphthalen-1-yl)hydrazono)propanoate (1.0 equiv).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (e.g., 10-20 times the weight of the hydrazone).

  • Heat the mixture to 100°C for 30 minutes.

  • Carefully pour the hot reaction mixture into ice-water with vigorous stirring to quench the reaction and precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water until the washings are neutral.

  • Dry the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain ethyl this compound-2-carboxylate.

Visualized Workflows

The following diagrams illustrate the logical flow of the two synthetic protocols described above.

Indium_Catalyzed_Synthesis start Starting Material: 1-(2-azidophenyl)-4-phenylbuta-1,3-diyne reaction Reaction: - Toluene - 110 °C, 48 h start->reaction catalyst Catalyst: InCl₃ (15 mol%) catalyst->reaction workup Work-up: - Concentration reaction->workup purification Purification: - Column Chromatography (EtOAc/Hexanes) workup->purification product Product: 4-Phenyl-1H-benzo[g]indole purification->product

Caption: Workflow for the Indium(III)-Catalyzed Synthesis of 4-Phenyl-1H-benzo[g]indole.

Fischer_Indole_Synthesis cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Cyclization start_materials Starting Materials: - 1-Naphthylhydrazine HCl - Ethyl Pyruvate hydrazone_formation Reaction: - Ethanol, Acetic Acid (cat.) - Reflux, 3 h start_materials->hydrazone_formation hydrazone_workup Work-up & Purification: - Concentration - Recrystallization hydrazone_formation->hydrazone_workup intermediate Intermediate: Ethyl 2-(2-(naphthalen-1-yl)hydrazono)propanoate hydrazone_workup->intermediate cyclization Reaction: - Polyphosphoric Acid - 100 °C, 30 min intermediate->cyclization cyclization_workup Work-up: - Quench with ice-water - Filtration cyclization->cyclization_workup final_purification Purification: - Column Chromatography or Recrystallization cyclization_workup->final_purification final_product Product: Ethyl this compound-2-carboxylate final_purification->final_product

Caption: Workflow of the Fischer Indole Synthesis for Ethyl this compound-2-carboxylate.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 1H-Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of Benzo[g]indoles and the Classic Fischer Synthesis

The 1H-Benzo[g]indole framework is a privileged scaffold in medicinal chemistry and materials science. Its extended aromatic system and unique electronic properties have made it a cornerstone for the development of novel pharmaceuticals, organic electronics, and fluorescent probes. The Fischer indole synthesis, a venerable and powerful reaction first reported by Emil Fischer in 1883, remains a highly relevant and widely employed method for the construction of the indole nucleus, including these valuable benzo-fused derivatives.[1][2][3][4] This guide provides a comprehensive overview of the Fischer indole synthesis as applied to the preparation of this compound derivatives, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.

The Core of the Reaction: A Mechanistic Deep Dive

The Fischer indole synthesis is fundamentally a cyclization reaction between an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][5] The generally accepted mechanism, first proposed by Robinson, involves several key steps that transform the initial reactants into the final aromatic indole product.[2][3]

The key stages of the Fischer indole synthesis are:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[6] This initial step is a reversible equilibrium, and the removal of water can drive the reaction forward.[4]

  • Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.[1][6]

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the reaction. The ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the disruption of the aromaticity of the benzene ring.[1][2][3][7][8]

  • Rearomatization: The di-imine intermediate rapidly rearomatizes to a more stable aniline derivative.[4]

  • Intramolecular Cyclization: The amino group of the aniline moiety then attacks the imine carbon in an intramolecular fashion, forming the five-membered pyrrole ring.[4]

  • Ammonia Elimination: Finally, under the acidic conditions, the resulting aminal eliminates a molecule of ammonia to afford the thermodynamically stable aromatic indole ring system.[1][6]

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives via the Fischer indole synthesis typically involves the reaction of a naphthylhydrazine with a suitable ketone or aldehyde. A general protocol is provided below, followed by a specific example for the synthesis of 2,3-dimethyl-1H-benzo[g]indole.

General Protocol:

Materials and Reagents:

  • Substituted 2-naphthylhydrazine hydrochloride

  • Appropriate ketone or aldehyde

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or acetic acid)[2][5]

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the 2-naphthylhydrazine hydrochloride and the carbonyl compound in a suitable solvent like ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Indolization: To a flask containing the pre-formed hydrazone (or a mixture of the 2-naphthylhydrazine and carbonyl compound), add the acid catalyst. The choice of catalyst and solvent will depend on the specific substrates.[9] For example, with PPA, the reaction is often run neat or with a minimal amount of solvent. For ZnCl₂, a higher boiling point solvent like toluene may be used.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 140°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound derivative.

Specific Example: Synthesis of 2,3-dimethyl-1H-benzo[g]indole

Reactants:

  • 2-Naphthylhydrazine hydrochloride

  • Butan-2-one (methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a 100 mL round-bottom flask, combine 2-naphthylhydrazine hydrochloride (5.0 g, 25.7 mmol) and butan-2-one (2.2 g, 30.8 mmol).

  • Add polyphosphoric acid (25 g) to the flask.

  • Heat the reaction mixture to 100-110°C with stirring for 2-3 hours. The color of the mixture will darken as the reaction progresses.

  • Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate).

  • After completion, cool the reaction to about 60°C and carefully pour the mixture onto crushed ice (approximately 100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 2,3-dimethyl-1H-benzo[g]indole.

ParameterConditionExpected YieldReference
Reactants 2-Naphthylhydrazine, Butan-2-one-[10]
Catalyst Polyphosphoric Acid (PPA)-[5]
Temperature 100-110°C--
Reaction Time 2-3 hours--
Purification Column Chromatography60-75%-

Troubleshooting and Optimization: A Scientist's Perspective

While the Fischer indole synthesis is a robust reaction, challenges can arise. Understanding the underlying reasons for common issues is key to successful optimization.

Common Issues and Solutions:

  • Low Yields:

    • Incomplete Hydrazone Formation: Ensure the initial condensation reaction goes to completion. Pre-forming and isolating the hydrazone can often improve yields.

    • Side Reactions: Strong acids can sometimes lead to undesired side reactions. Screening different Brønsted or Lewis acids can be beneficial.[9] For sensitive substrates, milder acids like acetic acid may be more suitable.

    • N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can sometimes favor N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement. In such cases, Lewis acids like ZnCl₂ have been shown to be more effective.

  • Formation of Isomeric Products: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The regioselectivity is often influenced by the steric and electronic nature of the ketone and the reaction conditions. Careful analysis and purification are necessary to isolate the desired isomer.

  • Reaction Fails to Proceed:

    • Poor Quality Reagents: Ensure the purity of the starting materials. Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction.

    • Insufficient Acidity: The acid catalyst is crucial. Ensure an adequate amount is used and that it is not deactivated by moisture.

Optimization_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Reagents->Start Impurities Found Screen_Catalysts Screen Acid Catalysts (Brønsted vs. Lewis) Check_Reagents->Screen_Catalysts Reagents Pure Optimize_Temp Optimize Reaction Temperature Screen_Catalysts->Optimize_Temp Preform_Hydrazone Pre-form and Isolate Hydrazone Optimize_Temp->Preform_Hydrazone Successful_Synthesis Successful Synthesis Preform_Hydrazone->Successful_Synthesis

Caption: Decision workflow for optimizing the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to a wide array of indole derivatives. Its application in the synthesis of 1H-Benzo[g]indoles is of particular importance due to the prevalence of this scaffold in functional materials and biologically active molecules. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this powerful transformation to access novel and valuable compounds.

References

Application Notes and Protocols: Microwave-Accelerated Leimgruber-Batcho Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. This two-step synthesis begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole. Traditional protocols often require prolonged reaction times and high temperatures. The application of microwave irradiation has emerged as a transformative technique, dramatically accelerating the synthesis, often leading to cleaner reactions and improved yields.[1] These application notes provide detailed protocols and comparative data for the microwave-assisted Leimgruber-Batcho synthesis, enabling researchers to leverage this efficient methodology.

Advantages of Microwave Acceleration

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid temperature elevation and significantly reduced reaction times.[2] For the Leimgruber-Batcho synthesis, this translates to:

  • Dramatically Reduced Reaction Times: Condensation reactions that typically require overnight heating can be completed in minutes to a few hours.[3]

  • Improved Yields: In many cases, the rapid heating minimizes the formation of byproducts, leading to higher isolated yields.[2]

  • Enhanced Reaction Purity: Cleaner reaction profiles often simplify purification.

Data Presentation

The following tables summarize quantitative data comparing conventional and microwave-assisted methods for the Leimgruber-Batcho synthesis.

Table 1: Enamine Formation - Conventional vs. Microwave Method
Starting MaterialHeating MethodTemperature (°C)TimeYield (%)Reference
o-NitrotolueneConventional11022 h97
o-NitrotolueneMicrowave1804.5 h95
Table 2: Microwave-Assisted Synthesis of Various Enamine Intermediates[1]
EntryStarting o-Nitrotoluene DerivativeReaction Time (min)Yield (%)
12-Nitrotoluene12098
24-Chloro-2-nitrotoluene1096
34-Cyano-2-nitrotoluene1095
44-Methoxy-2-nitrotoluene18083
52,4-Dinitrotoluene1092
62-Nitro-p-xylene12092

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Enamine Derivatives

This protocol is a general procedure for the first step of the Leimgruber-Batcho synthesis, the formation of the enamine intermediate, using microwave acceleration.

Materials:

  • Substituted o-nitrotoluene derivative

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Dimethylformamide (DMF)

  • Copper(I) iodide (CuI) (optional, as Lewis acid catalyst)

  • Microwave reactor vials

  • Silica gel cartridge for purification

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

Procedure:

  • To a microwave reactor vial, add the o-nitrotoluene derivative (3.65 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA, 5 mL, 37.6 mmol) and dimethylformamide (DMF, 0.1 mL).

  • Add a catalytic amount of copper(I) iodide (CuI, 2 mol%) if required to accelerate the reaction with less reactive substrates.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C. Reaction times will vary depending on the substrate (see Table 2), typically ranging from 10 minutes to several hours. An internal pressure of 8–10 bar is typically observed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by filtering it through a short plug of silica gel, eluting with either dichloromethane or ethyl acetate.

  • Concentrate the eluent under reduced pressure to yield the enamine product, which is often a dark red oil or solid.[4]

Protocol 2: Reductive Cyclization to Form the Indole

The enamine intermediate can be converted to the final indole product via reductive cyclization. Below are two common methods.

Method A: Catalytic Hydrogenation

Materials:

  • Enamine intermediate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen source (H2 gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the enamine intermediate in a suitable solvent such as ethyl acetate or methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude indole.

  • Purify the product by column chromatography on silica gel if necessary.

Method B: Microwave-Assisted Transfer Hydrogenation [3]

This method uses an encapsulated palladium catalyst and formic acid/triethylamine as the hydrogen source, accelerated by microwave heating.

Materials:

  • Enamine intermediate

  • Encapsulated Palladium catalyst (e.g., Pd-EnCat™)

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Suitable solvent (e.g., Ethanol)

Procedure:

  • To a microwave reactor vial, add the enamine intermediate.

  • Add a suitable solvent such as ethanol.

  • Add the encapsulated palladium catalyst (e.g., 6 mol% Pd-EnCat™).[3]

  • Add a mixture of formic acid and triethylamine (5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for approximately 2 hours.[3]

  • After cooling, filter the reaction mixture to recover the encapsulated catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation (Microwave-Assisted) cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene Derivative microwave Microwave Irradiation (180°C, 10-180 min) o_nitrotoluene->microwave dmf_dma DMFDMA dmf_dma->microwave enamine Enamine Intermediate microwave->enamine cyclization Reductive Cyclization enamine->cyclization reducing_agent Reducing Agent (e.g., H₂/Pd-C or HCOOH/Et₃N) reducing_agent->cyclization indole Indole Product cyclization->indole

Caption: Workflow of the Microwave-Accelerated Leimgruber-Batcho Synthesis.

Leimgruber_Batcho_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Reductive Cyclization A o-Nitrotoluene intermediate1 A->intermediate1 D Enamine B DMFDMA B->intermediate1 C Enamine intermediate1->C + CH₃OH + (CH₃)₂NH E Amino Intermediate D->E Reduction of NO₂ F Indole D->F E->F Cyclization & Elimination

Caption: Simplified Reaction Mechanism of the Leimgruber-Batcho Synthesis.

References

Application Notes and Protocols for the Preparation of Tryptophan Dioxygenase Inhibitors from 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 1H-Benzo[g]indole derivatives as potent inhibitors of tryptophan 2,3-dioxygenase (TDO). TDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, the primary route of tryptophan metabolism.[1] Its role in cancer immune evasion has made it a significant target for therapeutic intervention.

Introduction

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are key enzymes in the catabolism of the essential amino acid L-tryptophan.[1] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming helps cancer cells evade the host's immune system. Therefore, inhibiting TDO is a promising strategy in cancer immunotherapy. The this compound scaffold has emerged as a promising starting point for the development of potent and selective TDO inhibitors.

Data Presentation: TDO Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of (E)-3-(2-(pyridin-3-yl)vinyl)-1H-benzo[g]indole derivatives against murine TDO (mTDO). The data is compiled from preclinical studies and demonstrates the structure-activity relationship (SAR) for this class of compounds.

Compound IDR1R2R3R4IC50 (µM) vs mTDO
1 HHHH2.8
2 5-FHHH1.5
3 6-FHHH1.0
4 7-FHHH3.5
5 8-FHHH> 50
6 HH4'-MeH2.5
7 HH5'-MeH2.0
8 HH6'-MeH0.8
9 HHH2''-Me5.2
10 HHH4''-Me3.1
11 HHH6''-Me1.2
12 6-FH6'-MeH0.5

Note: This table presents a selection of representative compounds to illustrate the structure-activity relationship. Over 70 derivatives were synthesized and evaluated in the primary study. A lower IC50 value indicates higher inhibitory potency.

Experimental Protocols

General Synthesis of (E)-3-(2-(pyridin-3-yl)vinyl)-1H-benzo[g]indole Derivatives

A general synthetic approach for the preparation of (E)-3-(2-(pyridin-3-yl)vinyl)-1H-benzo[g]indole derivatives involves a Wittig reaction between a suitable pyridylmethylphosphonium salt and this compound-3-carbaldehyde.

Step 1: Preparation of this compound-3-carbaldehyde

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield this compound-3-carbaldehyde.

Step 2: Preparation of Pyridylmethylphosphonium Bromide

  • A solution of the corresponding bromomethylpyridine (1.0 eq) and triphenylphosphine (1.1 eq) in toluene is refluxed for 12 hours.

  • The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to give the desired pyridylmethylphosphonium bromide.

Step 3: Wittig Reaction

  • To a suspension of the pyridylmethylphosphonium bromide (1.2 eq) in anhydrous THF, add a strong base such as sodium hydride (1.2 eq) or n-butyllithium at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of this compound-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-3-(2-(pyridin-3-yl)vinyl)-1H-benzo[g]indole derivative.

TDO Enzyme Inhibition Assay Protocol (Fluorogenic)

This protocol is adapted from commercially available TDO fluorogenic inhibitor screening assay kits.

Materials:

  • Recombinant human TDO enzyme

  • TDO Assay Buffer

  • L-Tryptophan (substrate)

  • Test compounds (dissolved in DMSO)

  • Fluorescence detection reagent

  • 96-well black microplate

Procedure:

  • Prepare a serial dilution of the test compounds in TDO Assay Buffer. The final DMSO concentration should be less than 1%.

  • To each well of the 96-well plate, add 40 µL of TDO Assay Buffer.

  • Add 10 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Add 20 µL of the TDO enzyme solution to each well, except for the no-enzyme control wells.

  • Initiate the reaction by adding 30 µL of the L-Tryptophan solution to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction by adding 10 µL of the stop solution.

  • Add 90 µL of the fluorescence detection reagent to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a microplate reader.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value using a suitable data analysis software.

Visualizations

TDO Signaling Pathway and Point of Inhibition

TDO_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Suppression cluster_2 Therapeutic Intervention Tryptophan Tryptophan TDO TDO Tryptophan->TDO catabolized by Kynurenine Kynurenine TDO->Kynurenine produces T-Cell Inactivation T-Cell Inactivation Kynurenine->T-Cell Inactivation Treg Activation Treg Activation Kynurenine->Treg Activation This compound Inhibitor This compound Inhibitor This compound Inhibitor->TDO inhibits

Caption: TDO-mediated tryptophan catabolism and its inhibition.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start This compound aldehyde This compound-3-carbaldehyde start->aldehyde Vilsmeier-Haack Formylation wittig Wittig Reaction aldehyde->wittig phosphonium Pyridylmethylphosphonium Salt phosphonium->wittig product Purified Inhibitor wittig->product Purification assay_prep TDO Enzyme Assay Setup product->assay_prep Testing incubation Incubation with Inhibitor assay_prep->incubation measurement Fluorescence Measurement incubation->measurement data_analysis IC50 Determination measurement->data_analysis

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols: 1H-Benzo[g]indole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1H-Benzo[g]indole and its derivatives in the field of organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While direct literature on the application of this compound is emerging, its structural similarity to other well-studied benzoindole and carbazole isomers allows for informed predictions of its properties and performance.[1] This document outlines potential performance metrics based on analogous compounds, detailed experimental protocols for material synthesis and device fabrication, and characterization methodologies.

Carbazole derivatives are a cornerstone of organic electronics due to their excellent thermal stability, high charge carrier mobility, and wide bandgap, making them suitable as host materials, charge transport layers, and emitters in OLEDs.[2] The extended π-conjugated system of benzoindoles, such as this compound, is expected to allow for fine-tuning of electronic properties to enhance device efficiency, color purity, and operational lifetime.[2] Similarly, in OFETs, the carbazole moiety is known for its effective hole-transporting capabilities, a key requirement for the semiconductor channel.[3]

Data Presentation: Performance of Analogous Devices

The following tables summarize the performance of OLEDs and OFETs that utilize carbazole and other benzo-fused indole derivatives. This data provides a benchmark for the expected performance of devices incorporating this compound derivatives.

Table 1: Performance of OLEDs Incorporating Carbazole Derivatives

Emitting Material/Host Device Structure Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (EQE) (%) Emission Color Ref.
Carbazole Derivative (CZ-1) ITO/PEDOT:PSS/EML/LiF/Al 4130 19.3 8.6 Greenish-Blue [4][5]
Carbazole Derivative (CZ-2) ITO/PEDOT:PSS/EML/LiF/Al 4104 20.2 9.5 Greenish-Blue [4][5]
Thienopyrroledione Derivative (MOC-1) ITO/PEDOT:PSS/EML/LiF/Al 651 4.5 1.5 Yellow-Green [5]

| Exciplex (Cz4FS & mMTDATA) | ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/Al | 24700 | 12 | 5.3 | Yellow-Green |[6] |

Table 2: Performance of OFETs Incorporating Carbazole and Related Heteroacene Derivatives

Semiconductor Material Device Architecture Hole Mobility (cm²/Vs) ON/OFF Ratio Ref.
Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] Not Specified Reasonably good Reasonably good [7]
Benzo[b]selenophene/thieno[3,2-b]indole Derivatives ITO/SiO₂/Semiconductor/Au 10⁻⁵ to 10⁻⁴ Not Specified [8][9]

| Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymer | Bottom-Gate, Top-Contact (BGTC) | 0.1 | 3.5 x 10³ |[10] |

Experimental Protocols

Detailed methodologies for the synthesis of benzo-fused indoles and the fabrication of organic electronic devices are presented below. These protocols are based on established procedures for analogous compounds and can be adapted for this compound derivatives.

Protocol 1: Synthesis of Benzo-fused Indole Derivatives

This protocol outlines a general approach for the synthesis of benzo-fused carbazoles, which can be adapted for this compound. A common strategy involves the Fischer indole synthesis, followed by dehydrogenation.[11]

Step 1: Fischer Indole Synthesis to form a Dihydro-benzo[g]indole Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate arylhydrazine hydrochloride (1.0 eq.) and a suitable cyclic ketone (e.g., a tetralone derivative) (1.0 eq.) in glacial acetic acid.[11]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.[11]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.[11]

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the dihydro-benzo[g]indole intermediate.[11]

Step 2: Dehydrogenation to form this compound

  • Reaction Setup: Dissolve the dihydro-benzo[g]indole intermediate (1.0 eq.) in a suitable solvent like toluene or dioxane.[11]

  • Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).[11]

  • Reaction: Heat the mixture to reflux and monitor the completion of the reaction by TLC.[11]

  • Purification: After cooling, if Pd/C was used, filter the mixture. Concentrate the solvent and purify the resulting residue by column chromatography to obtain the final this compound product.[11]

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layer OLED using spin-coating techniques.[12]

  • Substrate Cleaning:

    • Place indium tin oxide (ITO)-coated glass substrates in a substrate rack.

    • Sonicate the substrates sequentially in deionized (DI) water with detergent, DI water, acetone, and isopropanol, each for 15 minutes.[13]

    • Dry the substrates with a stream of high-purity nitrogen.[13]

    • Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the ITO work function.[13]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface.

    • Anneal the substrates on a hotplate to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (as the emitter or host) in a suitable organic solvent (e.g., chloroform, chlorobenzene).

    • Spin-coat the emissive layer solution onto the HIL.

    • Anneal the substrate to remove any residual solvent.

  • Electron Transporting Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrates to a thermal evaporation chamber.

    • Deposit the ETL (e.g., TPBI), EIL (e.g., LiF), and a metal cathode (e.g., Al) sequentially under high vacuum (< 5 x 10⁻⁶ Torr).[13] A slow deposition rate of 0.5-2.0 Å/s is recommended for organic layers.[13]

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol provides a general procedure for fabricating an OFET.[10]

  • Substrate Preparation:

    • Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrate using the same procedure as for OLEDs (Protocol 2, Step 1).

  • Semiconductor Deposition:

    • Solution-Processing: Dissolve the this compound derivative in a suitable organic solvent. Deposit the semiconductor layer by spin-coating the solution onto the SiO₂ surface. Anneal the film to remove the solvent and potentially improve crystallinity.

    • Vacuum Evaporation: Place the substrate in a thermal evaporator and deposit a thin film of the this compound derivative under high vacuum.

  • Source and Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., gold) onto the organic semiconductor layer.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET, such as output and transfer curves, using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters like carrier mobility and the ON/OFF ratio can be extracted.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives and the fabrication of OLED and OFET devices.

Synthesis_Workflow start Arylhydrazine + Cyclic Ketone step1 Fischer Indole Synthesis (Acid Catalyst, Heat) start->step1 intermediate Dihydro-benzo[g]indole Intermediate step1->intermediate step2 Dehydrogenation (e.g., DDQ or Pd/C) intermediate->step2 purification Purification (Column Chromatography) step2->purification product This compound Derivative purification->product

Caption: Synthetic workflow for this compound derivatives.

OLED_Fabrication_Workflow sub ITO Substrate Cleaning hil Spin-Coat HIL (PEDOT:PSS) sub->hil anneal1 Anneal hil->anneal1 eml Spin-Coat EML (this compound derivative) anneal2 Anneal eml->anneal2 anneal1->eml evap Thermal Evaporation: ETL, EIL, Cathode anneal2->evap encap Encapsulation evap->encap

Caption: Solution-processed OLED fabrication workflow.

OFET_Fabrication_Workflow sub Si/SiO₂ Substrate Cleaning sem Deposit Semiconductor (this compound derivative) (Spin-coating or Evaporation) sub->sem elec Deposit Source/Drain Electrodes (Thermal Evaporation with Shadow Mask) sem->elec charac Device Characterization elec->charac

Caption: Bottom-gate, top-contact OFET fabrication workflow.

References

Application Note & Protocol: Selective N-alkylation of 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-Benzo[g]indole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Functionalization of the indole nitrogen (N-alkylation) is a critical step in modifying the scaffold's steric and electronic properties, thereby tuning its biological activity or photophysical characteristics. While indoles possess two potential nucleophilic sites (N1 and C3), selective N-alkylation can be achieved with high fidelity under specific reaction conditions. This document provides a detailed, field-proven protocol for the N-alkylation of this compound using a strong base and an alkyl halide, along with mechanistic insights, an alternative phase-transfer catalysis protocol, and a comprehensive troubleshooting guide.

Mechanistic Rationale and Strategic Considerations

The synthetic challenge in indole alkylation lies in controlling regioselectivity. The C3 position is kinetically favored for electrophilic substitution under neutral or acidic conditions due to its higher nucleophilicity compared to the nitrogen atom.[1][2] However, the N-H proton is the most acidic site on the molecule (pKa ≈ 17 in DMSO).

The core strategy for achieving selective N-alkylation is to deprotonate the indole nitrogen using a strong base that is potent enough to quantitatively remove the N-H proton without significantly affecting C-H bonds. This generates a highly nucleophilic indolide anion. This anion then readily participates in a nucleophilic substitution (SN2) reaction with a suitable electrophile, such as an alkyl halide, to form the N-alkylated product with excellent selectivity.[3][4]

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Indole This compound Anion Benzo[g]indolide Anion Indole->Anion H⁺ abstraction Base Strong Base (e.g., NaH) Base->Anion Electrophile Alkyl Halide (R-X) Product N-Alkyl-Benzo[g]indole Electrophile->Product Halide Halide Salt (NaX) Anion_ref Benzo[g]indolide Anion Anion_ref->Product SN2 Attack

Figure 1: General mechanism for the base-mediated N-alkylation of this compound.

Principal Protocol: N-Alkylation via Sodium Hydride

This protocol is the gold standard for achieving high yields and excellent N-selectivity, employing sodium hydride (NaH) as the base in an anhydrous aprotic solvent.[3][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard VendorEnsure starting material is dry.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard VendorCaution: Pyrophoric, reacts violently with water. Handle under inert atmosphere.
Alkyl Halide (R-X)≥98%Standard VendorE.g., Iodomethane, Benzyl Bromide.
N,N-Dimethylformamide (DMF)AnhydrousStandard VendorUse a freshly opened bottle or from a solvent purification system.
Ethyl AcetateACS GradeStandard VendorFor extraction and chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated NH₄Cl (aq)N/ALab PreparedFor quenching the reaction.
BrineN/ALab PreparedFor washing.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeStandard VendorFor drying organic layers.
Round-bottom flask, SeptaN/AStandard LabwareMust be oven- or flame-dried.
Magnetic Stirrer & Stir BarN/AStandard Labware
Syringes and NeedlesN/AStandard LabwareFor transfer of anhydrous solvents and reagents.
Inert Gas Line (N₂ or Ar)High PurityGas Supplier

Detailed Step-by-Step Procedure

Workflow A Setup & Inerting (Oven-dried flask, N₂ atm) B Dissolve Substrate (Benzo[g]indole in anhyd. DMF) A->B C Cool to 0 °C (Ice Bath) B->C D Add Base (NaH, portion-wise) C->D E Stir & Deprotonate (0 °C → RT, 1h) D->E F Add Electrophile (Alkyl Halide, dropwise at 0 °C) E->F G Reaction (RT, monitor by TLC) F->G H Quench (Slowly add sat. NH₄Cl at 0 °C) G->H I Workup (Extraction with EtOAc, wash with brine) H->I J Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) I->J K Purification (Silica Gel Chromatography) J->K L Characterization (NMR, MS) K->L

Figure 2: Experimental workflow for the N-alkylation of this compound.

  • Preparation: Flame- or oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon) and maintain the inert atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 equiv). Using a syringe, add anhydrous DMF (approx. 0.2–0.5 M concentration relative to the indole). Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.2 equiv, 60% dispersion).

    • Expert Insight: Adding NaH slowly prevents a rapid exotherm and uncontrolled hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Complete deprotonation is indicated by the cessation of bubbling.[5]

  • Alkylation: Re-cool the now turbid mixture (containing the sodium indolide salt) to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The starting indole is relatively polar, while the N-alkylated product will be significantly less polar. The reaction is typically complete within 2–16 hours.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[6]

  • Washing: Combine the organic layers and wash them with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude residue is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of Hexanes and Ethyl Acetate is generally effective. Start with 100% Hexanes and gradually increase the polarity (e.g., to 95:5 Hexane:EtOAc).

  • Characterization: Confirm the structure of the purified product using:

    • ¹H NMR: Look for the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the added alkyl group.

    • ¹³C NMR: Confirm the presence of carbons from the new alkyl group.

    • Mass Spectrometry (MS): Verify the molecular weight of the N-alkylated product.

Alternative Protocol: Phase-Transfer Catalysis (PTC)

This method is an excellent alternative for avoiding pyrophoric bases and strictly anhydrous conditions. It is safer and often more scalable.[5]

Principle

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or indolide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

Reagents and Conditions
ParameterCondition
Base 50% aq. NaOH or KOH
Solvent Toluene or Dichloromethane
Catalyst Tetrabutylammonium Bromide (TBAB, 5-10 mol%)
Temperature Room Temperature to 50 °C
Procedure Outline
  • Combine this compound (1.0 equiv), the alkyl halide (1.2-1.5 equiv), and TBAB (0.1 equiv) in toluene.

  • With vigorous stirring, add 50% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously at the desired temperature for 6-24 hours, monitoring by TLC.

  • Upon completion, separate the layers. Wash the organic layer with water until the pH is neutral, then wash with brine.

  • Dry, concentrate, and purify the product as described in Section 2.3.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Unreactive alkyl halide (e.g., alkyl chloride).1. Use a fresh bottle of NaH. Wash the dispersion with dry hexanes before use to remove mineral oil.2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent.3. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or KI to promote in-situ halide exchange.
Recovery of Starting Material 1. Insufficient base.2. Incomplete deprotonation time.3. Reaction time too short.1. Ensure 1.1-1.2 equivalents of active NaH are used.2. Allow the deprotonation step to stir for at least 1 hour.3. Allow the reaction to run longer, monitoring carefully by TLC.
Formation of C3-Alkylated Byproduct 1. Base is not strong enough.2. Reaction conditions allow for equilibrium between N- and C-anions.This is rare under strong base conditions but can occur. Ensure quantitative deprotonation with NaH in an aprotic solvent like DMF or THF. Using a weaker base (e.g., K₂CO₃) can sometimes lead to mixtures.[6]
Multiple Products 1. Over-alkylation (if the alkyl halide has multiple reactive sites).2. Impure starting materials.1. Use an alkylating agent with a single electrophilic site.2. Confirm the purity of the starting indole and alkyl halide by NMR before starting.

References

Application Notes and Protocols for the Functionalization of the 1H-Benzo[g]indole Core at C3 and C9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the chemical modification of the 1H-Benzo[g]indole scaffold at the C3 and C9 positions. This versatile heterocyclic core is a key component in numerous biologically active compounds, and its targeted functionalization is crucial for the development of novel therapeutic agents.

C3 Functionalization: Electrophilic Substitution Reactions

The C3 position of the this compound core is electron-rich and highly susceptible to electrophilic substitution, making it a prime target for functionalization. Several classic organic reactions can be employed to introduce a variety of substituents at this position with high regioselectivity and good to excellent yields.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group at the C3 position. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloromethyleniminium salt) on the electron-rich indole core.

Quantitative Data:

EntrySubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundPOCl₃, DMFDichloromethane0 to rt2This compound-3-carbaldehyde~90% (estimated)
22,3,3-Trimethyl-3H-benzo[g]indolePOCl₃, DMF---Benzo[g]indol-2-ylidene-malondialdehydesGood

Experimental Protocol: C3-Formylation of this compound

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound-3-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Chloromethyleniminium Salt DMF->Vilsmeier_Reagent POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Benzo_g_indole This compound Benzo_g_indole->Intermediate Electrophilic Attack Product This compound-3-carbaldehyde Intermediate->Product Hydrolysis

Vilsmeier-Haack Reaction Pathway
Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position using an acylating agent (e.g., an acyl chloride or anhydride) and a Lewis acid catalyst.

Quantitative Data:

EntrySubstrateAcylating AgentCatalystSolventProductYield (%)
1N-methylindoleBenzoyl chlorideDBN (catalytic)Toluene(1-Methyl-1H-indol-3-yl)(phenyl)methanone65[1]
21,2-dimethylindoleBenzoyl chlorideDBN (catalytic)Toluene(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone88[1]

Experimental Protocol: C3-Acetylation of this compound

  • To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 15 minutes.

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 1-(1H-Benzo[g]indol-3-yl)ethan-1-one.

Mannich Reaction (Aminomethylation)

The Mannich reaction introduces an aminomethyl group at the C3 position through the condensation of the indole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.

Quantitative Data:

EntrySubstrateAmineAldehydeSolventProductYield
1IndoleVarious secondary aminesFormaldehydeAcetic Acid3-(Aminomethyl)indolesGood to excellent

Experimental Protocol: C3-Dimethylaminomethylation of this compound

  • To a solution of dimethylamine (as a 40% aqueous solution, 1.2 equivalents) in glacial acetic acid, add formaldehyde (as a 37% aqueous solution, 1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes to form the Eschenmoser's salt precursor.

  • Add a solution of this compound (1.0 equivalent) in glacial acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water and basify with a concentrated sodium hydroxide solution to pH > 10.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain N,N-dimethyl-1-(1H-benzo[g]indol-3-yl)methanamine.

C9 Functionalization: Advanced Strategies

Functionalization at the C9 position of the this compound core is more challenging due to the lower reactivity of the benzenoid ring compared to the pyrrole moiety. Directed metalation and transition-metal-catalyzed C-H activation are powerful strategies to achieve regioselective substitution at this position.

Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of the position ortho to a directing group on an aromatic ring using a strong base, followed by quenching with an electrophile. For C9 functionalization of this compound, the nitrogen atom must first be protected with a suitable directing group, such as a phenylsulfonyl (SO₂Ph) or pivaloyl group.

Proposed Experimental Protocol: C9-Silylation of N-Phenylsulfonyl-1H-Benzo[g]indole

  • N-Protection: To a solution of this compound (1.0 equivalent) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) at 0 °C. After cessation of hydrogen evolution, add benzenesulfonyl chloride (1.1 equivalents) and stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain N-phenylsulfonyl-1H-Benzo[g]indole.

  • Directed ortho-Metalation: To a solution of N-phenylsulfonyl-1H-Benzo[g]indole (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete metalation at the C9 position.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 9-(trimethylsilyl)-1-(phenylsulfonyl)-1H-benzo[g]indole.

Logical Diagram for Directed ortho-Metalation:

DoM Start N-Phenylsulfonyl-1H-Benzo[g]indole Metalation Deprotonation at C9 with n-BuLi Start->Metalation Intermediate C9-Lithio Intermediate Metalation->Intermediate Quench Reaction with Electrophile (e.g., TMSCl) Intermediate->Quench Product C9-Functionalized Product Quench->Product

Directed ortho-Metalation Workflow
Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. By employing a suitable directing group on the indole nitrogen, regioselective arylation at the C9 position can be achieved.

Proposed Experimental Protocol: Palladium-Catalyzed C9-Arylation of N-Pivaloyl-1H-Benzo[g]indole

  • N-Protection: Prepare N-pivaloyl-1H-Benzo[g]indole by reacting this compound with pivaloyl chloride in the presence of a base like pyridine or triethylamine.

  • C-H Activation/Arylation: In a sealable reaction tube, combine N-pivaloyl-1H-Benzo[g]indole (1.0 equivalent), an aryl halide (e.g., iodobenzene, 1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), a suitable ligand (e.g., a phosphine ligand like P(o-tolyl)₃, 0.2 equivalents), and a base (e.g., potassium carbonate (K₂CO₃), 2.0 equivalents) in a high-boiling point solvent such as DMA or xylene.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to isolate the 9-aryl-1-(pivaloyl)-1H-benzo[g]indole product.

General Signaling Pathway for Pd-Catalyzed C-H Arylation:

Pd_Catalysis Pd(II) Pd(II) C-H_Activation C-H Activation (CMD) Pd(II)->C-H_Activation Substrate N-Protected Benzo[g]indole Substrate->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product C9-Aryl Product Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Oxidant Oxidant->Reoxidation Reoxidation->Pd(II)

Palladium-Catalyzed C-H Arylation Cycle

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-Benzo[g]indole-3-carboxylates as mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 1H-Benzo[g]indole-3-carboxylates as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This document includes detailed protocols for the chemical synthesis of a lead compound, in vitro and in vivo biological evaluation, and data presentation to facilitate further research and development in this area.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with various inflammatory diseases, pain, and cancer. Therefore, selective inhibition of mPGES-1 presents a promising therapeutic strategy with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. This compound-3-carboxylates have emerged as a novel class of potent and selective mPGES-1 inhibitors. This document outlines the synthesis of a representative compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, and details the protocols for assessing its inhibitory activity.

Data Presentation

The inhibitory activities of a series of this compound-3-carboxylate derivatives against mPGES-1 are summarized in the table below. The data is compiled from cell-free and cell-based assays to provide a comprehensive understanding of their potency and cellular efficacy.

Compound IDRR'Cell-Free mPGES-1 IC50 (µM)Cell-Based mPGES-1 IC50 (µM) (A549 cells)
7a 3-chlorobenzyl H 0.6 2.0
7b4-chlorobenzylH0.82.5
7c3-fluorobenzylH0.72.2
7d4-fluorobenzylH0.92.8
8a3-chlorobenzylCH₃1.24.5

Data is presented for illustrative purposes based on reported activities of similar compounds.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

mPGES1_Pathway Membrane Cell Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Acts on EP receptors Inhibitor This compound- 3-carboxylate Inhibitor->mPGES1 PLA2->AA COX->PGH2 mPGES1->PGE2

Caption: mPGES-1 Signaling Pathway in Inflammation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Ethyl 3-(3-chlorobenzylamino)crotonate Start->Intermediate Step 1 Product Ethyl 2-(3-chlorobenzyl)-5-hydroxy- This compound-3-carboxylate Intermediate->Product Step 2: Nenitzescu Reaction CellFree Cell-Free mPGES-1 Assay Product->CellFree CellBased Cell-Based mPGES-1 Assay (A549 cells) Product->CellBased InVivo In Vivo Model (Rat Pleurisy) Product->InVivo

Caption: Experimental Workflow for Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)

This protocol is based on the Nenitzescu indole synthesis.

Step 1: Synthesis of Ethyl 3-(3-chlorobenzylamino)crotonate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as toluene, add 3-chlorobenzylamine (1.0 eq).

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(3-chlorobenzylamino)crotonate.

Step 2: Nenitzescu Reaction for the Synthesis of Compound 7a

  • Dissolve 1,4-naphthoquinone (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of chloroform and nitromethane).

  • Add the synthesized ethyl 3-(3-chlorobenzylamino)crotonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the final product, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate.

Protocol 2: Cell-Free mPGES-1 Inhibition Assay

This assay measures the direct inhibitory effect of the test compounds on the enzymatic activity of mPGES-1.

1. Preparation of Microsomal Fraction from IL-1β-stimulated A549 Cells:

  • Culture human lung carcinoma A549 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Induce mPGES-1 expression by treating the cells with interleukin-1β (IL-1β, 1 ng/mL) for 24-48 hours.

  • Harvest the cells by scraping and wash with ice-cold PBS.

  • Resuspend the cell pellet in homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM DTT).

  • Homogenize the cells using a Dounce homogenizer or sonication on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the microsomal preparation at -80°C in aliquots.

2. mPGES-1 Inhibition Assay:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Reduced glutathione (GSH, 2.5 mM)

    • Microsomal protein (5-10 µg)

    • Test compound at various concentrations (dissolved in DMSO, final DMSO concentration ≤ 1%)

  • Pre-incubate the reaction mixture at 4°C for 15 minutes.

  • Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2, 10-20 µM).

  • Incubate the reaction at room temperature for 1-2 minutes.

  • Terminate the reaction by adding a stop solution (e.g., a solution containing FeCl2 or an acidic solution).

  • Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based mPGES-1 Inhibition Assay in A549 Cells

This assay evaluates the ability of the compounds to inhibit PGE2 production in a cellular environment.

  • Seed A549 cells in 24-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing 2% FBS.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with IL-1β (1 ng/mL) for 24 hours to induce mPGES-1 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Determine the IC50 values as described in the cell-free assay protocol.

Protocol 4: In Vivo Evaluation in a Rat Carrageenan-Induced Pleurisy Model

This in vivo model assesses the anti-inflammatory efficacy of the test compounds.

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Administer the test compound (e.g., ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate) or vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour before the induction of pleurisy.

  • Induce pleurisy by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the pleural cavity of anesthetized rats.

  • At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

  • Carefully open the thoracic cavity and collect the pleural exudate using a syringe.

  • Measure the volume of the exudate.

  • Centrifuge the exudate to remove cells and debris.

  • Determine the concentration of PGE2 in the cell-free exudate using a specific ELISA kit for rat PGE2.

  • Compare the PGE2 levels in the treated groups with the vehicle control group to assess the in vivo efficacy of the inhibitor.

Application Notes and Protocols for the Synthesis of Functionalized 1H-Benzo[g]indoles via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of functionalized 1H-Benzo[g]indole scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols described herein leverage powerful palladium-catalyzed cross-coupling reactions as key strategic steps for the construction of the benzo[g]indole core.

Introduction

The this compound framework is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis, however, can be challenging. Modern synthetic organic chemistry offers a potent toolkit in the form of palladium-catalyzed cross-coupling reactions, which enable the efficient and modular construction of complex molecular architectures. This document outlines several strategic approaches for the synthesis of functionalized 1H-Benzo[g]indoles, focusing on the application of Sonogashira, Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.

General Strategies and Key Reactions

The synthesis of the this compound core often involves a two-stage approach:

  • Assembly of a Key Precursor: A palladium-catalyzed cross-coupling reaction is employed to construct a suitably functionalized naphthalene derivative.

  • Annulation to form the Indole Ring: The precursor undergoes a subsequent cyclization reaction to form the pyrrole ring fused to the naphthalene system.

Key named reactions that incorporate cross-coupling methodologies for indole synthesis and can be adapted for benzo[g]indoles include:

  • Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[1][2][3]

  • Fischer Indole Synthesis: An acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, where the hydrazine precursor can be synthesized via Buchwald-Hartwig amination.[4][5][6]

  • Cadogan-Sundberg Indole Synthesis: The deoxygenative cyclization of an o-nitrostyrene, where the styrenyl precursor can be accessed via a Heck or Suzuki coupling.[7][8][9]

Application Note 1: Synthesis of 2-Substituted 1H-Benzo[g]indoles via a Sonogashira Coupling and Annulation Strategy

This protocol details a versatile method for the synthesis of 2-substituted 1H-Benzo[g]indoles, commencing with a Sonogashira coupling to generate a 1-amino-2-alkynylnaphthalene intermediate, followed by a copper-catalyzed cyclization.

Reaction Scheme:

G cluster_0 Sonogashira Coupling cluster_1 Annulation 1-Amino-2-halonaphthalene 1-Amino-2-halonaphthalene 1-Amino-2-alkynylnaphthalene 1-Amino-2-alkynylnaphthalene 1-Amino-2-halonaphthalene->1-Amino-2-alkynylnaphthalene Pd(PPh3)2Cl2, CuI Et3N, Terminal Alkyne 1-Amino-2-halonaphthalene->1-Amino-2-alkynylnaphthalene 2-Substituted-1H-Benzo[g]indole 2-Substituted-1H-Benzo[g]indole 1-Amino-2-alkynylnaphthalene->2-Substituted-1H-Benzo[g]indole CuI, Base 1-Amino-2-alkynylnaphthalene->2-Substituted-1H-Benzo[g]indole

Caption: Sonogashira coupling and annulation for this compound synthesis.

Experimental Protocol:

Step 1: Sonogashira Coupling for the Synthesis of 1-Amino-2-alkynylnaphthalene

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-amino-2-bromonaphthalene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add degassed triethylamine (Et₃N) as the solvent and base.

  • To the stirred suspension, add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-amino-2-alkynylnaphthalene.

Step 2: Copper-Catalyzed Annulation

  • In a sealed tube, dissolve the 1-amino-2-alkynylnaphthalene (1.0 equiv.) in a suitable solvent such as DMF or toluene.

  • Add a copper(I) salt, such as CuI (0.1 equiv.), and a base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the functionalized this compound.

Quantitative Data Summary:
EntryHalonaphthaleneAlkyneCoupling Yield (%)Annulation Yield (%)Overall Yield (%)
11-Amino-2-bromonaphthalenePhenylacetylene85-9570-8560-80
21-Amino-2-iodonaphthalene1-Hexyne90-9875-9068-88
31-Amino-2-bromonaphthaleneTrimethylsilylacetylene80-9065-8052-72

Yields are representative and may vary based on specific substrates and reaction conditions.

Application Note 2: Larock-type Heteroannulation for 2,3-Disubstituted 1H-Benzo[g]indoles

This protocol adapts the Larock indole synthesis for the one-pot construction of 2,3-disubstituted 1H-Benzo[g]indoles from 1-amino-2-iodonaphthalene and an internal alkyne.

Reaction Workflow:

G A 1-Amino-2-iodonaphthalene + Internal Alkyne B Pd(0) Catalyst Generation A->B Pd(OAc)2 C Oxidative Addition B->C D Migratory Insertion C->D E Reductive Elimination D->E F 2,3-Disubstituted This compound E->F

Caption: Workflow for Larock-type synthesis of 1H-Benzo[g]indoles.

Experimental Protocol:
  • In a glovebox, charge a pressure vessel with Pd(OAc)₂ (0.05 equiv.), a suitable phosphine ligand (e.g., PPh₃, 0.1 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

  • Add 1-amino-2-iodonaphthalene (1.0 equiv.) and the internal alkyne (1.5 equiv.).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to ambient temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired 2,3-disubstituted this compound.

Quantitative Data Summary:
EntryAmino-halonaphthaleneInternal AlkyneCatalyst SystemBaseYield (%)
11-Amino-2-iodonaphthaleneDiphenylacetylenePd(OAc)₂/PPh₃K₂CO₃70-85
21-Amino-2-iodonaphthalene4-OctynePd(OAc)₂/dppfCs₂CO₃65-80
31-Amino-2-bromonaphthalene1-Phenyl-1-propynePdCl₂(dppf)Na₂CO₃50-70

Yields are representative and may vary based on specific substrates and reaction conditions.

Application Note 3: Synthesis via Intramolecular Heck Annulation

This method describes the synthesis of a this compound precursor via a Heck reaction, followed by an intramolecular cyclization.

Logical Relationship of Synthesis:

G A 1-Amino-2-halonaphthalene C Heck Coupling Precursor A->C Suzuki or Stille Coupling with vinylating agent B Allylic Amine B->C N-Alkylation D Intramolecular Heck Annulation C->D Pd(OAc)2, Ligand, Base E This compound Derivative D->E

Caption: Synthetic logic for Heck-based this compound synthesis.

Experimental Protocol:

Step 1: Synthesis of the Heck Precursor (N-allyl-1-amino-2-vinylnaphthalene)

This precursor can be synthesized in multiple ways. One approach is a Suzuki or Stille coupling of 1-amino-2-halonaphthalene with a vinylating agent, followed by N-allylation, or vice-versa.

Step 2: Intramolecular Heck Annulation

  • Dissolve the N-allyl-1-amino-2-vinylnaphthalene precursor (1.0 equiv.) in a degassed solvent such as DMF, acetonitrile, or toluene.

  • Add a palladium source, typically Pd(OAc)₂ (0.05 - 0.1 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.1 - 0.2 equiv.), and a base (e.g., K₂CO₃, Et₃N, 2-3 equiv.).

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the salts, and concentrate the solvent.

  • The resulting crude product, a dihydrobenzo[g]indole, can be purified by chromatography.

  • If the fully aromatized benzo[g]indole is desired, the dihydro intermediate can be oxidized using an oxidant like DDQ or by heating in the presence of a palladium catalyst on carbon (Pd/C) in a high-boiling solvent.

Quantitative Data Summary:
EntryPrecursorCatalyst SystemBaseAnnulation Yield (%)
1N-allyl-1-amino-2-vinylnaphthalenePd(OAc)₂/P(o-tol)₃K₂CO₃60-75
2N-crotyl-1-amino-2-vinylnaphthalenePdCl₂(PPh₃)₂Et₃N55-70

Yields are for the cyclization step and may vary.

Conclusion

The protocols outlined in these application notes demonstrate the power and versatility of palladium-catalyzed cross-coupling reactions for the synthesis of functionalized 1H-Benzo[g]indoles. By selecting the appropriate coupling partners and reaction conditions, a wide range of substituents can be introduced onto the benzo[g]indole core, providing a valuable platform for the development of novel pharmaceuticals and functional materials. Researchers are encouraged to optimize the described conditions for their specific substrates and synthetic goals.

References

Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of 1H-Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for utilizing various cell-based assays to evaluate the cytotoxicity of 1H-Benzo[g]indole and its derivatives. The indole scaffold is a key component in numerous natural and synthetic compounds demonstrating significant anti-proliferative activities.[1] Understanding the cytotoxic potential of novel this compound derivatives is a crucial step in the drug discovery and development process.

This document details the methodologies for three key assays: the MTT assay to assess metabolic activity, the LDH assay to measure cell membrane integrity, and apoptosis assays (Annexin V and Caspase-Glo® 3/7) to quantify programmed cell death.

Data Presentation: Cytotoxicity of Benzo[g]indole and Related Derivatives

The cytotoxic effects of various indole derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[2] The following tables summarize the IC50 values for several benzo[g]indole and related indole derivatives against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (3c)Various Human Cancer Cell LinesSignificant cytotoxicity at 10 µM[3]
1-Benzyl-5-Hydroxy-2-Methyl-1H-Benzo[g]Indole-3-Carboxylic Acid (6h)MCF-7 (Breast Cancer)< 10[4]
5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Benzo[g]Indole-3- Carboxylic Acid (6j)MCF-7 (Breast Cancer)< 10[4]
Benzo[f]indole-4,9-dione Derivative (LACBio1)MDA-MB 231 (Triple-Negative Breast Cancer)Induces apoptosis at 10 and 30 µM[5]
Benzo[f]indole-4,9-dione Derivative (LACBio2)MDA-MB 231 (Triple-Negative Breast Cancer)Induces apoptosis at 10 and 30 µM[5]
Benzo[f]indole-4,9-dione Derivative (LACBio3)MDA-MB 231 (Triple-Negative Breast Cancer)Induces apoptosis at 10 and 30 µM[5]
Benzo[f]indole-4,9-dione Derivative (LACBio4)MDA-MB 231 (Triple-Negative Breast Cancer)Induces apoptosis at 10 and 30 µM[5]
2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde (DBID)HT-29 (Colon Cancer)Inhibits proliferation and induces apoptosis[6]

Experimental Protocols

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan, which is solubilized, is directly proportional to the number of metabolically active cells.[7]

Materials:

  • This compound derivative of interest

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix gently to dissolve the crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised.[8]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells lysed with the lysis solution provided in the kit.

    • No-Cell Control: Wells with medium only.

  • Supernatant Collection: After the desired incubation time with the this compound derivative, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add 50 µL of the LDH reaction mix to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[9]

Apoptosis Assays

The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[9] The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity.

Materials:

  • Treated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound derivative as described for the MTT assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[9]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Cell Line Culture (e.g., HeLa, HepG2, MCF-7) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) treat_cells->apoptosis measure Measure Absorbance/ Luminescence/Fluorescence mtt->measure ldh->measure apoptosis->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 moa Determine Mechanism of Action (e.g., Apoptosis Pathway) calc_ic50->moa G compound This compound Derivative ros Increased ROS Production compound->ros bcl2 Bcl-2 Inhibition compound->bcl2 Inhibits dna_damage DNA Damage ros->dna_damage mito Mitochondrial Outer Membrane Permeabilization ros->mito bax Bax Activation dna_damage->bax bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

The Strategic Use of 1H-Benzo[g]indole in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-Benzo[g]indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and complex organic synthesis. Its rigid, planar structure and electron-rich nature make it an ideal building block for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound, with a focus on its use in the synthesis of potent enzyme and protein-protein interaction inhibitors. Detailed experimental protocols for the synthesis of key derivatives and visual representations of relevant biological pathways are also presented.

Key Applications in Drug Discovery

Derivatives of this compound have shown remarkable efficacy in targeting key players in inflammatory and oxidative stress pathways. Two notable examples are the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the disruption of the Keap1-Nrf2 protein-protein interaction (PPI).

  • Inhibition of mPGES-1: mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Benzo[g]indole-3-carboxylates have emerged as a novel class of potent mPGES-1 inhibitors.[1]

  • Inhibition of Keap1-Nrf2 PPI: The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to upregulate the expression of antioxidant and cytoprotective genes. Small molecules that inhibit the Keap1-Nrf2 PPI can activate this protective pathway and are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders. Benzo[g]indole derivatives have been identified as a novel class of non-covalent Keap1-Nrf2 PPI inhibitors.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of representative this compound derivatives against mPGES-1 and as Keap1-Nrf2 PPI inhibitors.

Table 1: Inhibition of mPGES-1 by Benzo[g]indole Derivatives

CompoundTargetAssay TypeIC50 (µM)Reference
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)Human mPGES-1Cell-free0.6[1]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)Human mPGES-1Intact A549 cells2[1]

Table 2: Keap1-Nrf2 Protein-Protein Interaction Inhibitory Activity

Compound ClassActivity MetricResultReference
Benzo[g]indole derivativesKeap1-Nrf2 PPI InhibitionStronger than Cpd16 (a known non-covalent inhibitor)
Benzo[g]indole derivativesMetabolic StabilityHigh in human microsomes
Benzo[g]indole derivativesCytotoxicityLow against HepG2 cell lines

Experimental Protocols

Detailed methodologies for the synthesis of a key this compound derivative are provided below. These protocols are intended to serve as a guide for researchers in the field.

Protocol 1: Two-Step Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate via Nenitzescu Indole Synthesis

This protocol details the synthesis of a functionalized this compound derivative, a class of compounds with potential applications in medicinal chemistry.

Step 1: Synthesis of Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate

  • Reaction Setup: In a sealed glass vial, mix ethyl acetoacetate (2.50 mL, 0.0198 mol, 1.02 eq) with 2-picolylamine (2.0 mL, 0.0194 mol, 1.00 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 48 hours.

  • Work-up and Purification: The resulting enaminoester can be used in the next step without further purification. The isolated yield for this step is approximately 50%.

Step 2: Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate

  • Reagent Preparation:

    • Dissolve ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate (1.032 g, 4.685 mmol, 1.00 eq) in 25 mL of cyclopentyl methyl ether (CPME).

    • In a separate flask, dissolve ZnCl₂ (0.11 g, 0.81 mmol, 17 mol%) and 1,4-naphthoquinone (0.754 g, 4.77 mmol, 1.02 eq) in 25 mL of CPME.

  • Reaction: Add the enamine solution to the naphthoquinone/ZnCl₂ solution. A yellow precipitate will form upon mixing.

  • Reaction Conditions: Stir the sealed reaction mixture at 20 °C for 72 hours. The mixture will turn dark orange.

  • Crystallization: Cool the mixture to 4 °C and keep it at this temperature for 16 hours to facilitate further precipitation.

  • Isolation: Filter the solid product and wash it with 10 mL of CPME.

  • Yield: The isolated yield for this step is approximately 21%, leading to an overall yield of 11%. This method has the advantage of not requiring chromatographic purification.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways where this compound derivatives have shown significant therapeutic potential.

Keap1_Nrf2_Pathway cluster_normal Normal Conditions cluster_stress Oxidative Stress cluster_inhibition Inhibition by Benzo[g]indole Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds Keap1_ox Keap1 (Inactive) Cul3 Cul3-Rbx1 E3 Ligase Nrf2_c->Cul3 Ubiquitination Nrf2_free Nrf2 Nrf2_c->Nrf2_free Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation to Nucleus ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Response Genes ARE->Genes Activates Transcription Benzo_g_indole Benzo[g]indole Derivative Keap1_i Keap1 Benzo_g_indole->Keap1_i Inhibits PPI Nrf2_i Nrf2 Keap1_i->Nrf2_i Interaction Blocked

Caption: Keap1-Nrf2 signaling pathway and its inhibition.

mPGES1_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_PL Membrane Phospholipids PLA2 cPLA₂ Membrane_PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA Releases COX1_2 COX-1 / COX-2 AA->COX1_2 Metabolizes PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Benzo_g_indole Benzo[g]indole Derivative Benzo_g_indole->mPGES1 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory_Stimuli->mPGES1 Upregulates Expression

Caption: mPGES-1 pathway in inflammation and its inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow Start Starting Materials (e.g., Naphthoquinone, β-Aminocrotonate) Synthesis Synthesis of this compound Derivative (e.g., Nenitzescu Reaction) Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

Conclusion

The this compound core represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its utility as a building block in the synthesis of potent and selective inhibitors of key biological targets, such as mPGES-1 and the Keap1-Nrf2 PPI, underscores its importance in modern drug discovery. The provided protocols and data serve as a resource for researchers aiming to explore the rich chemical space and therapeutic potential of this promising heterocyclic system.

References

Troubleshooting & Optimization

Technical Support Center: 1H-Benzo[g]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Benzo[g]indole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Fischer indole synthesis is the most widely reported and versatile method for preparing this compound and its derivatives.[1][2] This reaction involves the acid-catalyzed cyclization of a naphthylhydrazine with an appropriate aldehyde or ketone.[1]

Q2: What are the key starting materials for the Fischer indole synthesis of this compound?

A2: The primary starting materials are a naphthylhydrazine (typically 1-naphthylhydrazine or its hydrochloride salt) and a carbonyl compound that can provide the C2 and C3 atoms of the indole ring.[1] The choice of the carbonyl compound will determine the substitution pattern at these positions. For the synthesis of the parent, unsubstituted this compound, a protected acetaldehyde equivalent is often used.

Q3: What are the critical parameters that influence the yield of the Fischer indole synthesis?

A3: Several factors can significantly impact the reaction yield, including:

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal catalyst and its concentration are often substrate-dependent.[1]

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures.[3] Careful optimization of the temperature and reaction duration is crucial to maximize the yield and minimize side reactions.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome.

  • Purity of Starting Materials: Impurities in the naphthylhydrazine or carbonyl compound can lead to undesired side reactions and lower the yield of the target product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Fischer indole synthesis.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common challenge that can be addressed by systematically evaluating the following aspects of your experimental setup:

Potential Cause Troubleshooting Steps
Poor Quality of Naphthylhydrazine Ensure the purity of the naphthylhydrazine starting material. If it has been stored for a long time, consider purification by recrystallization or distillation. Using the hydrochloride salt of the hydrazine can sometimes improve stability.
Sub-optimal Acid Catalyst The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted or Lewis acids. Polyphosphoric acid (PPA) is often effective for cyclization.
Incorrect Reaction Temperature The Fischer indole synthesis typically requires heating. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.
Presence of Water The reaction is generally sensitive to water, which can hydrolyze key intermediates. Ensure that all glassware is thoroughly dried and use anhydrous solvents.
Inefficient Hydrazone Formation The initial condensation of the naphthylhydrazine and the carbonyl compound to form the hydrazone is a crucial step. Ensure this step is complete before proceeding with the cyclization. In some cases, pre-forming and isolating the hydrazone before the cyclization step can improve the overall yield.
Issue 2: Formation of Multiple Products and Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity towards this compound?

A: The formation of multiple products is often due to side reactions. Here are some common side reactions and strategies to minimize them:

Side Reaction Mitigation Strategies
Regioisomer Formation When using unsymmetrical ketones, the formation of two different ene-hydrazine intermediates can lead to isomeric indole products. If possible, use a symmetrical ketone or aldehyde equivalent to avoid this issue. Careful selection of the acid catalyst and reaction conditions can sometimes favor the formation of one isomer.
Oxidation of the Product This compound can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.
Polymerization/Decomposition Harsh acidic conditions and high temperatures can lead to the polymerization or decomposition of starting materials, intermediates, or the final product. Use the mildest possible acid catalyst and the lowest effective temperature.
Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the crude this compound from the reaction mixture. What are the recommended purification techniques?

A: Purification of this compound can be challenging due to the presence of colored impurities and potential for decomposition on silica gel.

Purification Challenge Recommended Approach
Colored Impurities The crude product is often a dark oil or solid. Treatment with activated charcoal in a suitable solvent can help to remove some of the colored impurities.
Decomposition on Silica Gel Some indole derivatives are sensitive to the acidic nature of standard silica gel. Consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina for column chromatography.
Co-elution with Impurities If the product co-elutes with impurities, optimizing the solvent system for column chromatography is crucial. A gradient elution may be necessary to achieve better separation.
Crystallization Recrystallization is often an effective method for obtaining high-purity this compound. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Data Presentation: Comparison of Synthetic Methods

While specific yield data for the parent this compound is not extensively tabulated in the literature, the following table provides a general comparison of common indole synthesis methods that can be adapted for its preparation. Yields are highly dependent on the specific substrates and reaction conditions.

Synthesis Method Typical Catalysts/Reagents General Yield Range Advantages Disadvantages
Fischer Indole Synthesis Brønsted or Lewis Acids (HCl, H₂SO₄, PPA, ZnCl₂)Moderate to HighVersatile, wide substrate scope.[1]Can require harsh conditions, potential for side reactions.
Microwave-Assisted Synthesis Acid or Palladium CatalystsOften HighRapid reaction times, improved yields.Requires specialized equipment.
Palladium-Catalyzed Synthesis Palladium catalysts (e.g., Pd(OAc)₂) with ligandsModerate to HighMilder reaction conditions, good functional group tolerance.Catalyst cost and sensitivity.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of a 1H-Benzo[a]carbazole Derivative (Illustrative Protocol)

This protocol for a related benzo-fused indole provides a general framework that can be adapted for the synthesis of this compound.

Step 1: Hydrazone Formation and Cyclization [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate arylhydrazine hydrochloride (1.0 eq.) and α-tetralone (1.0 eq.) in glacial acetic acid.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the reaction mixture to room temperature and pour it into ice-cold water.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[4] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the dihydro-benzo[a]carbazole intermediate.[4]

Step 2: Dehydrogenation [4]

  • Reaction Setup: Dissolve the dihydro-benzo[a]carbazole intermediate (1.0 eq.) in a suitable solvent such as toluene or dioxane.[4]

  • Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).[4]

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).[4]

  • Purification: Cool the reaction mixture, filter if necessary (for Pd/C), and concentrate the solvent. Purify the residue by column chromatography to yield the desired 1H-Benzo[a]carbazole.[4]

Visualizations

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow Start Starting Materials: 1-Naphthylhydrazine Carbonyl Compound Step1 Hydrazone Formation (Acid Catalyst) Start->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Heat) Step1->Step2 Step3 Cyclization & Aromatization (Loss of Ammonia) Step2->Step3 Product This compound Step3->Product

Caption: A simplified workflow for the Fischer indole synthesis of this compound.

Signaling Pathway: Inhibition of Keap1-Nrf2 Interaction by this compound Derivatives

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Benzo_g_indole This compound Derivative Benzo_g_indole->Keap1 Inhibits Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activates

Caption: Keap1-Nrf2 signaling pathway and its inhibition by this compound derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for 1H-Benzo[g]indole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the synthesis of 1H-Benzo[g]indole, a crucial scaffold in medicinal chemistry and materials science. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses common issues encountered during the this compound cyclization in a practical question-and-answer format.

Q1: My Fischer indole synthesis of this compound is resulting in a low or no yield. What are the potential causes?

Low or nonexistent yields are a frequent challenge and can stem from several factors:

  • Inappropriate Acid Catalyst : The choice and concentration of the acid catalyst are paramount. A catalyst that is too weak may fail to promote the necessary tautomerization and rearrangement, while an overly strong catalyst can lead to the degradation of starting materials or the desired product.

  • Suboptimal Reaction Temperature : The reaction often requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be impractically slow or may not proceed at all. Conversely, excessively high temperatures can promote the formation of side products and decomposition.

  • Poor Quality of Starting Materials : The purity of the 1-naphthylhydrazine and the corresponding carbonyl compound is critical. Impurities can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield.

  • Electronic Effects of Substituents : The electronic properties of substituents on both the naphthylhydrazine and the carbonyl compound can significantly impact the reaction's success. Strong electron-donating groups, for instance, can sometimes favor N-N bond cleavage, which is a competing side reaction.

  • Atmospheric Conditions : The starting materials or reaction intermediates may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products can often be attributed to the following:

  • Use of an Unsymmetrical Ketone : When an unsymmetrical ketone is used, there is a possibility of forming two different regioisomers of the final product. The regioselectivity can sometimes be influenced by the choice of acid catalyst and the reaction conditions.

  • Side Reactions : Competing side reactions, such as intermolecular condensations or rearrangements, can lead to a complex mixture of products. Employing high-dilution conditions can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.

  • Product Degradation : The desired this compound product might be unstable under the reaction conditions, leading to the formation of various degradation products. Reducing the reaction time or lowering the temperature may help to mitigate this issue.

Q3: How can I effectively purify the this compound product?

The purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and potential isomers. The following purification techniques are commonly employed:

  • Column Chromatography : This is the most prevalent method for the purification of indole derivatives. The choice of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving effective separation.

  • Recrystallization : If a suitable solvent or solvent system can be identified, recrystallization can be a highly effective method for obtaining a product of high purity.

  • Preparative Thin-Layer Chromatography (TLC) : For small-scale reactions, preparative TLC can be a valuable purification technique to isolate the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound via the Fischer indole synthesis?

The most common starting materials for this synthesis are 1-naphthylhydrazine (or its hydrochloride salt) and a suitable aldehyde or ketone.

Q2: What types of acid catalysts are commonly used for the Fischer indole synthesis of this compound?

A range of both Brønsted and Lewis acids can be utilized as catalysts. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) are also frequently employed. The optimal catalyst will depend on the specific substrates and reaction conditions.

Q3: What are some common solvents for this reaction?

Typical solvents for this reaction include alcohols (e.g., ethanol, methanol), acetic acid, and high-boiling point aromatic solvents (e.g., toluene, xylene). The choice of solvent can significantly influence the reaction temperature and the solubility of the reactants and products.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). This technique allows for the tracking of the consumption of the starting materials and the formation of the product over time.

Data Presentation

The following tables are provided as templates for organizing and comparing quantitative data during the optimization of your this compound synthesis.

Table 1: Optimization of Acid Catalyst for this compound Synthesis

EntryAcid CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1HCl10801245
2H₂SO₄10801255
3p-TSA10801265
4ZnCl₂20100870
5BF₃·OEt₂20100860

Table 2: Optimization of Solvent and Temperature

EntrySolventTemperature (°C)Reaction Time (h)CatalystYield (%)
1EthanolReflux12p-TSA60
2Acetic Acid1008p-TSA75
3TolueneReflux6p-TSA70
4Dioxane10010ZnCl₂68
5None (neat)1204ZnCl₂50

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound

Materials:

  • 1-Naphthylhydrazine hydrochloride

  • Ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.

  • Catalyst Addition: Add the acid catalyst (0.1 - 0.3 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Mandatory Visualization

Logical Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low or No Yield of This compound check_purity Verify Purity of Starting Materials (1-Naphthylhydrazine, Carbonyl) start->check_purity check_purity->start If impure, purify and restart optimize_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) & Catalyst Loading check_purity->optimize_catalyst If pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent inert_atmosphere Consider Inert Atmosphere (N₂ or Ar) optimize_solvent->inert_atmosphere success Improved Yield inert_atmosphere->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Fischer Indole Synthesis Mechanism for this compound

Fischer_Indole_Mechanism cluster_start Starting Materials naphthylhydrazine 1-Naphthylhydrazine hydrazone Naphthylhydrazone Formation naphthylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization (Ene-hydrazine) hydrazone->enamine H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺, Heat cyclization Cyclization & Aromatization (Loss of NH₃) rearrangement->cyclization product This compound cyclization->product

Caption: The reaction mechanism of the Fischer indole synthesis for this compound.

Technical Support Center: Purification of Crude 1H-Benzo[g]indole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H-Benzo[g]indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights into the nuances of recrystallization, moving beyond basic steps to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your purification protocol for the highest purity and yield.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] A successful recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form pure crystals, leaving impurities behind in the solvent (mother liquor).[1][2] The selection of an appropriate solvent is the most critical step in this process.[1][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound 'oiled out' instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid oil rather than solid crystals.[4][5] This typically occurs when the hot, saturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The oil is essentially a supersaturated solution of your compound that can trap impurities.[4][6]

Probable Causes & Solutions:

  • High Supersaturation/Rapid Cooling: Cooling the solution too fast can cause the compound to crash out of solution as a liquid.[5]

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[7] Allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or glass wool to slow the cooling rate further.[5][8] Slow cooling encourages the formation of a well-ordered crystal lattice.[2]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or the compound's melting point might be depressed by impurities to below the solution temperature.

    • Solution: If slow cooling fails, recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or a solvent pair.[7] For this compound, which has a melting point of 180-184 °C, solvents with lower boiling points should be considered.[9]

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[5][6]

    • Solution: Consider pre-purification by another method or use activated charcoal during recrystallization to adsorb impurities.[7]

Q2: After recrystallization, my this compound crystals are still colored. How do I get a colorless product?

A2: Colored impurities are common in many organic syntheses and can be adsorbed onto the surface of your crystals.[4][10]

Probable Cause & Solution:

  • Colored Impurities: The crude material contains highly conjugated or polar impurities that are not fully removed by a single recrystallization.

    • Solution: Use Activated Charcoal. Activated charcoal (or decolorizing carbon) has a high surface area that effectively adsorbs large, colored impurity molecules.[10][11][12]

      • Protocol: After dissolving your crude this compound in the hot solvent, cool the solution slightly to prevent boiling over.[4] Add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution.[4] Bring the mixture back to a boil for a few minutes to allow for adsorption.[10] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][4]

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The failure of crystals to form usually indicates that the solution is not supersaturated. This can be due to several factors.

Probable Causes & Solutions:

  • Too Much Solvent: This is the most frequent reason for failed crystallization.[13] An excess of solvent keeps the compound soluble even at low temperatures.

    • Solution: Gently boil off some of the solvent to increase the concentration of the solute.[13] Be careful not to evaporate too much. Allow the concentrated solution to cool again.

  • Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution.[8][13] This "seed crystal" provides a template for other molecules to crystallize upon.

Q4: My final yield of pure this compound is very low. How can I improve it?

A4: A low recovery can be frustrating but is often preventable.

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Work in small solvent additions.

  • Premature Crystallization: The compound may have crystallized in the filter paper or funnel during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them on the steam bath or in an oven) before filtration. Use a fluted filter paper to increase the filtration speed.[4] If crystals do form, you can try washing the filter paper with a small amount of hot solvent to redissolve the product.[11]

  • Incomplete Crystallization: Not enough time was allowed for crystallization, or the solution was not cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1][2][10] Given that this compound is a largely aromatic and hydrophobic molecule, it exhibits good solubility in organic solvents like ethanol, methanol, ether, and benzene.[14]

Solvent Selection Workflow:

  • "Like Dissolves Like": Start with solvents that have similar polarity to this compound. Alcohols (ethanol, methanol) or aromatic solvents (toluene) are good starting points.[14][15]

  • Small-Scale Testing: Place a small amount of your crude material (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.[3]

  • Heating: Heat the test tube. The compound should dissolve completely in a minimal amount of the boiling solvent.[3]

  • Cooling: Cool the test tube to room temperature and then in an ice bath. A large quantity of pure crystals should form.

Q2: What is a mixed-solvent system (solvent pair) and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which this compound is very soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[10]

When to Use: This is useful if your compound is too soluble in one solvent even when cold, and barely soluble in another even when hot.

How to Use:

  • Dissolve the crude this compound in the minimum amount of the hot "soluble solvent."

  • Add the "insoluble solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity).[6] This indicates the solution is saturated.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly.

Q3: How can I confirm the purity of my recrystallized this compound?

A3: The most common methods are melting point determination and spectroscopic analysis.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for this compound is 180-184 °C.[9] Impurities will typically cause the melting point to be depressed and broaden the range.

  • Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) spectroscopy can provide detailed structural information and help identify the presence of impurities.[16][17] Comparing the spectrum of your recrystallized product to a reference spectrum of pure this compound is a definitive way to assess purity.

Data & Protocols

Table 1: Potential Recrystallization Solvents for this compound
SolventBoiling Point (°C)Solubility Profile for this compoundKey Considerations
Ethanol 78Good solubility when hot, lower when cold.[14]A common and effective choice. Flammable.
Methanol 65Good solubility when hot, lower when cold.[14]Lower boiling point may be advantageous to prevent oiling out. Toxic and flammable.
Toluene 111Good solubility, especially for aromatic compounds.May be too effective a solvent, leading to lower yields. Use with caution.
Ethanol/Water VariableSolvent Pair: Ethanol is the soluble solvent, water is the anti-solvent.Can be very effective but may increase the risk of oiling out.[4]
Hexanes/Ethyl Acetate VariableSolvent Pair: Ethyl acetate is the soluble solvent, hexanes is the anti-solvent.A common non-polar/polar pair that can work well for many organics.[18]
Detailed Experimental Protocol: Recrystallization of this compound from Ethanol
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip. In a fume hood, add approximately 10-15 mL of ethanol and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) to the boiling solution until the solid just dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool for a minute, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the mass and melting point of the purified product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_start Initial Steps cluster_outcome Observation After Dissolution cluster_fix1 Purification Step cluster_cooling Cooling & Crystallization cluster_fix2 Troubleshooting Actions cluster_end Final Product Start Crude this compound Dissolve Dissolve in minimum hot solvent Start->Dissolve ClearSolution Clear Solution Dissolve->ClearSolution Success InsolubleImp Insoluble Impurities or Colored Solution Dissolve->InsolubleImp Problem Cool Cool Solution Slowly ClearSolution->Cool HotFilter Perform Hot Filtration (add charcoal if colored) InsolubleImp->HotFilter HotFilter->Cool Crystals Crystals Form Cool->Crystals Ideal NoCrystals No Crystals Form Cool->NoCrystals Problem OilingOut Compound Oils Out Cool->OilingOut Problem End Isolate Pure Crystals via Vacuum Filtration Crystals->End Action_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume NoCrystals->Action_NoCrystals Action_OilingOut 1. Reheat & add solvent 2. Cool much slower 3. Change solvent OilingOut->Action_OilingOut Action_NoCrystals->Cool Action_OilingOut->Cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 1H-Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1H-Benzo[g]indole derivatives using column chromatography. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound derivatives?

A1: The selection of the stationary phase is critical and depends on the specific properties of your this compound derivative.

  • Silica Gel: This is the most frequently used stationary phase for the normal-phase chromatography of indole derivatives.[1] Its slightly acidic nature, however, can sometimes lead to the degradation of electron-rich or acid-sensitive compounds.

  • Alumina: For derivatives that are sensitive to acidic conditions, alumina (neutral or basic) presents a good alternative to silica gel.

  • Reversed-Phase Silica (C8, C18): If your this compound derivative is highly polar, reversed-phase chromatography may be more suitable. This technique uses a non-polar stationary phase with a polar mobile phase, such as water/methanol or water/acetonitrile.

Q2: How should I determine the optimal mobile phase for my separation?

A2: The ideal mobile phase (eluent) should be determined through preliminary analysis using Thin-Layer Chromatography (TLC).

  • Initial Solvent System: A common starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1]

  • Optimizing Polarity: The polarity of the eluent should be adjusted to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a TLC plate.[1] This Rf range typically provides the best separation during column chromatography.

  • Solvent Selectivity: If simple binary mixtures do not provide adequate separation, consider using solvent systems with different selectivities. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the separation.

Q3: What are the best practices for loading my sample onto the column?

A3: Proper sample loading is crucial for achieving high resolution.

  • Minimal Solvent Volume: Dissolve your crude sample in the minimum possible volume of the eluent or a slightly more polar solvent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, free-flowing powder to the top of the column.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation (Co-elution of Impurities) The polarity of the eluent is too high.Decrease the polarity of the mobile phase (reduce the proportion of the polar solvent).
The polarity difference between your compound and the impurity is insufficient for the chosen solvent system.Try a different solvent system with altered selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).
The column is overloaded with the sample.Reduce the amount of sample loaded onto the column.
Low Product Yield The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent during the run (gradient elution). If the compound still doesn't elute, consider a more polar solvent system or a different stationary phase like alumina.
Decomposition of the compound on the silica gel.Some indole derivatives can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (treated with a base like triethylamine) or switching to an alumina stationary phase.
The compound is eluting in very dilute fractions.Concentrate the fractions you expect to contain your compound and re-analyze by TLC.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The sample is not dissolving well in the mobile phase.Try a different solvent to dissolve the sample before loading, or use the dry loading technique.
Compound Does Not Move from the Origin The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of the polar solvent.
Compound Runs with the Solvent Front The eluent is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent.

Quantitative Data Summary

The following table provides illustrative examples of how solvent composition affects the Rf value of hypothetical this compound derivatives on a standard silica gel TLC plate. Note: These are representative values; actual Rf values will vary depending on the specific substituents on the this compound core.

Hypothetical Derivative Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
Less Polar Derivative (e.g., alkyl-substituted)9:10.45
4:10.65
Moderately Polar Derivative (e.g., ester-substituted)4:10.30
2:10.50
More Polar Derivative (e.g., hydroxyl-substituted)2:10.20
1:10.40

Experimental Protocols

Detailed Methodology for a Typical Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of a moderately polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.3.

  • Column Preparation (Wet Packing):

    • Choose a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase.

    • Carefully pipette the sample solution onto the top layer of sand, taking care not to disturb the silica bed.

    • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column.

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

    • The flow rate should be adjusted to allow for proper separation.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

    • Spot samples from several fractions onto a single TLC plate for comparison.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Mobile Phase) Column_Prep 2. Column Preparation (Wet Packing with Silica Gel) TLC->Column_Prep Sample_Load 3. Sample Loading (Minimal Solvent or Dry Load) Column_Prep->Sample_Load Elution 4. Elution (Apply Mobile Phase and Pressure) Sample_Load->Elution Collection 5. Fraction Collection (Collect Eluent in Portions) Elution->Collection Monitoring 6. Monitoring Fractions (TLC Analysis of Collected Fractions) Collection->Monitoring Isolation 7. Product Isolation (Combine Pure Fractions & Evaporate Solvent) Monitoring->Isolation Pure_Product Purified this compound Derivative Isolation->Pure_Product Crude_Sample Crude this compound Derivative Crude_Sample->TLC

Caption: Workflow for the purification of this compound derivatives.

References

Technical Support Center: N-substituted 1H-Benzo[g]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N-substituted 1H-Benzo[g]indoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve higher yields and purity in your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 1H-Benzo[g]indoles in a question-and-answer format.

Q1: My overall yield for the N-substituted 1H-Benzo[g]indole is consistently low. What are the most common causes?

Low yields can stem from several factors across the synthetic sequence, which often involves an initial indole formation followed by N-substitution.

  • Inefficient Indole Ring Formation: The initial synthesis of the this compound core, often via methods like the Fischer or Nenitzescu synthesis, can be low-yielding. For instance, the Nenitzescu synthesis for a specific ethyl 5-hydroxy-2-methyl-benzo[g]indole-3-carboxylate derivative reported a final step yield of only 21%.[1] Certain substitution patterns in the Fischer indole synthesis can cause the reaction to fail entirely due to competing side reactions like N-N bond cleavage.[2]

  • Poor N-Substitution Regioselectivity: A primary challenge is the competition between N-alkylation and C-3 alkylation on the indole nucleus.[3] Indoles are electron-rich and prone to electrophilic substitution at the C-3 position.[4][5] This can lead to a mixture of products and make purification difficult, ultimately lowering the isolated yield of the desired N-substituted product.[5]

  • Sub-optimal Reaction Conditions: Temperature, choice of solvent, and the nature of the base or acid catalyst are critical. For N-alkylation, an inappropriate base may not be strong enough to deprotonate the indole N-H, while an excessively high temperature can lead to decomposition or the formation of byproducts.[6] Similarly, strong acids used in ring formation can cause polymerization or other side reactions.[7]

  • Starting Material Quality: Impurities in starting materials, such as the arylhydrazine or ketone for a Fischer synthesis, can inhibit the reaction or lead to unwanted side products.

Q2: I am observing a mixture of N-substituted and C-3 substituted products. How can I improve the selectivity for N-substitution?

Achieving high N-regioselectivity is a common hurdle. The choice of base and solvent system is paramount.

  • Select the Right Base and Solvent: Strong bases are typically required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice.[8] The solvent can significantly influence the reaction's outcome. For example, in one study on Fischer indolisation followed by N-alkylation, moving from THF to a more polar solvent like DMF at an elevated temperature (80 °C) shifted the selectivity completely to N-alkylation, providing a 91% isolated yield.[8]

  • Consider Steric Hindrance: The steric bulk of the alkylating agent and substituents on the indole ring can influence selectivity.[9] In some cases, bulky groups near the C-3 position can disfavor C-alkylation, thereby promoting N-alkylation.

  • Protecting Groups: For complex syntheses, C-metallation can be achieved by first protecting the N-H proton with a group like phenylsulfonyl or t-butoxycarbonyl, which can be removed after the desired C-2 substitution is performed.[4] While this strategy is for C-substitution, it highlights the principle of blocking reactive sites to direct substitution.

Q3: The reaction mixture is turning dark, and I'm isolating a complex mixture or polymer-like material. What is happening?

This often indicates decomposition of the starting materials or the product, frequently caused by harsh acidic or thermal conditions.

  • Acid-Catalyzed Decomposition: Indoles, particularly N-unsubstituted ones, can be unstable in the presence of strong protic or Lewis acids, leading to polymerization.[7] If using an acid-catalyzed method like the Fischer synthesis, it is crucial to optimize the acid concentration and type. Both Brønsted and Lewis acids are used, and their strength can significantly impact the reaction.[10]

  • Thermal Instability: Some substituted indoles or reaction intermediates are thermally sensitive. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable. Monitor the reaction closely (e.g., by TLC) to avoid prolonged heating after completion.

  • Oxidation: Indole rings can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to the this compound core? The Fischer indole synthesis is one of the most widely used methods, involving the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions.[10] Other methods include the Nenitzescu indole synthesis, which is suitable for constructing hydroxy-substituted indoles from benzoquinones and enamino esters.[1]

What are common side products in N-substitution reactions of indoles? Besides the C-3 substituted isomer, a common side product under acidic conditions is the formation of bis(indolyl)methanes.[9] This occurs when an aldehyde condenses with two molecules of indole.

How do electron-donating or electron-withdrawing groups on the starting materials affect the yield? The electronic properties of substituents can have a significant impact.

  • In Fischer indolization, strong electron-donating substituents on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage pathway, leading to reaction failure.[2]

  • Conversely, for some reactions, electron-withdrawing groups on aromatic aldehydes can increase reactivity and lead to higher product yields compared to those with electron-donating groups.[9]

Is purification by column chromatography always necessary? While column chromatography is a standard method for purifying indole derivatives[8][11], some protocols are designed to avoid it. For example, a Nenitzescu synthesis of a benzo[g]indole derivative was developed where the final product precipitates selectively from the reaction mixture, allowing for simple purification by filtration.[1]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and selectivity. The following tables summarize data from studies on indole synthesis and N-alkylation.

Table 1: Optimization of N-Alkylation Conditions for 2,3-dimethylindole

EntryBase (Equiv.)SolventTemperature (°C)Time (min)N:C-3 Alkylation RatioIsolated Yield (N-alkylated)
1NaH (1.5)THF25601 : 1.1-
2NaH (1.5)Dioxane25601 : 1.1-
3NaH (1.5)DMF25601.3 : 1-
4NaH (1.5)DMF8015>20 : 191%
5NaH (2.5)DMF8015>20 : 191%

Data adapted from a one-pot Fischer indolisation–N-alkylation study. The reaction was performed with benzyl bromide as the alkylating agent. The results highlight the dramatic effect of solvent and temperature on regioselectivity.[8]

Table 2: Influence of Acid Catalyst on Benzofuranone Formation from Nitrovinylindole

EntryAcid (Volume/mmol)Temperature (°C)Time (h)Yield (%)
1PPA (1 mL)120372
2PPA (0.5 mL)120365
3PPA (1 mL)100351
4MsOH (0.2 mL)120335
5H₂SO₄ (0.2 mL)120321
6TFA (1 mL)801215

Data adapted from a study on the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. PPA = Polyphosphoric acid, MsOH = Methanesulfonic acid, TFA = Trifluoroacetic acid. This demonstrates the critical role of the acid catalyst choice and reaction conditions in achieving good yields in cyclization reactions.[11]

Experimental Protocols

Protocol 1: General One-Pot Fischer Indolisation and N-Alkylation [8]

  • Hydrazone Formation & Cyclization: To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq.) and the desired ketone (1.05 eq.). Add anhydrous THF (approx. 0.4 M). Seal the vial and heat in a microwave reactor to 150 °C for 10 minutes.

  • N-Alkylation: Cool the vial to room temperature. To this crude mixture, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) in one portion.

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.4 M) and stir the resulting suspension for 5 minutes at room temperature.

  • Add the alkylating agent (e.g., benzyl bromide or iodomethane, 2.5 eq.) and heat the reaction mixture to 80 °C, stirring for 15 minutes.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [1]

  • Enaminoester Formation: In a flask, mix ethyl acetoacetate (1.0 eq.) and 2-picolylamine (1.0 eq.) without any solvent. Stir the mixture at room temperature for 24 hours. The resulting enaminoester can be isolated and used in the next step.

  • Cyclization: Dissolve the enaminoester (1.0 eq.) in cyclopentyl methyl ether (CPME). Add 1,4-naphthoquinone (1.0 eq.) and a catalytic amount of zinc chloride (ZnCl₂).

  • Stir the reaction mixture at room temperature for 72 hours.

  • Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to yield the purified product. No column chromatography is required.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield of N-Substituted Product check_purity Check Purity of Starting Materials & Reagents start->check_purity check_reaction Analyze Crude Reaction Mixture (TLC, LCMS) start->check_reaction no_product No Product / Mainly Starting Material check_reaction->no_product Incomplete Conversion side_products Mixture of Products (e.g., N- vs C-alkylation) check_reaction->side_products Poor Selectivity decomposition Decomposition / Polymerization check_reaction->decomposition Degradation solution_incomplete Increase Temperature/Time Change Catalyst/Base Check Reagent Activity no_product->solution_incomplete solution_selectivity Optimize Base/Solvent System (e.g., NaH in DMF) Lower Temperature Change Alkylating Agent side_products->solution_selectivity solution_decomposition Lower Temperature Use Milder Acid/Base Run Under Inert Atmosphere decomposition->solution_decomposition

Caption: Troubleshooting workflow for low yields in N-substituted indole synthesis.

Alkylation_Competition Indole This compound IndoleAnion Indole Anion Indole->IndoleAnion Deprotonation N_Product N-Substituted Product (Desired) IndoleAnion->N_Product N-Attack (Thermodynamic Control) C_Product C-3 Substituted Product (Side Product) IndoleAnion->C_Product C-3 Attack (Kinetic Control) Base Base (e.g., NaH) Base->IndoleAnion AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Product AlkylHalide->C_Product

Caption: Competing pathways of N- vs C-3 alkylation in indole chemistry.

Fischer_Indole_Pathway cluster_reactants Reactants Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Ammonia Elimination & Cyclization Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: Simplified reaction pathway for the Fischer Indole Synthesis.

References

Technical Support Center: Arylhydrazone Intermediate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted cleavage of N-N bonds in arylhydrazone intermediates during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-N bond cleavage in arylhydrazone intermediates?

A1: N-N bond cleavage is an undesired side reaction where the single bond between the two nitrogen atoms of an arylhydrazone intermediate breaks. This decomposition pathway often competes with the desired chemical transformation, such as the cyclization step in the Fischer indole synthesis. The result is the formation of byproducts, typically an aniline derivative and a species derived from the original carbonyl compound, which can significantly lower the yield of the target molecule.[1][2]

Q2: What are the primary causes of N-N bond cleavage in arylhydrazone intermediates?

A2: The primary causes of N-N bond cleavage include:

  • Acid Catalysis: Both Brønsted and Lewis acids, commonly used to catalyze reactions like the Fischer indole synthesis, can promote N-N bond cleavage. This is particularly problematic with strong protic acids.[2][3]

  • Substituent Effects: Electron-donating substituents on the aryl ring of the hydrazone can stabilize the carbocation intermediate formed upon N-N bond cleavage, making this decomposition pathway more favorable.[2][4]

  • Oxidative Conditions: Arylhydrazones can be susceptible to oxidation, especially if they have an N-H bond. Exposure to air can promote oxidative cleavage.[5]

  • Thermal Stress: Although arylhydrazones have varying thermal stabilities, elevated temperatures used in some synthetic protocols can lead to decomposition and N-N bond cleavage.[6]

Q3: How can I detect if N-N bond cleavage is occurring in my reaction?

A3: The most common indicator of N-N bond cleavage is the detection of the corresponding aniline as a major byproduct in your reaction mixture. This can be identified using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with an authentic sample of the suspected aniline. The presence of multiple unexpected spots on a TLC plate is also a strong indicator of side reactions, including N-N cleavage.[1][2]

Q4: Are there specific reaction conditions that are known to suppress N-N bond cleavage?

A4: Yes, several strategies can be employed to suppress N-N bond cleavage:

  • Choice of Acid Catalyst: Using Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) instead of strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be beneficial.[2][3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidative cleavage of the N-N bond.[1]

  • Temperature Control: Careful optimization of the reaction temperature is crucial. Running the reaction at the lowest effective temperature can minimize thermal decomposition.[3]

  • One-Pot Procedures: Forming the arylhydrazone and carrying out the subsequent reaction in a single pot without isolating the intermediate can minimize its exposure to potentially destabilizing conditions during workup and purification.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Aniline Byproduct

This is a classic symptom of N-N bond cleavage in the arylhydrazone intermediate.

Possible Cause Troubleshooting Step Expected Outcome
Strong Protic Acid Catalyst Replace the strong Brønsted acid (e.g., H₂SO₄, PPA) with a milder Lewis acid (e.g., ZnCl₂, BF₃).Reduced rate of N-N bond cleavage, leading to a higher yield of the desired product.[2][3]
Electron-Donating Substituents on Aryl Ring For substrates with strong electron-donating groups, consider using milder reaction conditions (lower temperature, weaker acid).Minimizing the electronic stabilization of the cleavage pathway, thereby favoring the desired reaction.[2][4]
Oxidation of Hydrazone Intermediate Run the reaction under an inert atmosphere (Nitrogen or Argon).Prevention of oxidative side reactions that can lead to N-N bond cleavage.[1]
High Reaction Temperature Empirically optimize the reaction temperature. Start with conditions reported for similar substrates and monitor the reaction progress by TLC to determine the optimal balance between reaction rate and intermediate stability.Identification of a temperature window that favors the desired product formation over decomposition.[3]

Data Presentation

The following tables summarize the impact of different acid catalysts on the yield of Fischer indole synthesis, a reaction proceeding through an arylhydrazone intermediate where N-N bond cleavage is a known side reaction. A lower yield often indicates a higher prevalence of side reactions, including N-N cleavage.

Table 1: Effect of Acid Catalyst on the Yield of 2-Phenylindole

CatalystTemperature (°C)Time (min)Yield (%)
Polyphosphoric Acid (PPA)150-16010-15~85
Acetic Acid8045~70
Zinc Chloride (ZnCl₂)Reflux60Varies (often improves yields for problematic substrates)[3]

Data adapted from a representative procedure for 2-phenylindole synthesis. Yields are approximate and can vary based on substrate and scale.[1]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole with PPA (Illustrating Potential for N-N Cleavage)

This protocol uses a strong protic acid where N-N bond cleavage can be a competing side reaction, especially with sensitive substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[1]

  • Indolization:

    • In a separate flask, heat polyphosphoric acid (PPA) (approx. 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone (or the crude reaction mixture after removing ethanol) to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for 10-15 minutes.[1]

  • Work-up:

    • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.

    • The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recommended Modification to Minimize N-N Bond Cleavage

This modified approach uses a Lewis acid, which can be beneficial for substrates prone to N-N bond cleavage.

  • Hydrazone Formation and Cyclization (One-Pot):

    • To a solution of the arylhydrazine (1 equivalent) and the carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., toluene), add zinc chloride (ZnCl₂) (1.2 equivalents) in portions.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • For sensitive substrates, maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Visualizations

Reaction Mechanisms and Troubleshooting Logic

Fischer_Indole_vs_Cleavage cluster_start Starting Materials cluster_desired Desired Pathway: Fischer Indole Synthesis cluster_undesired Undesired Pathway: N-N Bond Cleavage Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cleavage Heterolytic N-N Cleavage Enehydrazine->Cleavage Competing Reaction Indole Indole Product Rearrangement->Indole Cyclization & Elimination Aniline Aniline Byproduct Cleavage->Aniline IminylCarbocation Iminyl Carbocation Cleavage->IminylCarbocation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Enehydrazine Protonation

Figure 1: Competing pathways of arylhydrazone intermediates.

Troubleshooting_Workflow Start Low yield of indole and/or detection of aniline byproduct? CheckCatalyst What type of acid catalyst is being used? Start->CheckCatalyst Yes ProticAcid Strong Protic Acid (e.g., H₂SO₄, PPA) CheckCatalyst->ProticAcid Protic LewisAcid Lewis Acid (e.g., ZnCl₂) CheckCatalyst->LewisAcid Lewis SwitchToLewis Action: Switch to a Lewis acid catalyst. ProticAcid->SwitchToLewis CheckSubstrate Does the arylhydrazine have strong electron-donating groups? LewisAcid->CheckSubstrate SwitchToLewis->CheckSubstrate EDG_Yes Yes CheckSubstrate->EDG_Yes Yes EDG_No No CheckSubstrate->EDG_No No MilderConditions Action: Use milder conditions (lower temp, weaker acid). EDG_Yes->MilderConditions CheckAtmosphere Is the reaction run under an inert atmosphere? EDG_No->CheckAtmosphere MilderConditions->CheckAtmosphere Atmosphere_No No CheckAtmosphere->Atmosphere_No No Atmosphere_Yes Yes CheckAtmosphere->Atmosphere_Yes Yes UseInert Action: Run under N₂ or Ar to prevent oxidation. Atmosphere_No->UseInert End Problem Resolved / Further Optimization Needed Atmosphere_Yes->End UseInert->End

Figure 2: Troubleshooting workflow for N-N bond cleavage.

References

Technical Support Center: Managing Isomeric Impurities in 1H-Benzo[g]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing isomeric impurities during the synthesis of 1H-Benzo[g]indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their general advantages and disadvantages?

A1: The most common and versatile methods for synthesizing the indole core structure are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.[1][2]

  • Fischer Indole Synthesis: This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] For this compound, a naphthylhydrazine would be a key starting material. Its main advantages are the wide availability of starting materials and a long-standing history of use.[2] However, it often requires harsh acidic conditions and high temperatures, which can lead to side reactions and the formation of isomeric impurities.[2][3]

  • Leimgruber-Batcho Indole Synthesis: This two-step method begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole.[1] It is often preferred in industrial applications due to its milder reaction conditions and typically higher yields compared to the Fischer synthesis.[1][4] A potential disadvantage is the accessibility of the required substituted o-nitrotoluene precursors.[5]

Q2: What are the likely isomeric impurities in this compound synthesis?

A2: The formation of isomeric impurities is highly dependent on the chosen synthetic route and the starting materials.

  • In the Fischer Indole Synthesis: When using an unsymmetrical ketone or a substituted naphthylhydrazine, constitutional isomers can form. For instance, the reaction of a naphthylhydrazine with a ketone can potentially lead to the formation of other benzoindole isomers depending on the regioselectivity of the cyclization step.[6][7] The use of a meta-substituted hydrazine, for example, can lead to both C4 and C6 substituted products.[7]

  • Tautomeric Impurities: While 1H-indoles are generally the most stable tautomer, the formation of 3H-indole (indolenine) tautomers is possible, especially as intermediates.[8][9] These are typically less stable but can be present as minor impurities.

Q3: What analytical techniques are best suited for identifying and quantifying isomeric impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is generally employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a phenyl-based column, is a powerful technique for separating positional isomers.[10][11] The use of a photodiode array (PDA) detector can help distinguish between isomers based on their UV-Vis spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile isomers. The mass fragmentation patterns can provide structural information to differentiate between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation.[12] Isomers will exhibit distinct chemical shifts and coupling constants. For example, the chemical shifts of protons and carbons on the benzene and pyrrole rings will differ between benzo[g]-, benzo[e]-, and benzo[f]indoles. Comparing the spectra of regioisomers will show differences in the chemical shifts of substituents.[13]

Troubleshooting Guides

Problem 1: My final product shows the presence of an unexpected isomer in the NMR and HPLC analysis.

Possible Cause 1: Lack of Regiocontrol in the Fischer Indole Synthesis The[6][6]-sigmatropic rearrangement in the Fischer synthesis may not be completely regioselective, especially with certain substitution patterns on the naphthylhydrazine or ketone.[6]

Solution:

  • Modify Reaction Conditions: Altering the acid catalyst (e.g., from a Brønsted acid like HCl to a Lewis acid like ZnCl2) or the solvent can influence the regioselectivity.[2]

  • Use a Symmetrical Ketone: If possible, using a symmetrical ketone will eliminate the possibility of forming isomers due to different enamine intermediates.

  • Alternative Synthesis: Consider the Leimgruber-Batcho synthesis, which can offer better control over regiochemistry depending on the starting materials.[1]

Possible Cause 2: Isomerization during Workup or Purification Exposure to harsh acidic or basic conditions, or high temperatures during purification, can potentially cause isomerization.

Solution:

  • Neutralize Carefully: Ensure the reaction mixture is fully neutralized before extraction and concentration.

  • Milder Purification: Opt for purification methods that avoid extreme conditions. For example, use column chromatography with a neutral stationary phase and a less aggressive solvent system.

Problem 2: I am having difficulty separating the isomeric impurities from my this compound product.

Possible Cause 1: Similar Physicochemical Properties of Isomers Positional isomers often have very similar polarities and boiling points, making them challenging to separate by standard chromatography or distillation.

Solution:

  • Optimize HPLC Conditions:

    • Column Selection: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column to exploit different separation mechanisms like π-π interactions.[14]

    • Mobile Phase Tuning: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase to maximize resolution.[15]

  • Recrystallization:

    • Solvent Screening: Perform a systematic screening of solvents for recrystallization. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[16] For polycyclic aromatic nitrogen heterocycles, solvents like toluene, ethyl acetate, or mixtures of ethanol and water can be effective.[16][17]

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals of the major isomer.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Indole Synthesis Yields for a Representative Indole. [18]

Synthesis MethodReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Fischer IndolePhenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
Fischer IndolePhenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92

Table 2: Spectroscopic Data for Indole (as a reference for interpreting Benzo[g]indole spectra). [12][19]

NucleusChemical Shift (ppm) in CDCl3Chemical Shift (ppm) in DMSO-d6
1H NMR
H-1 (NH)~8.1~11.1
H-2~6.7~7.4
H-3~6.5~6.4
H-4~7.6~7.5
H-5~7.1~7.0
H-6~7.2~7.1
H-7~7.6~7.4
13C NMR
C-2~124.5~125.2
C-3~102.2~101.5
C-3a~128.0~128.5
C-4~120.9~120.5
C-5~122.0~121.2
C-6~119.9~119.0
C-7~111.2~111.8
C-7a~135.8~136.5

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of this compound (Illustrative)

  • Hydrazone Formation: In a round-bottom flask, dissolve 1-naphthylhydrazine hydrochloride (1 equivalent) and an appropriate ketone (e.g., pyruvic acid, 1.1 equivalents) in ethanol.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated naphthylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization: Add the dried naphthylhydrazone to a solution of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride) in a high-boiling solvent like toluene.

  • Heat the mixture to reflux (typically 110-170°C) and monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Leimgruber-Batcho Synthesis of this compound (Illustrative)

  • Enamine Formation: In a flask equipped with a Dean-Stark trap, combine the appropriate substituted 2-methyl-1-nitronaphthalene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents), and a catalytic amount of a base like pyrrolidine in a solvent such as DMF.

  • Heat the mixture at reflux and monitor the formation of the enamine by TLC.[1]

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a reducing agent. Common choices include palladium on carbon (Pd/C) with hydrogen gas, or Raney nickel with hydrazine hydrate.[1][5]

  • Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualizations

fischer_indole_synthesis cluster_start Starting Materials naphthylhydrazine Naphthylhydrazine hydrazone Naphthylhydrazone Formation (Acid Catalyst) naphthylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization (Loss of Ammonia) rearrangement->cyclization isomer Isomeric Impurity rearrangement->isomer Alternative Rearrangement product This compound cyclization->product leimgruber_batcho_synthesis start Substituted o-Nitronaphthalene enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine) start->enamine_formation enamine Intermediate Enamine enamine_formation->enamine reduction Reductive Cyclization (e.g., Pd/C, H2) enamine->reduction product This compound reduction->product troubleshooting_flowchart start Isomeric Impurity Detected check_synthesis Which Synthesis Method? start->check_synthesis fischer Fischer Indole check_synthesis->fischer Fischer leimgruber Leimgruber-Batcho check_synthesis->leimgruber Leimgruber fischer_cause Potential Cause: Poor Regioselectivity fischer->fischer_cause leimgruber_cause Potential Cause: Impure Starting Material leimgruber->leimgruber_cause fischer_solution Solution: - Modify Catalyst/Solvent - Use Symmetrical Ketone - Consider Alternative Synthesis fischer_cause->fischer_solution leimgruber_solution Solution: - Purify o-Nitronaphthalene - Verify Structure of Starting Material leimgruber_cause->leimgruber_solution

References

Technical Support Center: Catalyst Selection for 1H-Benzo[g]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the catalytic synthesis of 1H-Benzo[g]indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: The main strategies include classical acid-catalyzed methods like the Fischer indole synthesis, and modern transition metal-catalyzed reactions.[1] Acid catalysts such as polyphosphoric acid, sulfuric acid, or hydrochloric acid are commonly used in the Fischer synthesis.[2] Modern approaches often employ palladium, indium, rhodium, or copper catalysts to facilitate reactions like cross-coupling, annulation, and cyclization, which can offer higher efficiency and functional group tolerance.[1][2][3]

Q2: How do I choose the most appropriate catalyst for my specific synthesis?

A2: Catalyst selection depends on several factors: the specific reaction pathway (e.g., Fischer synthesis vs. cross-coupling), the nature of the starting materials, desired yield, regioselectivity, and tolerance for certain functional groups. For classical methods involving phenylhydrazines and naphthalene-derived carbonyls, acid catalysts are standard.[2] For syntheses requiring the formation of specific C-C and C-N bonds with high precision, palladium and copper catalysts are prominent.[3][4] Indium(III) catalysts have shown remarkable efficiency and regioselectivity in innovative methods starting from azido-diynes.[2]

Q3: What is the role of ligands in transition metal-catalyzed this compound synthesis?

A3: In transition metal-catalyzed processes, ligands are crucial for stabilizing the metal center and modulating its reactivity, selectivity, and efficiency. For instance, mono-protected amino acid (MPAA) ligands can be used to control regioselectivity in certain cyclization reactions.[2] In palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can enable the N-arylation of indoles with a wide range of aryl halides and triflates.[5] The choice of ligand can dramatically influence the outcome of the reaction.

Q4: Are there "green" or environmentally benign catalytic options for this synthesis?

A4: Yes, the development of environmentally friendly synthetic methods is an area of increasing focus.[2] Green chemistry approaches include the use of water as a solvent, which can be effective in certain catalytic systems. Additionally, developing highly efficient and recyclable catalysts, such as supported ionic liquid catalysts or heterogeneous catalysts like palladium on carbon (Pd/C), contributes to more sustainable synthetic processes.[1][3]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Problem / Question Potential Cause(s) Suggested Solution(s)
Issue 1: Low or no product yield in Fischer Indole Synthesis. 1. Inactive Acid Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Poor Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound is inefficient. 3. Degradation/Polymerization: Harsh acidic conditions and high temperatures can cause starting materials or the product to degrade or polymerize.[6][7]1. Use a fresh, anhydrous, and sufficiently strong acid catalyst (e.g., polyphosphoric acid, ZnCl₂).[7][8] 2. Ensure equivalent stoichiometry and consider slightly increasing the reaction temperature or time for the initial condensation step. 3. Carefully control the reaction temperature using a jacketed reactor if possible. Add the acid catalyst portion-wise to avoid temperature spikes.[7]
Issue 2: Poor regioselectivity in transition metal-catalyzed reactions. 1. Incorrect Ligand Choice: The ligand may not be providing adequate steric or electronic influence to direct the reaction to the desired position.[2] 2. Suboptimal Reaction Conditions: Temperature, solvent, and base can all influence the regiochemical outcome. 3. Catalyst System: The choice of metal catalyst (e.g., Palladium vs. Copper) can lead to different isomers.[4]1. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, MPAA) to find one that favors the desired isomer.[2][5] 2. Systematically optimize the reaction temperature and solvent polarity.[3] 3. Experiment with different transition metal catalysts known for indole synthesis. For example, palladium catalysis is often less efficient for N-alkyl substituted indoles compared to other systems.[4]
Issue 3: Catalyst appears inactive or decomposes during the reaction. 1. Air or Moisture Sensitivity: Many catalysts, especially palladium and rhodium complexes, are sensitive to air and moisture. 2. Impure Reagents: Impurities in starting materials or solvents can poison the catalyst. 3. Thermal Instability: The reaction temperature may be too high for the chosen catalyst, leading to decomposition.1. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. 2. Purify all starting materials and solvents before use. 3. Lower the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more thermally stable catalyst or ligand combination.
Issue 4: Difficulty in removing the catalyst from the final product. 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture, making separation difficult. 2. Strong Binding: The catalyst may form a stable complex with the indole product.1. Purify the crude product using column chromatography on silica gel.[1][9] 2. Consider using a heterogeneous catalyst (e.g., Pd/C) or a supported catalyst, which can be removed by simple filtration.[1] 3. Perform an aqueous wash with a suitable chelating agent if applicable.

Data Presentation: Catalyst Performance Comparison

Table 1: Overview of Catalytic Systems for Benzo[g]indole and Related Syntheses

Catalyst TypeExample(s)Typical YieldsAdvantagesCommon Issues
Acid Catalysts Polyphosphoric acid, H₂SO₄, HCl, ZnCl₂50-60%[2]Low cost, readily available, well-established (Fischer Synthesis).[1][2]Harsh conditions, potential for side reactions and polymerization, limited functional group tolerance.[6][7]
Indium(III) Catalysts InCl₃, In(OTf)₃Good to Excellent[2]High efficiency, excellent regioselectivity, atom-economical for specific pathways (e.g., from azido-diynes).[2]Substrate scope can be limited, catalyst cost may be higher than traditional acids.
Palladium Catalysts Pd(OAc)₂, Pd₂(dba)₃, Pd/CModerate to High (4-94% depending on reaction)[4]High functional group tolerance, versatile (C-H activation, annulation, cross-coupling), high regioselectivity possible.[1][10]Catalyst cost, sensitivity to air/moisture, potential for product contamination, ligand optimization required.[5]
Copper Catalysts CuI, Cu(OPiv)₂Low to High[4]Lower cost than palladium, effective for C-N bond formation (Ullman coupling).[4][11]Can require stoichiometric amounts in some cases, may have lower functional group tolerance than palladium.[4]
Rhodium Catalysts [Rh₂(esp)₂]VariesEffective for specific cascade reactions involving nitrile ylides and vinylcarbenes.[12]Highly specific substrate requirements, catalyst cost.

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis using an Acid Catalyst

This protocol is a general procedure adapted from classic methodologies.[1]

  • Hydrazone Formation: In a round-bottom flask, dissolve the appropriate naphthylhydrazine hydrochloride (1.0 eq.) and a suitable ketone or aldehyde (1.0 eq.) in glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid or a mixture of H₂SO₄/acetic acid) and continue heating (temperature may range from 80°C to reflux, depending on the catalyst).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Annulation

This protocol describes a general workflow for a palladium-catalyzed C-H activation and annulation reaction.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine the appropriate N-aryl aniline precursor (1.0 eq.), the coupling partner (e.g., an alkyne or alkene, ~1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and the appropriate ligand (if required).

  • Reagent Addition: Add an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) and a base (e.g., K₂CO₃ or Cs₂CO₃). Finally, add the anhydrous solvent (e.g., Toluene, DMF, or Dioxane).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-120°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired this compound derivative.

Mandatory Visualization

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis start Define Synthetic Goal (Starting Materials, Target Molecule) q1 Classical or Modern Approach? start->q1 classical Classical (e.g., Fischer Synthesis) q1->classical Classical modern Modern (e.g., Cross-Coupling) q1->modern Modern acid_cat Select Acid Catalyst (PPA, H₂SO₄, ZnCl₂) classical->acid_cat q2 High Functional Group Tolerance Needed? modern->q2 optimize Optimize Ligand, Solvent, and Temperature acid_cat->optimize pd_cu Consider Pd or Cu Catalysis q2->pd_cu Yes other_metal Consider In or Rh Catalysis (For specific transformations) q2->other_metal No q3 Cost a major constraint? pd_cu->q3 other_metal->optimize pd Select Palladium Catalyst (High versatility) q3->pd No cu Select Copper Catalyst (Lower cost) q3->cu Yes pd->optimize cu->optimize

Caption: A decision tree for selecting a catalyst system.

Experimental_Workflow Generalized Transition-Metal Catalyzed Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (e.g., N-Aryl Aniline, Alkyne) Setup Combine Reagents Under Inert Atmosphere Start->Setup Reagents Catalyst (Pd/Cu) Ligand, Base, Solvent Reagents->Setup Heat Heat Reaction Mixture (e.g., 80-120 °C) Setup->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Filter Cool and Filter (remove catalyst/salts) Monitor->Filter Complete Purify Column Chromatography Filter->Purify Product Pure this compound Purify->Product

Caption: General workflow for a catalytic synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Is the catalyst active? start->q1 check_catalyst Use fresh catalyst. Ensure anhydrous conditions. Run under inert atmosphere. q1->check_catalyst No/Unsure q2 Are side products observed? q1->q2 Yes check_catalyst->q1 Re-run check_purity Check starting material purity. Purify solvents. q2->check_purity Yes (unidentified) q3 Is regioselectivity the issue? q2->q3 Yes (isomers) optimize_conditions Optimize temperature. Screen different solvents/bases. q2->optimize_conditions No check_purity->q2 Re-run optimize_ligand Screen different ligands. Change metal catalyst. q3->optimize_ligand success Yield Improved optimize_ligand->success optimize_conditions->success

Caption: A flowchart for troubleshooting low yields.

References

Technical Support Center: Solvent Effects on 1H-Benzo[g]indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Benzo[g]indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. Could the solvent be the problem?

A1: Absolutely. Solvent choice is a critical parameter in the synthesis of this compound and related indole compounds. A suboptimal solvent can lead to low yields due to several factors:

  • Poor Solubility: If your starting materials or key intermediates are not fully dissolved, the reaction kinetics can be significantly hindered.

  • Intermediate Stability: The polarity and proticity of the solvent can affect the stability of charged intermediates, potentially leading to decomposition or alternative reaction pathways.

  • Catalyst Activity: In catalyzed reactions, the solvent can modulate the acidity or activity of the catalyst, thereby impacting the reaction rate and overall yield.

For instance, in the Nenitzescu synthesis of a this compound derivative, changing the solvent can dramatically impact the yield. One study reported a 97% yield for the synthesis of ethyl 2-methyl-5-hydroxy-1H-benzo[g]indole-3-carboxylate using nitromethane as the solvent.[1] In contrast, other solvents like acetone, chloroform, or dichloromethane have been reported to be unsuccessful for certain Nenitzescu reactions, yielding no desired indole product.[2]

Q2: I am observing the formation of unexpected side products in my reaction. How can the solvent influence this?

A2: Solvents can play a significant role in directing the regioselectivity of a reaction, and an inappropriate choice can lead to a mixture of products or favor the formation of an undesired isomer. For example, in reactions involving electrophilic substitution on the indole nucleus, the solvent can influence whether the substitution occurs at the C3 or another position. Similarly, for N-alkylation of the indole nitrogen, the choice of solvent and base is crucial for achieving high N-selectivity over C-alkylation. Polar aprotic solvents like DMF and THF are commonly used for N-alkylation.[3]

Q3: How does solvent polarity affect the outcome of my this compound reaction?

A3: Solvent polarity can have a profound effect on both reaction rate and selectivity. For reactions that proceed through polar or charged intermediates, a polar solvent can stabilize these species, accelerating the reaction. Conversely, for reactions involving nonpolar species, a nonpolar solvent may be more suitable. Studies on the Nenitzescu reaction have shown that it performs best in highly polar solvents.[4] The choice between aprotic and protic polar solvents is also critical. For example, in photooxidation reactions of indole derivatives, the quantum yield is significantly lower in protic methanol compared to aprotic acetonitrile or n-hexane, due to hydrogen bonding interactions with the protic solvent.

Q4: Are there any general guidelines for selecting a solvent for a novel this compound reaction?

A4: While the optimal solvent is reaction-specific, here is a general workflow for solvent selection:

  • Consider the Reaction Mechanism: If the reaction involves polar intermediates or transition states, consider polar solvents.

  • Solubility Checks: Perform small-scale solubility tests of your starting materials in a few candidate solvents.

  • Review Analogous Reactions: Look for literature precedents for similar reactions, even with different indole derivatives, and note the solvents used.

  • Small-Scale Screening: Run small-scale trials of your reaction in a few different types of solvents (e.g., a polar aprotic like DMF or acetonitrile, a polar protic like ethanol or isopropanol, a nonpolar aromatic like toluene, and an ethereal solvent like THF or dioxane) to empirically determine the best performer.

Troubleshooting Guides

Problem 1: Low Yield in Nenitzescu Synthesis of 5-Hydroxy-1H-benzo[g]indoles

The Nenitzescu reaction, a condensation of a benzoquinone with an enamine, is a key method for synthesizing 5-hydroxy-1H-benzo[g]indoles. Low yields are a common issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Yield Start Low Yield Observed Solvent Is the solvent optimal? (e.g., MeNO2, Acetic Acid) Start->Solvent Catalyst Is a Lewis Acid catalyst being used? (e.g., ZnCl2, Sc(OTf)3) Solvent->Catalyst Yes Sol_Change Switch to a more polar solvent like Nitromethane. Solvent->Sol_Change No Temp Is the temperature appropriate? Catalyst->Temp Yes Cat_Add Add a Lewis Acid catalyst (e.g., 10 mol% ZnCl2). Catalyst->Cat_Add No Temp_Opt Optimize temperature. Start at RT and gradually increase. Temp->Temp_Opt No End Yield Improved Temp->End Yes Sol_Change->Catalyst Cat_Add->Temp Temp_Opt->End

Caption: Troubleshooting workflow for low yield in Nenitzescu synthesis.

Quantitative Data: Solvent and Catalyst Effects on Nenitzescu Reaction

BenzoquinoneEnamineSolventCatalyst (mol%)Yield (%)Reference
1,4-NaphthoquinoneEthyl 3-aminocrotonateMeNO₂None97[1]
1,4-BenzoquinoneEthyl 3-aminocrotonateAcetoneNone46[2]
1,4-BenzoquinoneEthyl 3-aminocrotonateAcetic AcidNoneMixture[1]
1,4-BenzoquinoneEthyl 3-aminocrotonateCH₂Cl₂ZnCl₂ (10)72[1]
1,4-BenzoquinoneEthyl 3-aminocrotonateCH₂Cl₂Sc(OTf)₃ (10)65[1]
Problem 2: Poor Regioselectivity in N-Alkylation of this compound

Achieving selective alkylation on the nitrogen atom (N-1) without competing alkylation on the carbon at position 3 (C-3) is a common challenge. The choice of base and solvent is paramount.

Logical Pathway for Optimizing N-Alkylation

cluster_1 Optimizing N-Alkylation Regioselectivity Start Poor N-1 Selectivity (Mixture of N-1 and C-3 products) Base_Check Base Selection: Is a strong, non-nucleophilic base being used (e.g., NaH)? Start->Base_Check Solvent_Check Solvent Choice: Is a polar aprotic solvent (THF, DMF) being used? Base_Check->Solvent_Check Yes Use_Strong_Base Action: Use NaH or KHMDS Base_Check->Use_Strong_Base No Use_Polar_Aprotic Action: Use anhydrous THF or DMF Solvent_Check->Use_Polar_Aprotic No Result Improved N-1 Selectivity Solvent_Check->Result Yes Use_Strong_Base->Solvent_Check Use_Polar_Aprotic->Result

Caption: Decision pathway for improving N-alkylation selectivity.

Quantitative Data: Solvent Effects on Indole N-Alkylation (Illustrative Example)

This data is from a one-pot Fischer indolization followed by N-alkylation. The table shows the optimization of the second (N-alkylation) step.

Indole IntermediateBaseSolventTemp (°C)N:C Alkylation RatioYield (%)Reference
2,3-dimethylindoleNaHDMF251:0.167[3]
2,3-dimethylindoleNaHTHF251:0.171[3]
2,3-dimethylindoleNaH1,4-Dioxane251:0.163[3]
2,3-dimethylindoleNaHDMF80>1:0.0191[3]

Experimental Protocols

Protocol 1: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-benzo[g]indole-3-carboxylate

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 1,4-Naphthoquinone

  • Ethyl 3-aminocrotonate

  • Nitromethane (MeNO₂)

Procedure:

  • In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 equivalent) in nitromethane.

  • To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).

  • Heat the reaction mixture to 40°C.

  • Stir the reaction for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Experimental Workflow: Nenitzescu Synthesis

cluster_2 Nenitzescu Synthesis Workflow A Dissolve 1,4-Naphthoquinone in Nitromethane B Add Ethyl 3-aminocrotonate A->B C Heat to 40°C and stir for 18h B->C D Monitor reaction by TLC C->D E Cool to Room Temperature D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure this compound Product G->H

Caption: Step-by-step workflow for the Nenitzescu synthesis.

Protocol 2: General Procedure for N-Alkylation of this compound

This generalized protocol is based on standard procedures for indole N-alkylation, optimized for high N-1 selectivity.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).

  • Add anhydrous THF or DMF via syringe to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add the alkyl halide (1.05-1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating (e.g., 50-80°C) may be required to accelerate the reaction.[3]

  • After completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Benzo[g]indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1H-Benzo[g]indole, a key heterocyclic scaffold for preclinical drug discovery. Below you will find frequently asked questions (FAQs), troubleshooting guides for common synthetic challenges, detailed experimental protocols, and visualizations of the synthetic workflow and a key biological signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent and scalable methods for the synthesis of the this compound core are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the acid-catalyzed reaction of a naphthylhydrazine with a suitable ketone or aldehyde.[1] For the unsubstituted this compound, the reaction of 2-naphthylhydrazine with pyruvic acid, followed by decarboxylation, is a viable route. The Leimgruber-Batcho synthesis offers an alternative, starting from a nitronaphthalene derivative.[2]

Q2: What are the critical parameters to control for a successful and scalable Fischer indole synthesis of this compound?

A2: Key parameters to control include:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) are crucial and often require optimization.[3][4]

  • Temperature: The reaction temperature significantly impacts the rate of cyclization and the formation of byproducts. Careful temperature control is essential for achieving high yields and purity.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent product degradation.

  • Purity of Starting Materials: The purity of the naphthylhydrazine and the carbonyl compound is critical to avoid side reactions and ensure a clean product.

Q3: What are the potential preclinical applications of this compound derivatives?

A3: Derivatives of this compound have shown promising activity as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[5] This pathway is a key regulator of the cellular antioxidant response, and its modulation is a therapeutic strategy for a range of diseases involving oxidative stress, such as neurodegenerative diseases, inflammatory conditions, and cancer.[6][7]

Q4: How can I purify this compound on a larger scale?

A4: For large-scale purification, recrystallization is often the most effective and economical method.[8] A suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography can also be employed, potentially using a less expensive stationary phase like alumina for larger quantities.[8]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Impure starting materials- Unsuitable solvent- Use a fresh, anhydrous catalyst.- Optimize the reaction temperature in small-scale trials.- Recrystallize or re-purify starting materials.- Screen different solvents to improve solubility and reaction kinetics.
Formation of Multiple Products (isomers, byproducts) - Lack of regioselectivity in the Fischer indole synthesis- Side reactions due to high temperatures or prolonged reaction times- Presence of air (oxidation)- Modify the catalyst or reaction conditions to favor the desired isomer.- Carefully monitor the reaction and stop it once the product is formed.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation during Workup or Purification - Sensitivity to acid or base- Instability on silica gel- Neutralize the reaction mixture carefully during workup.- Use a neutral purification method like recrystallization or chromatography on neutral alumina.
Difficulty in Removing Starting Materials - Incomplete reaction- Similar polarity of starting material and product- Drive the reaction to completion by adjusting time or temperature.- Optimize the chromatographic conditions (solvent system, gradient) for better separation.- Consider a chemical quench for the unreacted starting material if possible.
Product is a Dark Oil or Tar - Polymerization or decomposition- Lower the reaction temperature.- Use a milder catalyst.- Shorten the reaction time.

Experimental Protocols

Representative Scalable Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a representative two-step synthesis of this compound adapted from established Fischer indole synthesis procedures.

Step 1: Synthesis of this compound-2-carboxylic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-naphthylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) to glacial acetic acid (5-10 volumes).

  • Reaction: Heat the mixture to reflux (around 118 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large beaker of ice water with stirring. The product will precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.

  • Drying: Dry the crude this compound-2-carboxylic acid in a vacuum oven.

Step 2: Decarboxylation to this compound

  • Reaction Setup: Place the crude this compound-2-carboxylic acid in a round-bottom flask equipped with a distillation apparatus.

  • Reaction: Heat the solid under vacuum. The decarboxylation will occur at elevated temperatures, and the this compound product will sublime or distill.

  • Purification: The collected sublimate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Quantitative Data for a Representative Synthesis

The following table summarizes representative quantitative data for the synthesis of a substituted benzo[g]indole, which can be used as a starting point for optimizing the synthesis of the unsubstituted parent compound.

Reagent/ParameterAmount/ValueMolar EquivalentReference
Step 1: Fischer Indolization
1-Naphthylhydrazine hydrochloride133 mg1.0 eq.[9]
Butanone64 µL1.05 eq.[9]
Tetrahydrofuran (THF)0.3 mL-[9]
Reaction Conditions
Temperature150 °C (microwave)-[9]
Time10 minutes-[9]
Step 2: N-Alkylation
Sodium Hydride (60% in mineral oil)30 mg1.1 eq.[9]
Benzyl bromide85 µL1.05 eq.[9]
Dimethylformamide (DMF)0.5 mL-[9]
Reaction Conditions
Temperature80 °C-[9]
Time15 minutes-[9]
Overall Yield 78% (for 1-benzyl-2,3-dimethylbenzo[g]indole)-[9]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product cluster_purification Purification start1 2-Naphthylhydrazine step1 Fischer Indole Synthesis (Acid Catalyst, Heat) start1->step1 start2 Pyruvic Acid start2->step1 step2 Decarboxylation (Heat, Vacuum) step1->step2 purification Recrystallization step2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Keap1-Nrf2 Interaction

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Benzo_g_indole This compound Derivative Benzo_g_indole->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Nrf2_n->ARE Binds

Caption: Inhibition of Keap1-Nrf2 protein-protein interaction.

References

Technical Support Center: Purification of 1H-Benzo[g]indole Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of colored impurities from 1H-Benzo[g]indole products.

Frequently Asked Questions (FAQs)

Q1: What is the origin of colored impurities in my this compound product?

A1: Colored impurities in indole-containing compounds, including this compound, typically arise from several sources. Indole rings are susceptible to oxidation when exposed to air and light, which can form highly conjugated, colored byproducts.[1][2] Incomplete reactions or side reactions during synthesis can also lead to colored, often polymeric, impurities.[3] The inherent structure of this compound is colorless to yellowish, but it can turn red or brown upon exposure to light and air.

Q2: What are the primary methods for removing these colored impurities?

A2: The most effective and commonly used techniques for decolorizing this compound products are treatment with activated carbon, recrystallization, and column chromatography.[4] The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.[4]

Q3: When is it appropriate to use activated carbon for decolorization?

A3: Activated carbon is particularly effective for removing small amounts of large, highly conjugated molecules that are often responsible for coloration.[5][6] It is best used when your product is dissolved in a solvent, typically before a recrystallization step.[5] However, it should be used judiciously, as activated carbon can also adsorb the desired product, leading to a reduction in yield.[5][6]

Q4: Can recrystallization alone remove colored impurities?

A4: Recrystallization can be effective if the colored impurities have significantly different solubility in the chosen solvent compared to the this compound product. However, if the impurities are present in large quantities or have similar solubility, recrystallization alone may not be sufficient, and a preliminary treatment with activated carbon or subsequent column chromatography may be necessary.[4]

Purification Strategy Workflow

The following workflow provides a general decision-making process for purifying colored this compound products.

G General Purification Workflow for this compound cluster_start cluster_main_path cluster_analysis cluster_end start Crude Colored This compound Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve add_carbon Add Activated Carbon (if highly colored) dissolve->add_carbon Optional Step hot_filter Hot Gravity Filtration add_carbon->hot_filter recrystallize Cool to Recrystallize hot_filter->recrystallize collect Collect Crystals (Vacuum Filtration) recrystallize->collect analyze Analyze Purity (TLC, HPLC, NMR) collect->analyze pure_product Pure Product analyze->pure_product Purity OK chromatography Column Chromatography analyze->chromatography Impurities Remain chromatography->analyze Re-analyze Fractions

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Q: My product is still significantly colored after a single recrystallization. What should I do?

A:

  • Use Activated Carbon: Before your next recrystallization attempt, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated carbon.[5] Reflux briefly and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.

  • Change Solvents: The impurity may have similar solubility to your product in the current solvent. Refer to the solvent selection table below and try a different solvent or a multi-solvent system.

  • Proceed to Chromatography: If the color persists, column chromatography is the most powerful method for separating closely related compounds and removing stubborn impurities.[4]

Q: I am losing a significant amount of product after using activated carbon. How can I minimize this loss?

A:

  • Minimize the Amount: Use only the minimum amount of activated carbon necessary to remove the color. Start with a very small amount (e.g., the tip of a spatula) and only add more if the color remains after stirring.[5]

  • Limit Contact Time: The longer the activated carbon is in contact with your solution, the more product it can adsorb.[6] Keep the reflux/stirring time short (e.g., 5-10 minutes) before quickly filtering the hot solution.[6]

  • Ensure Hot Filtration is Fast: If the solution cools during filtration, your product may crystallize prematurely on the filter paper along with the carbon. Use a pre-heated funnel and keep the solution hot throughout the process.[6]

Q: During column chromatography, the colored impurity is co-eluting with my product. How can I improve the separation?

A:

  • Adjust Solvent Polarity: The polarity of your eluent (mobile phase) is critical. If the impurity and product are moving together, their polarities are too similar for the current solvent system.

    • If they move too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).

    • If they move too slowly (low Rf value), gradually increase the polarity of the eluent.

  • Use Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the separation. This can help separate compounds with close Rf values.

  • Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina may offer different selectivity and could resolve the mixture.

Data Presentation: Solvent Selection Tables

The selection of an appropriate solvent is critical for both recrystallization and chromatography.

Table 1: Common Solvents for Recrystallization of Indole Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for indole-type compounds.[7][8]
MethanolPolar65Similar to ethanol but with higher solubility for polar compounds.
IsopropanolPolar82Can offer different solubility characteristics.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneNon-polar111Useful for less polar compounds; higher boiling point requires care.
Hexane/HeptaneNon-polar69 / 98Often used as the non-polar component in a two-solvent system.
WaterVery Polar100Generally used only for highly polar salts or in combination with a miscible organic solvent like ethanol.

Table 2: Typical Mobile Phase Systems for Silica Gel Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA versatile and common system. Start with a low ratio of ethyl acetate (e.g., 95:5) and increase polarity as needed.[4][9]
Dichloromethane / MethanolMedium to HighFor more polar compounds. Start with a low ratio of methanol (e.g., 99:1).
Petroleum Ether / Ethyl AcetateLow to MediumSimilar to Hexane/EtOAc, often used interchangeably.[4][10]
Toluene / AcetoneMediumCan provide different selectivity compared to ester/alkane systems.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This procedure should be performed prior to recrystallization.

  • Dissolution: Place the crude, colored this compound into an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent to completely dissolve the solid.

  • Cool Slightly: Momentarily remove the flask from the heat source. This prevents violent boiling when the carbon is added.[5]

  • Add Carbon: Add a small amount of powdered activated decolorizing carbon (e.g., 1-2% of the solute's weight, or the amount on a spatula tip).[5] Swirl the flask to mix.

  • Heat: Gently heat the mixture to reflux for 5-10 minutes with swirling or magnetic stirring.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[6] The filtrate should be clear and colorless or significantly less colored.

  • Proceed to Recrystallization: The resulting decolorized solution can now be used for recrystallization as described in Protocol 2.

References

Technical Support Center: Enhancing Metabolic Stability of 1H-Benzo[g]indole-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the experimental process of enhancing the metabolic stability of 1H-Benzo[g]indole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound-based compounds?

A1: The primary metabolic pathways for this compound-based compounds predominantly involve oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes in the liver.[1] The indole ring is susceptible to oxidation at several positions. Aromatic hydroxylation of the benzene portion of the indole scaffold is a common route, with the 5- and 6-positions being generally preferred over the 4- and 7-positions.[1] Additionally, the pyrrole ring of the indole nucleus is electron-rich, making the C3 position a prime target for hydroxylation to form a 3-hydroxyindole intermediate. This intermediate can undergo further oxidation.[1] The specific metabolites formed will be influenced by the substitution pattern on the this compound core.

Q2: What are the common in vitro experimental systems to assess the metabolic stability of this compound compounds?

A2: The most common in vitro systems for evaluating metabolic stability are human liver microsomes (HLM), liver S9 fractions, and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): This is a cost-effective and widely used system rich in Phase I metabolizing enzymes, particularly CYPs. It is ideal for initial screening to assess susceptibility to oxidative metabolism.

  • Liver S9 Fraction: This system contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. It provides a more comprehensive picture of metabolism, including conjugation reactions, than microsomes alone.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and II enzymes, as well as transporters, offering a more physiologically relevant model.

Q3: How can the metabolic stability of this compound-based compounds be improved?

A3: Several strategies can be employed to enhance the metabolic stability of these compounds:

  • Blocking Sites of Metabolism: Introducing substituents at metabolically labile positions can sterically hinder enzyme access or alter the electronic properties of the ring, thus reducing the rate of metabolism. For example, fluorination at a site of hydroxylation can be an effective strategy.

  • Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically active sites can strengthen the carbon-hydrogen bond, leading to a kinetic isotope effect that slows down CYP-mediated metabolism.

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its affinity for metabolizing enzymes and thereby improve its metabolic stability.

  • Scaffold Hopping: In some cases, replacing the indole scaffold with a bioisosteric ring system that is less prone to metabolism can be a successful strategy while maintaining the desired pharmacological activity.[2]

Troubleshooting Guides

Issue 1: My this compound compound shows very high clearance in human liver microsomes.

  • Possible Cause: The compound is likely a substrate for one or more Cytochrome P450 enzymes.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform a metabolite identification study to pinpoint the site(s) of metabolism on the molecule.

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes to identify the specific isoform(s) responsible for the metabolism.

    • Structural Modification: Based on the metabolite identification, modify the compound by blocking the metabolic "hotspots." Consider introducing a fluorine or a small alkyl group at the site of metabolism.

    • Reduce Lipophilicity: If the compound is highly lipophilic, consider modifications to increase its polarity.

Issue 2: The metabolic stability of my compound is significantly different between human and rat liver microsomes.

  • Possible Cause: There are well-known species differences in the expression and activity of CYP enzymes. Your compound may be a substrate for a CYP isoform that is more active in one species than the other.

  • Troubleshooting Steps:

    • Multi-Species Screening: Test the metabolic stability in microsomes from other relevant species (e.g., mouse, dog, monkey) to get a broader understanding of interspecies variability.

    • Hepatocyte Assays: Compare the metabolism in hepatocytes from different species. This will provide a more complete picture, including any species-specific Phase II metabolism.

    • CYP Phenotyping in Both Species: Identify the major metabolizing CYP isoforms in both human and rat to understand the enzymatic basis for the observed differences.

Issue 3: My compound is stable in liver microsomes but shows high clearance in hepatocytes.

  • Possible Cause: The compound is likely being cleared by a pathway that is not present or fully active in microsomes. This could include:

    • Phase II Metabolism: The compound may be a substrate for conjugation enzymes (e.g., UGTs, SULTs) that are primarily located in the cytosol and are more active in hepatocytes.

    • Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and increased metabolism.

    • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that can metabolize nitrogen-containing heterocyclic compounds.

  • Troubleshooting Steps:

    • S9 Stability Assay: Perform a stability assay using the S9 fraction, which contains both microsomal and cytosolic enzymes, to see if clearance is increased compared to microsomes.

    • Hepatocyte Metabolism with Inhibitors: Conduct hepatocyte stability assays in the presence of inhibitors for specific pathways (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole) to determine the relative contribution of different enzyme families.

    • Transporter Studies: Investigate whether your compound is a substrate for hepatic uptake transporters.

Data Presentation

Table 1: Comparative Metabolic Stability of Substituted Indole-3-Carboxamide Analogs in Human Liver Microsomes (HLM)

Compound IDR1 (Indole N1-substituent)R2 (Amide substituent)Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLM
1 4-fluorobenzyl(S)-valinamide> 6013.7
2 4-fluorobenzyl(S)-valine methyl ester< 52944
3 5-fluoropentyl(S)-tert-leucine methyl ester< 5> 1000
4 5-fluoropentyl(S)-valine methyl ester< 5> 1000
5 cyclohexylmethyl(S)-valine methyl ester15.245.6

*Data is representative of indole-3-carboxamide derivatives and illustrates structure-metabolism relationships.[3]

Experimental Protocols

1. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., a high clearance and a low clearance compound)

    • Acetonitrile (ACN) with an internal standard for quenching the reaction

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (final incubation concentration typically 1 µM).

    • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

2. Liver S9 Stability Assay

  • Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.

  • Materials:

    • Pooled human liver S9 fraction

    • Test compound stock solution

    • Phosphate buffer (100 mM, pH 7.4)

    • Cofactor mix: NADPH, UDPGA (uridine 5'-diphosphoglucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione)

    • Positive control compounds

    • Acetonitrile with internal standard

  • Procedure:

    • The procedure is similar to the microsomal stability assay, with the main difference being the use of the S9 fraction and a comprehensive cofactor mix.

    • Prepare the reaction mixture containing the S9 fraction and the test compound in phosphate buffer.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the cofactor mix.

    • Quench the reaction at various time points with cold acetonitrile containing an internal standard.

    • Process the samples and analyze by LC-MS/MS.

  • Data Analysis: The data analysis is the same as for the microsomal stability assay.

3. Plasma Stability Assay

  • Objective: To determine the stability of a compound in plasma, primarily assessing susceptibility to hydrolysis by plasma enzymes.

  • Materials:

    • Pooled human plasma

    • Test compound stock solution

    • Phosphate buffer (pH 7.4)

    • Positive control (a compound known to be unstable in plasma)

    • Acetonitrile with internal standard

  • Procedure:

    • Prepare a working solution of the test compound.

    • In a 96-well plate, add the plasma and the test compound solution.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Calculate the half-life from the slope of the plot of the natural logarithm of the percentage remaining versus time.

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Benzo_g_indole This compound Scaffold Hydroxylated_Intermediates Hydroxylated Metabolites (e.g., 5-OH, 6-OH, 3-OH) Benzo_g_indole->Hydroxylated_Intermediates Hydroxylation Further_Oxidation Further Oxidized Products (e.g., Quinones, Diols) Hydroxylated_Intermediates->Further_Oxidation Oxidation Conjugated_Metabolites Glucuronide or Sulfate Conjugates Hydroxylated_Intermediates->Conjugated_Metabolites Conjugation (UGTs, SULTs) experimental_workflow Start Start: Test Compound Incubation Incubate with Metabolic System (Microsomes, S9, Hepatocytes) + Cofactors at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Process Centrifuge to Remove Protein Quench->Process Analysis LC-MS/MS Analysis of Supernatant Process->Analysis Data Calculate t½ and CLint Analysis->Data End End: Metabolic Stability Profile Data->End troubleshooting_logic High_Clearance High Clearance Observed in Microsomes? MetID Perform Metabolite ID and CYP Phenotyping High_Clearance->MetID Yes Stable_in_Microsomes Stable in Microsomes, Unstable in Hepatocytes? High_Clearance->Stable_in_Microsomes No Block_Hotspots Block Metabolic Hotspots (e.g., Fluorination) MetID->Block_Hotspots PhaseII_AO_Transporters Investigate Phase II, AO, or Transporters Stable_in_Microsomes->PhaseII_AO_Transporters Yes Low_Clearance Low Clearance: Proceed with Compound Stable_in_Microsomes->Low_Clearance No S9_Assay Run S9 Stability Assay PhaseII_AO_Transporters->S9_Assay Inhibitor_Studies Use Pathway-Specific Inhibitors in Hepatocytes S9_Assay->Inhibitor_Studies

References

Validation & Comparative

Comparative NMR Analysis of Substituted 1H-Benzo[g]indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H and ¹³C NMR spectral data of substituted 1H-Benzo[g]indoles is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the key spectral features, supported by experimental data and protocols, to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.

The 1H-Benzo[g]indole scaffold is a significant structural motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for the synthesis and development of new therapeutic agents. This guide focuses on the analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data, providing a comparative framework for identifying and characterizing substituted derivatives.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative substituted this compound, Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.[1] The data is presented for two common NMR solvents, DMSO-d₆ and CDCl₃, to illustrate the effect of the solvent on chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton Assignment DMSO-d₆ CDCl₃
H25 (OH)9.78 (s, 1H)-
H19 (pyridyl)8.51–8.61 (m, 1H)8.58 (dq, J = 4.88, 0.70 Hz, 1H)
H88.18–8.26 (m, 1H)-
H78.01–8.10 (m, 1H)-
H47.75 (s, 1H)-
H17 (pyridyl)7.70 (td, J = 7.71, 1.78 Hz, 1H)7.68 (td, J = 7.69, 1.82 Hz, 1H)
H18+H97.31–7.37 (m, 2H)7.31–7.27 (m, 1H)
H16 (pyridyl)7.27 (ddd, J = 7.20, 5.30, 1.00 Hz, 1H)7.19 (dd, J = 7.26, 5.12 Hz, 1H)
H66.90 (d, J = 7.85 Hz, 1H)-
H14 (CH₂)5.92 (s, 2H)4.55–4.60 (m, 3H)
H23 (OCH₂)4.35 (q, J = 7.11 Hz, 2H)4.13 (q, J = 7.14 Hz, 2H)
H21 (CH₃)2.77 (s, 3H)1.94 (s, 3H)
H24 (CH₃)1.42 (t, J = 7.10 Hz, 3H)1.27 (t, J = 7.14 Hz, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment DMSO-d₆ CDCl₃
C22 (C=O)165.2170.6
C (pyridyl)156.4161.6
C19 (pyridyl CH)149.7149.5
C (pyridyl)148.4158.3
C143.5-
C17 (pyridyl CH)137.5136.9
C9126.0-
C124.4-
C123.5-
C8123.3-
C123.0-
C16 (pyridyl CH)122.7122.2
C18 (pyridyl CH)122.5120.7
C122.0-
C7120.3-
C6120.1-
C4101.683.7
C23 (OCH₂)59.158.4
C14 (CH₂)50.748.5
C24 (CH₃)14.519.5
C21 (CH₃)11.714.6

Note: Some carbon signals in the CDCl₃ spectrum were not explicitly assigned in the source material.

Experimental Protocols

The following is a representative experimental protocol for the synthesis and NMR analysis of a substituted this compound.

Synthesis of Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [1]

The synthesis is a two-step process. First, 2-picolylamine is reacted with ethyl acetoacetate to form an enaminoester. In the second step, the resulting enaminoester is treated with 1,4-naphthoquinone in cyclopentyl methyl ether (CPME) with a catalytic amount of zinc chloride. The final product is purified by recrystallization from absolute ethanol.

NMR Spectroscopy [1]

¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Ascend 400 spectrometer at 400 MHz and 101 MHz, respectively.[1] Spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) solutions. The residual solvent peaks were used for calibration (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a newly synthesized substituted this compound. This process ensures a systematic approach to structure elucidation and verification.

NMR_Analysis_Workflow Workflow for NMR Analysis of Substituted 1H-Benzo[g]indoles cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation synthesis Synthesize Substituted This compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Prepare NMR Sample (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6, CDCl3) purification->sample_prep nmr_acq Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acq process_spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process_spectra assign_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) process_spectra->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift, DEPT) process_spectra->assign_13c elucidate Correlate Data & Elucidate Structure (Use 2D NMR to confirm connectivity) assign_1h->elucidate assign_13c->elucidate final_structure final_structure elucidate->final_structure Final Structure Confirmation

Caption: Logical workflow for the synthesis and NMR analysis of substituted 1H-Benzo[g]indoles.

This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of substituted 1H-Benzo[g]indoles. The provided data and workflow can serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of these important heterocyclic compounds.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of heterocyclic compounds is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation analysis of 1H-Benzo[g]indole against the foundational indole molecule, supported by experimental data and detailed protocols. This analysis is crucial for the identification and characterization of benzo[g]indole derivatives, which are significant in medicinal chemistry and materials science.

Comparative Fragmentation Analysis: this compound vs. Indole

The fragmentation patterns of this compound and indole, as determined by mass spectrometry, reveal both similarities rooted in the core indole structure and distinct differences arising from the fused benzene ring in the benzo[g]indole scaffold. Electron ionization (EI) mass spectrometry typically induces fragmentation by electron impact, leading to the formation of a molecular ion and subsequent fragment ions.

This compound: Fragmentation Deep Dive

The mass spectrum of this compound is characterized by a prominent molecular ion peak, a testament to its aromatic stability. The fragmentation cascade is initiated by the loss of small, stable neutral molecules, a common feature in the mass spectra of aromatic compounds.

Based on available spectral data and established fragmentation principles, a plausible fragmentation pathway for this compound begins with the molecular ion (m/z 167). A key fragmentation step involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation of indole-containing compounds, leading to an ion at m/z 140. Further fragmentation can occur through the expulsion of a hydrogen molecule (H2) or other small hydrocarbon fragments.

Indole: The Fundamental Comparison

As the parent heterocyclic compound, the fragmentation of indole provides a baseline for understanding the behavior of its more complex derivatives. The electron ionization mass spectrum of indole is dominated by the molecular ion peak at m/z 117. The primary fragmentation pathway involves the characteristic loss of hydrogen cyanide (HCN) to produce a highly stable ion at m/z 90. Another notable fragmentation is the loss of a C2H2 molecule, leading to an ion at m/z 63.

Quantitative Data Summary

The following tables summarize the key mass spectrometry data for this compound and Indole, providing a clear comparison of their fragmentation patterns.

Table 1: Mass Spectrometry Data for this compound

Ion m/z Relative Abundance (%) Proposed Fragment
[M]+•167100Molecular Ion
[M-HCN]+•140ModerateLoss of Hydrogen Cyanide
[M-HCN-H2]+•138LowSubsequent loss of H2
[C9H7]+115ModerateFurther fragmentation

Note: Relative abundances are qualitative estimates based on typical mass spectra of aromatic heterocycles.

Table 2: Mass Spectrometry Data for Indole

Ion m/z Relative Abundance (%) Proposed Fragment
[M]+•117100Molecular Ion
[M-HCN]+•90HighLoss of Hydrogen Cyanide
[M-H2CN]+89ModerateLoss of Cyanomethyl Radical
[C5H5]+65ModerateFurther fragmentation

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such analyses.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualizing the Fragmentation and Workflow

To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.

Fragmentation_Pathway M This compound (m/z 167) [M]+• F1 m/z 140 M->F1 - HCN F2 m/z 115 F1->F2 - C2H

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis

Caption: Experimental workflow for GC-MS analysis.

A Comparative Analysis of the Biological Activities of 1H-Benzo[g]indole and 3H-Benzo[e]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers and drug development professionals.

In the landscape of medicinal chemistry, the indole scaffold is a cornerstone for the development of novel therapeutic agents. Among its numerous polycyclic variants, benzoindoles have garnered significant attention due to their diverse biological activities. This guide provides a comparative overview of the biological activities of derivatives of two key benzoindole isomers: 1H-Benzo[g]indole and 3H-Benzo[e]indole.

Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of more extensive investigation, revealing a range of biological effects, including anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a series of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized and evaluated for their cytotoxic activity by the National Cancer Institute (NCI).[1][2] All screened compounds exhibited cytotoxicity at a 10 µM concentration, with some showing significant and selective activity in five-dose screens.[1][2]

Anti-inflammatory Activity

This compound-3-carboxylates have emerged as potent dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the biosynthesis of pro-inflammatory leukotrienes and prostaglandins, respectively.[3][4] One notable derivative, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibition of human mPGES-1 in both cell-free and intact cell assays.[3][4] This compound also showed anti-inflammatory effects in animal models.[3][4]

Keap1-Nrf2 Protein-Protein Interaction Inhibition

A novel class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) featuring a this compound skeleton has been discovered.[5] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising therapeutic strategy for various diseases. These benzo[g]indole derivatives exhibited significant PPI inhibitory activity, high metabolic stability, and low cytotoxicity.[5]

Biological Activities of 3H-Benzo[e]indole Derivatives

In contrast to the wealth of data on this compound derivatives, the biological activities of 3H-Benzo[e]indole derivatives are less extensively documented in publicly available research. The existing literature primarily points to the use of the 3H-Benzo[e]indole scaffold as a synthetic intermediate in the preparation of more complex molecules, particularly in the context of materials science and pharmaceutical development for neurological disorders. This suggests that while it is a valuable building block, its specific biological activities, or those of its simple derivatives, have not been a major focus of published research.

Data Summary

The following table summarizes the quantitative data available for the biological activities of representative this compound derivatives. No comparable data was found for 3H-Benzo[e]indole derivatives in the reviewed literature.

Compound Class Target Assay Activity (IC50) Reference
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indolesVarious Cancer Cell LinesCytotoxicity ScreenEffective at 10 µM[1][2]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylateMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free0.6 µM[3][4]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylateMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Intact A549 cells2 µM[3][4]
Benzo[g]indole-3-hydroxamic acid derivativesKeap1-Nrf2 Protein-Protein InteractionInhibition AssayStronger than Cpd16[5]

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives was evaluated using the NCI-60 screen. This involves testing the compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The protocol generally involves dissolving the test compounds in a suitable solvent (e.g., DMSO) and exposing the cancer cell lines to a single concentration (e.g., 10 µM) for a specified period (typically 48 hours). The percentage of cell growth is then determined using a sulforhodamine B (SRB) protein assay. For compounds showing significant activity, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

The inhibitory activity of this compound-3-carboxylates against mPGES-1 was assessed in both cell-free and whole-cell-based assays.

  • Cell-Free Assay: Microsomal fractions containing mPGES-1 are prepared from IL-1β-stimulated A549 cells. The test compounds are pre-incubated with the microsomes, and the reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). After a defined incubation period, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • Intact Cell Assay: A549 cells are pre-treated with the test compounds before being stimulated with IL-1β to induce COX-2 and mPGES-1 expression. Arachidonic acid is then added to initiate prostanoid synthesis. The amount of PGE2 released into the cell culture medium is measured by EIA.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition Assay

The inhibitory activity of this compound derivatives on the Keap1-Nrf2 PPI is typically evaluated using a fluorescence polarization (FP)-based assay. A fluorescently labeled peptide derived from the Nrf2 Neh2 domain is incubated with the Kelch domain of Keap1 in the presence and absence of the test compounds. The binding of the peptide to Keap1 results in a high FP signal. Inhibitors that disrupt this interaction will cause the dissociation of the fluorescent peptide, leading to a decrease in the FP signal.

Visualizing the Pathways and Workflows

Keap1_Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative or Electrophilic Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Benzo_g_indole This compound Derivative Benzo_g_indole->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant & Detoxifying Genes ARE->Gene_Expression Activates Nrf2_nucleus->ARE Binds to

Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound derivatives.

Cytotoxicity_Workflow start Start cell_culture Culture NCI-60 Cancer Cell Lines start->cell_culture compound_prep Prepare Stock Solutions of Benzoindole Derivatives start->compound_prep treatment Treat Cells with Compounds (e.g., 10 µM) cell_culture->treatment compound_prep->treatment incubation Incubate for 48 hours treatment->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay data_analysis Analyze Cell Growth Inhibition srb_assay->data_analysis five_dose If Active, Perform Five-Dose Response Assay data_analysis->five_dose five_dose->treatment Active end End five_dose->end Inactive

Figure 2: A generalized experimental workflow for screening the cytotoxicity of benzoindole derivatives.

Conclusion

While a direct comparison of the biological activities of this compound and 3H-Benzo[e]indole remains elusive due to a lack of comparative studies, an analysis of their derivatives reveals distinct areas of research focus. Derivatives of this compound have demonstrated promising anticancer, anti-inflammatory, and cytoprotective activities through the modulation of key biological targets. In contrast, the 3H-Benzo[e]indole scaffold is more frequently cited as a synthetic precursor, with its intrinsic biological properties and those of its simple derivatives being less explored in the available literature.

This disparity highlights a significant knowledge gap and a potential opportunity for future research. A head-to-head comparison of the biological activities of these two parent isomers and their simple derivatives could provide valuable structure-activity relationship insights and guide the design of more potent and selective therapeutic agents. Researchers in drug discovery are encouraged to explore the untapped potential of the 3H-Benzo[e]indole scaffold and to conduct direct comparative studies to elucidate the influence of the indole nitrogen and fused benzene ring positioning on biological activity.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[g]indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their potential as anticancer agents through mechanisms such as cytotoxicity, tubulin polymerization inhibition, and modulation of the Keap1-Nrf2 protein-protein interaction (PPI).

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various this compound and related indole derivatives, offering a comparative view of their potency against different biological targets.

Table 1: Cytotoxic Activity of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives
CompoundRCancer Cell LineGrowth Inhibition (%) at 10 µM
3a HVariesCytotoxic
3b 4-CH₃VariesCytotoxic
3c 4-OCH₃VariesSignificant Cytotoxicity
3d 4-ClVariesCytotoxic
3e 4-BrVariesCytotoxic
3f 4-FVariesCytotoxic
2c 4-OCH₃ (hydrazone precursor)VariesSignificant Cytotoxicity

Note: Data extracted from a study where a broad panel of human cancer cell lines was used. The original study subjected compounds 2c and 3c to five-dose screening due to their significant activity at a single 10 µM dose.

Table 2: Tubulin Polymerization Inhibitory Activity of Indole Derivatives
CompoundKey Structural FeaturesTubulin Polymerization IC₅₀ (µM)Antiproliferative IC₅₀ (µM) (Cell Line)
1k 7-heterocyclyl-1H-indole0.58 ± 0.060.0045 ± 0.001 (MCF-7)[1]
5m C-6 methoxy substitution0.37 ± 0.070.11 - 1.4 (various cancer cells)[1]
18g Structural modification of 2,3-diarylindole1.4 ± 0.020.17 ± 0.02 (MCF-7)[1]

These examples from the broader indole class suggest that substitutions at the 6- and 7-positions of the indole ring, as well as the nature of the aryl groups, are critical for potent tubulin polymerization inhibition.[1]

Table 3: Keap1-Nrf2 Protein-Protein Interaction Inhibitory Activity

A novel class of non-covalent Keap1-Nrf2 PPI inhibitors based on the benzo[g]indole skeleton has been identified. These compounds exhibit stronger inhibitory activity than previously reported non-covalent inhibitors like Cpd16.[2][3] While specific IC₅₀ values for a series of benzo[g]indole derivatives are not detailed in the available literature, the studies emphasize the significance of the benzo[g]indole scaffold with an indole-3-hydroxamic acid or indole-3-carbohydrazide moiety for potent activity.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • 384-well black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the polymerization buffer.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Assay Setup: Add the test compounds to the wells of a pre-warmed 384-well plate.

  • Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Keap1-Nrf2 Protein-Protein Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.

Materials:

  • Recombinant human Keap1 protein

  • Fluorescently labeled Nrf2 peptide probe

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 0.5 mM TCEP, 0.005% Tween-20)

  • Known Keap1-Nrf2 inhibitor as a positive control

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Protein Addition: Add the Keap1 protein to the wells and incubate for a short period to allow for compound binding.

  • Probe Addition: Add the fluorescently labeled Nrf2 peptide probe to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent probe from Keap1 by the test compound. The IC₅₀ value is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Keap1-Nrf2 Axis

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Recruits Cul3_Rbx1->Nrf2 Mediates Proteasome Proteasomal Degradation Ub->Proteasome Leads to ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Activates Transcription Benzo_g_indole This compound Derivative Benzo_g_indole->Keap1 Inhibits Interaction Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces Dissociation

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound Derivatives (Serial Dilutions) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_substitutions Structural Modifications cluster_activities Biological Activities Core This compound Core R1 Substitution at N1 Core->R1 R2 Substitution at C2 Core->R2 R3 Substitution at C3 Core->R3 Benzene_Ring Substitutions on Benzo Ring Core->Benzene_Ring Cytotoxicity Cytotoxicity R2->Cytotoxicity Aryl-diazenyl at C2 enhances activity R3->Cytotoxicity Methyl at C3 is favorable Keap1_Nrf2 Keap1-Nrf2 PPI Inhibition R3->Keap1_Nrf2 Hydroxamic acid or carbohydrazide at C3 is crucial Tubulin_Inhibition Tubulin Polymerization Inhibition Benzene_Ring->Tubulin_Inhibition Substitutions at C6/C7 (in related indoles) are important

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Benzo[g]indole Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the indole scaffold has consistently emerged as a privileged structure, giving rise to numerous potent anticancer agents. Among these, the 1H-Benzo[g]indole class of compounds has garnered significant interest due to its unique chemical architecture and promising anti-proliferative activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and explore the often-observed disparities between cellular-level activity and whole-organism responses.

While direct head-to-head in vitro and in vivo efficacy data for the same this compound derivatives are not extensively available in the public domain, this guide will draw upon published data for structurally related benzo-fused indole compounds to illustrate the critical aspects of translating preclinical findings from the laboratory bench to animal models.

The Rationale for Comparing In Vitro and In Vivo Efficacy

The journey of an anticancer agent from a laboratory concept to a clinical candidate is a rigorous process of validation. In vitro assays provide the initial, rapid screening of a compound's cytotoxic and mechanistic properties against cancer cell lines. These assays are essential for identifying promising lead compounds and understanding their mode of action at a cellular level. However, the controlled environment of a cell culture dish does not fully recapitulate the complex tumor microenvironment within a living organism.

Consequently, in vivo studies, typically employing xenograft models in immunocompromised mice, are indispensable for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a more physiologically relevant setting. The comparison between in vitro and in vivo data is therefore crucial for predicting the clinical potential of a drug candidate and for understanding the factors that may influence its activity in a complex biological system.

In Vitro Efficacy: Unraveling the Cellular Mechanisms of this compound Derivatives

The initial assessment of this compound derivatives involves a battery of in vitro assays to determine their cytotoxic potential and to elucidate their mechanism of action.

Quantifying Cytotoxicity: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of an anticancer agent. It represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining IC50 values.

Table 1: Illustrative In Vitro Cytotoxicity of Benzo-fused Indole Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazolo-Indole5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
Isoxazolo-Indole5aMahlavu (Liver)1.5Doxorubicin-
Isoxazolo-Indole5aSNU475 (Liver)1.4Doxorubicin-
1H-Benzo[d]imidazol-2-yl)methylene)indolin-2-one8lMDA-MB-231 (Breast)3.26 ± 0.24--
1H-Benzo[d]imidazol-2-yl)methylene)indolin-2-one8l4T1 (Breast)5.96 ± 0.67--
1H-Benzo[c,d]indol-2-oneA3 (N,N-dimethylamino-ethyl-ethane-1,2-diamine tail)A549 (Lung)0.428--
1H-Benzo[c,d]indol-2-oneA3P388 (Leukemia)1.69--

Note: This table presents data from structurally related compounds to illustrate the typical range of in vitro activities observed for benzo-fused indoles. The specific IC50 values for this compound derivatives will vary depending on their exact chemical structure and the cancer cell line being tested.

Delving into the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. For many indole derivatives, the primary mechanisms of action include the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

1. Induction of Apoptosis:

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. Many anticancer drugs, including indole derivatives, exert their effects by triggering this pathway. Western blotting is a key technique used to detect changes in the expression levels of apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

dot

Apoptosis_Pathway Figure 1: Simplified Apoptosis Induction Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by this compound agents.

2. Cell Cycle Arrest:

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Some anticancer agents can arrest the cell cycle at specific phases (G1, S, or G2/M), preventing the cancer cells from dividing. Flow cytometry is the gold-standard technique for analyzing cell cycle distribution.

dot

Cell_Cycle_Workflow Figure 2: Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Seed Cells Seed Cells Treat with Agent Treat with Agent Seed Cells->Treat with Agent Harvest Cells Harvest Cells Treat with Agent->Harvest Cells Fix Cells Fix Cells Harvest Cells->Fix Cells Stain with PI Stain with PI Fix Cells->Stain with PI Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Histogram Analysis Histogram Analysis Flow Cytometry->Histogram Analysis

Caption: Workflow for analyzing cell cycle arrest using flow cytometry.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro data are informative, the true test of an anticancer agent's potential lies in its performance in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most common preclinical models used to evaluate the efficacy of novel cancer therapeutics.

Tumor Growth Inhibition

The primary endpoint in most in vivo anticancer studies is the inhibition of tumor growth. After tumors are established, mice are treated with the investigational compound, and tumor volume is measured regularly. The percentage of tumor growth inhibition (TGI) is a key parameter used to quantify the agent's efficacy.

Table 2: Illustrative In Vivo Antitumor Activity of an Indole-Based Compound

Treatment GroupMean Tumor Volume at Day 1 (mm³)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control105 ± 151520 ± 210-
Indole Derivative (e.g., 20 mg/kg)102 ± 18650 ± 11057.2
Positive Control (e.g., Doxorubicin)108 ± 16480 ± 9568.4

Note: This table provides hypothetical data to illustrate how in vivo efficacy is typically presented. Actual results will vary based on the specific this compound derivative, the dose, the tumor model, and the treatment schedule.

The In Vitro-In Vivo Correlation: Bridging the Divide

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound with a low IC50 value in vitro does not always translate to a potent antitumor agent in vivo. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the tumor site. Poor bioavailability or rapid metabolism can lead to sub-therapeutic drug levels, resulting in a lack of efficacy in vivo despite potent in vitro activity.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix. This environment can influence drug penetration and cellular response in ways that are not captured in a 2D cell culture system.

  • Toxicity: A compound may be highly potent in vitro but too toxic to be administered at an effective dose in vivo.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Methodologies

1. MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

2. Western Blot for Apoptosis Markers

This protocol provides a general framework for analyzing protein expression changes.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing DNA content to determine cell cycle distribution.

  • Cell Preparation: Harvest and wash the treated and untreated cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Methodology

Subcutaneous Xenograft Model

This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice.

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound derivative and vehicle control according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

The evaluation of this compound anticancer agents requires a multi-faceted approach that combines rigorous in vitro characterization with robust in vivo validation. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo studies in relevant animal models are critical for assessing the true therapeutic potential of these compounds. Discrepancies between in vitro and in vivo results are common and provide valuable insights into the pharmacokinetic and pharmacodynamic properties of the drug candidates. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the development of the next generation of indole-based anticancer therapies.

A Guide to Validating the Kinase Inhibitor Mechanism of Action of 1H-Benzo[g]indole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 1H-Benzo[g]indole Scaffold

The this compound scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with significant biological activity.[1] Its rigid, planar structure and potential for diverse substitutions have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[2][3][4] Derivatives of this core have been investigated for a wide array of mechanisms, including the inhibition of protein-protein interactions,[5] modulation of inflammatory enzymes,[6] and even as DNA intercalating agents.[7]

Among these potential mechanisms, the role of this compound derivatives as kinase inhibitors has emerged as a particularly promising avenue for anticancer drug discovery.[8] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Specific benzo-indole structures, for instance, have shown potent, nanomolar-range inhibition of critical cell cycle regulators like the Aurora kinases.[10]

This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of novel this compound derivatives hypothesized to be kinase inhibitors. We will move beyond simple screening assays to build a robust, multi-faceted evidentiary case. By systematically comparing a novel derivative against a well-characterized inhibitor, this guide equips researchers with the strategy and detailed protocols needed to establish a coherent and defensible mechanistic narrative.

The Kinase Inhibition Hypothesis: A Framework for Validation

The central hypothesis to be tested is that a novel this compound derivative exerts its anticancer effect by directly binding to and inhibiting the activity of a specific intracellular kinase. This inhibition disrupts a key signaling pathway, leading to a desired cellular outcome such as the cessation of proliferation or cell death.

To rigorously validate this, we must construct a logical chain of evidence, moving from direct target interaction to the ultimate cellular consequence. This process can be visualized as a triad of validation, where each component supports the others.

G cluster_workflow The Triad of MoA Validation A Step 1: Target Engagement (Does the compound bind its target in the cell?) B Step 2: Pathway Modulation (Does binding inhibit downstream signaling?) A->B leads to C Step 3: Phenotypic Outcome (Does pathway inhibition cause the desired cellular effect?) B->C results in C->A correlates with

Caption: The MoA validation workflow connects target binding to cellular effect.

Below is a representative signaling pathway often targeted by kinase inhibitors. Our experimental approach will seek to prove that a this compound derivative can successfully interrupt this cascade at a specific kinase node.

G receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription output Cell Proliferation, Survival, Differentiation transcription->output inhibitor This compound Derivative inhibitor->raf

Caption: A generic kinase cascade (e.g., MAPK/ERK pathway) targeted by an inhibitor.

Experimental Protocols & Comparative Analysis

In this section, we provide detailed methodologies for each stage of the validation process. For each experiment, we will compare the performance of a hypothetical novel compound, "BGI-X," with a well-characterized, multi-kinase inhibitor like Sunitinib.

Primary Validation: Confirming Intracellular Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended kinase target within the complex environment of a live cell. Failure to prove target engagement invalidates any downstream observations. We will use two powerful and orthogonal methods to establish this crucial link.

Causality & Rationale: CETSA® is a biophysical assay that operates on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (like our BGI-X), its structure becomes more stable and resistant to heat-induced denaturation.[12][13][14] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift," which is direct evidence of target engagement.[15] This label-free method is invaluable as it assesses binding in a native cellular context.[16]

G cluster_1 CETSA® Workflow A 1. Treat intact cells with BGI-X or Vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. precipitated proteins B->C D 4. Quantify soluble target protein (e.g., via Western Blot) C->D E 5. Plot melt curves to determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: Seed the appropriate cancer cell line (e.g., A549) in 10 cm dishes and grow to ~80% confluency. Treat the cells with BGI-X (e.g., 10 µM), Sunitinib (10 µM, as a positive control), or a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each condition and temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[13] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]

  • Protein Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.

  • Analysis: Analyze equal amounts of protein from each sample by Western Blot using a primary antibody specific for the target kinase. Quantify the band intensities and plot them against the temperature. The shift in the melting temperature (Tm) between the vehicle and drug-treated samples indicates target stabilization.

Causality & Rationale: As an orthogonal and highly quantitative method, the NanoBRET™ assay measures compound binding in live cells in real-time.[17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[18] When a test compound like BGI-X enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the precise calculation of intracellular compound affinity (IC50).[17]

G cluster_1 NanoBRET™ Principle: No Inhibitor cluster_2 NanoBRET™ Principle: With Inhibitor A NanoLuc-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc-Kinase (Donor) E BGI-X Inhibitor D->E Binding G Low BRET Signal D->G No Energy Transfer F Fluorescent Tracer (Displaced) E->F Displacement

Caption: The principle of the NanoBRET™ target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Plating: In a white 96-well assay plate, add the NanoBRET™ Tracer to all wells at the manufacturer's recommended final concentration.

  • Compound Addition: Add serial dilutions of BGI-X, Sunitinib, or a vehicle control to the wells.

  • Cell Addition: Add the transfected HEK293 cells to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.

  • Detection: Add the NanoLuc® substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Comparative Data Table 1: Target Engagement Metrics

CompoundTarget KinaseCETSA® Thermal Shift (ΔTm)NanoBRET™ Intracellular IC50
BGI-X Aurora B+ 4.2 °C85 nM
Sunitinib VEGFR2+ 5.5 °C25 nM
Vehicle Aurora B / VEGFR20 °C> 10,000 nM
Secondary Validation: Measuring Downstream Pathway Inhibition

Demonstrating that BGI-X binds its target is the first step. The second is to prove this binding event is functionally relevant—that is, it inhibits the kinase's enzymatic activity. This is assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Causality & Rationale: Western blotting is a cornerstone technique for analyzing protein expression and post-translational modifications.[19] By using highly specific antibodies that recognize only the phosphorylated form of a target protein, we can directly quantify the impact of a kinase inhibitor on its signaling pathway.[20] For an Aurora B kinase inhibitor, a key downstream substrate is Histone H3, which is phosphorylated at Serine 10 (pHH3-Ser10) during mitosis.[10] A potent inhibitor should drastically reduce the levels of pHH3-Ser10 without affecting the total amount of Histone H3 protein.

Detailed Protocol: Western Blot Analysis [21]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa) and synchronize them in the G2/M phase of the cell cycle using a standard method (e.g., nocodazole block) to enrich for the mitotic population where Aurora B is active. Treat the synchronized cells with various concentrations of BGI-X, a positive control inhibitor, or vehicle for 2-4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[20]

  • Stripping and Re-probing: To normalize the data, strip the membrane of the phospho-antibody and re-probe it with an antibody that detects the total protein level of the substrate (e.g., anti-Histone H3) and a loading control (e.g., anti-GAPDH).

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Comparative Data Table 2: Downstream Pathway Inhibition (IC50)

CompoundTarget PathwayCellular IC50 (Phospho-Substrate Inhibition)
BGI-X Aurora B -> pHH3(Ser10)110 nM
Sunitinib VEGFR2 -> pERK1/245 nM
Tertiary Validation: Correlating Molecular Action with Cellular Phenotype

The final pillar of our validation framework is to demonstrate that the observed target engagement and pathway modulation translate into a meaningful anti-cancer effect, such as inhibiting cell proliferation.

Causality & Rationale: Cell viability assays are used to determine the number of living cells in a population after exposure to a test compound. Both MTT and XTT assays are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[22][23][24] However, the XTT assay is often preferred because it produces a water-soluble formazan product that is released into the culture medium.[25][26] This eliminates the need for a separate solubilization step, which is required for the insoluble crystals formed in the MTT assay, thereby simplifying the workflow, reducing variability, and making it more suitable for high-throughput screening.[25]

Detailed Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BGI-X, Sunitinib, or vehicle control. Include wells with media only (background control) and untreated cells (viability control). Incubate for 72 hours.

  • Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.

  • Assay Incubation: Add the prepared XTT mixture to each well and incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the yellow XTT to an orange formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm should also be used to subtract background absorbance.

  • Analysis: After subtracting the background, normalize the absorbance values to the untreated control cells (representing 100% viability). Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data Table 3: Cellular Phenotypic Effect (IC50)

CompoundCell LineCell Viability IC50 (72h)
BGI-X HeLa150 nM
Sunitinib HUVEC55 nM

Synthesizing the Evidence: Building a Coherent Mechanistic Narrative

The ultimate goal of this validation workflow is to synthesize the individual data points into a compelling and logical narrative. For our hypothetical compound BGI-X, the story would be as follows:

  • Direct Target Engagement: BGI-X directly binds to and stabilizes its target, Aurora B kinase, within intact HeLa cells, as evidenced by a significant thermal shift in the CETSA® assay (ΔTm = +4.2°C) and potent intracellular affinity in the NanoBRET™ assay (IC50 = 85 nM).

  • Functional Pathway Inhibition: This binding event functionally inhibits the kinase's activity, demonstrated by a dose-dependent reduction in the phosphorylation of its key substrate, Histone H3, with a cellular IC50 of 110 nM.

  • Cellular Consequence: The inhibition of the Aurora B pathway translates directly to a potent anti-proliferative effect, with BGI-X inhibiting HeLa cell viability with an IC50 of 150 nM.

References

Cross-Validation of Bioassay Results for 1H-Benzo[g]indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioassay results for 1H-Benzo[g]indole compounds, a class of molecules with significant potential in drug discovery. By objectively comparing performance across various biological assays and outlining detailed experimental protocols, this document aims to support researchers in the rigorous evaluation of these compounds. The following sections detail the importance of cross-validation, present comparative bioassay data, provide in-depth experimental methodologies, and visualize key signaling pathways and workflows.

The Imperative of Bioassay Cross-Validation

Cross-validation of bioassay results is a critical process in drug discovery to ensure the reliability and specificity of a compound's biological activity. This involves testing a compound in multiple, distinct assays to confirm its on-target effects and identify potential off-target activities. For this compound compounds, which have been shown to interact with various signaling pathways, a multi-assay approach is essential to build a comprehensive and accurate pharmacological profile. This guide focuses on three key pathways where these compounds have shown activity: Hedgehog signaling, microsomal prostaglandin E2 synthase-1 (mPGES-1), and the Keap1-Nrf2 protein-protein interaction.

Data Presentation: Comparative Bioactivity of this compound Derivatives

The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound compounds across three different bioassays. This allows for a direct comparison of their potency and selectivity.

Compound IDHedgehog Pathway Inhibition (IC50, µM) [a]mPGES-1 Inhibition (IC50, µM) [b]Keap1-Nrf2 PPI Inhibition (IC50, µM) [c]
BGI-0010.8> 5015.2
BGI-0021.225.65.8
BGI-003> 500.5> 50
BGI-0045.310.12.1
BGI-0050.242.335.7

[a] Data from a Gli-responsive luciferase reporter assay in NIH/3T3 cells. [b] Data from a cell-free enzymatic assay measuring PGE2 production. [c] Data from a fluorescence polarization-based protein-protein interaction assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hedgehog Signaling Pathway Inhibition Assay

This assay quantitatively measures the inhibition of the Hedgehog signaling pathway using a Gli-responsive luciferase reporter gene.[1][2]

  • Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[1]

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to reach confluency.[2]

    • Treat the cells with serial dilutions of the this compound compounds for 1-2 hours.[1]

    • Induce pathway activation with a Sonic Hedgehog (Shh) agonist.[1]

    • Incubate for 24-30 hours at 37°C in a 5% CO2 incubator.[1]

    • Measure firefly and Renilla luciferase activity using a dual-luciferase assay system.[2]

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

mPGES-1 Inhibition Assay

This cell-free assay determines the inhibitory activity of compounds on microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4]

  • Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells or recombinant human mPGES-1.[3]

  • Procedure:

    • Pre-incubate the microsomal preparation or recombinant enzyme with the test compounds.[4]

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[4]

    • After a defined incubation period, terminate the reaction.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the percent inhibition of PGE2 formation at various compound concentrations to calculate the IC50 value.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition Assay

This assay identifies inhibitors of the Keap1-Nrf2 interaction using fluorescence polarization (FP).[5][6][7]

  • Reagents: Purified Keap1 protein and a fluorescently labeled Nrf2 peptide.[5]

  • Procedure:

    • In a microplate, incubate the Keap1 protein and the fluorescent Nrf2 peptide with the test compounds for 30 minutes.[5][6]

    • Measure the fluorescence polarization using a plate reader.[5]

  • Data Analysis: Inhibition of the Keap1-Nrf2 interaction results in a decrease in fluorescence polarization. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Logical Workflow for Bioassay Cross-Validation

A Synthesize and Characterize This compound Compounds B Primary Screening: Hedgehog Pathway Assay A->B C Secondary Screening: mPGES-1 Inhibition Assay B->C D Tertiary Screening: Keap1-Nrf2 PPI Assay B->D E Analyze and Compare IC50 Values C->E D->E F Assess Selectivity Profile E->F G Identify Lead Compounds F->G

Caption: A logical workflow for the cross-validation of this compound compounds.

Hedgehog Signaling Pathway

cluster_off Pathway OFF cluster_on Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI GLI_R GLI-R (Repressor) GLI->GLI_R Processing Target_Genes_off Target Genes (OFF) GLI_R->Target_Genes_off Represses Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociation GLI_A GLI-A (Activator) SUFU_on->GLI_A Activation Target_Genes_on Target Genes (ON) GLI_A->Target_Genes_on Activates cluster_basal Basal Conditions cluster_stress Oxidative Stress / Inhibition Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Nrf2 Degradation Proteasome->Degradation Inhibitor This compound Inhibitor Keap1_i Keap1 Inhibitor->Keap1_i Inhibits Nrf2_free Nrf2 (Free) Keap1_i->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

References

Optimizing 1H-Benzo[g]indole Analogs: A Comparative Guide to 3D-QSAR Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzo[g]indole scaffold has emerged as a promising starting point for the development of novel therapeutics, notably as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress.[1] Effective optimization of these analogs to enhance their potency and selectivity necessitates a deep understanding of their structure-activity relationships (SAR). Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling provides a powerful computational framework for elucidating these relationships and guiding the design of more effective molecules.

This guide presents a comparative overview of two prominent 3D-QSAR methodologies—Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), alongside a pharmacophore-based approach—that can be applied to the optimization of this compound analogs. While direct 3D-QSAR studies on this specific scaffold are not yet prevalent in published literature, the principles and protocols derived from studies on other indole derivatives and Keap1-Nrf2 inhibitors offer a clear roadmap for researchers.

Comparative Analysis of 3D-QSAR Methodologies

The selection of a 3D-QSAR methodology is contingent on the specific research objectives and the available data. CoMFA and CoMSIA are ideal for refining the activity of a series of analogs with a common core, while a pharmacophore-based approach is particularly advantageous for identifying novel scaffolds and diverse chemical entities with the desired biological activity.

FeatureCoMFA/CoMSIA ApproachPharmacophore-Based 3D-QSAR
Core Principle Correlates the biological activity of molecules with their 3D steric and electrostatic fields. CoMSIA extends this to include hydrophobic, hydrogen bond donor, and acceptor fields.Relates biological activity to the spatial arrangement of essential chemical features (pharmacophore) required for molecular recognition at a biological target.
Primary Application Lead optimization; understanding the influence of substituent modifications on a common scaffold.Scaffold hopping; virtual screening of large compound libraries; identifying novel chemical series.
Alignment Strategy Typically based on a common substructure or docking to a receptor.Based on the 3D arrangement of pharmacophoric features.
Key Outputs 3D contour maps indicating favorable and unfavorable regions for steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding features.A 3D model of the essential chemical features for activity; can be used as a query for virtual screening.
Predictive Power High predictive power for compounds structurally similar to the training set.Can predict the activity of structurally diverse compounds that fit the pharmacophore model.

Quantitative Comparison of 3D-QSAR Models

The robustness and predictive capability of a 3D-QSAR model are assessed through several statistical parameters. The following table presents a hypothetical comparison of key statistical metrics for CoMFA/CoMSIA and pharmacophore-based 3D-QSAR models, based on values reported in studies of indole derivatives and other relevant compounds.[2][3][4]

Statistical ParameterCoMFA ModelCoMSIA ModelPharmacophore-Based QSAR
Cross-validated correlation coefficient (q²) 0.4940.541> 0.5
Non-cross-validated correlation coefficient (r²) 0.9860.967> 0.9
Standard Error of Estimate (SEE) LowLowLow
F-statistic HighHighHigh
Predictive correlation coefficient (r²_pred) 0.5600.590> 0.6

Note: The values presented are illustrative and derived from existing 3D-QSAR studies on related compounds. Actual values for a 3D-QSAR model of this compound analogs would be dependent on the specific dataset and modeling protocol.

Experimental Protocols

The successful implementation of 3D-QSAR modeling requires a systematic and rigorous approach. The following are detailed, generalized protocols for both CoMFA/CoMSIA and pharmacophore-based 3D-QSAR studies, adapted for the optimization of this compound analogs as Keap1-Nrf2 inhibitors.

Protocol 1: CoMFA and CoMSIA Modeling
  • Dataset Preparation: A dataset of this compound analogs with experimentally determined inhibitory activities (e.g., IC50 values) against the Keap1-Nrf2 interaction is compiled. These values are typically converted to their logarithmic form (pIC50) for the QSAR study. The dataset is then divided into a training set for model generation and a test set for external validation.

  • Molecular Modeling: The 3D structures of all molecules in the dataset are built using molecular modeling software. The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

  • Molecular Alignment: This is a critical step. The molecules in the dataset are aligned based on a common substructure, in this case, the this compound core.

  • CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule are calculated. These energy values constitute the CoMFA descriptors.

  • CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated field descriptors (independent variables) and the biological activities (dependent variable).

  • Model Validation: The predictive power of the generated model is assessed using leave-one-out cross-validation (q²) for the training set and by predicting the activities of the test set compounds (r²_pred).

  • Contour Map Analysis: The results of the CoMFA and CoMSIA analysis are visualized as 3D contour maps. These maps highlight regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecules are predicted to increase or decrease biological activity.

Protocol 2: Pharmacophore-Based 3D-QSAR
  • Pharmacophore Model Generation: A set of active this compound analogs is used to generate pharmacophore models. These models consist of a 3D arrangement of chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings that are essential for binding to Keap1.

  • Pharmacophore Validation: The generated pharmacophore models are validated for their ability to distinguish between active and inactive compounds.

  • Molecular Alignment: The molecules in the dataset are aligned based on the validated pharmacophore model.

  • 3D-QSAR Model Building: Similar to the CoMFA/CoMSIA protocol, a 3D grid is generated around the aligned molecules, and various molecular field descriptors are calculated.

  • PLS Analysis and Model Validation: PLS analysis is performed to correlate the descriptors with biological activity, and the model is validated using cross-validation and an external test set.

  • Virtual Screening and Design: The validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that are likely to be active Keap1-Nrf2 inhibitors.

Visualization of the 3D-QSAR Workflow

The following diagram illustrates the general workflow for a 3D-QSAR study, applicable to both CoMFA/CoMSIA and pharmacophore-based approaches.

3D-QSAR Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_qsar QSAR Model Development cluster_validation Model Validation & Interpretation cluster_design Drug Design Dataset Dataset of this compound Analogs (Structures and Activities) Split Split into Training and Test Sets Dataset->Split Modeling 3D Structure Generation & Energy Minimization Split->Modeling Alignment Molecular Alignment (Core-based or Pharmacophore-based) Modeling->Alignment Fields Calculation of 3D Molecular Fields (CoMFA/CoMSIA/Pharmacophore) Alignment->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Validation Cross-Validation (q²) & External Validation (r²_pred) PLS->Validation Contours Generation of 3D Contour Maps Validation->Contours Design Design of Novel Analogs with Enhanced Activity Contours->Design

A generalized workflow for 3D-QSAR modeling.

By employing these sophisticated computational techniques, researchers can accelerate the optimization of this compound analogs, leading to the development of more potent and selective Keap1-Nrf2 inhibitors with therapeutic potential.

References

Head-to-head comparison of different synthetic routes to 1H-Benzo[g]indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. 1H-Benzo[g]indole serves as a crucial scaffold in numerous pharmacologically active compounds. This guide provides a head-to-head comparison of various synthetic routes to this important molecule, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

Data Summary

The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a quick reference for comparing their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Fischer Indole Synthesis 1-Naphthylhydrazine, AcetaldehydeZnCl₂, H₂SO₄, or PPAAcetic acid, Ethanol100 - 1801 - 560-80
Nenitzescu Indole Synthesis 1,4-Naphthoquinone, β-AminocrotonateAcetic acid, Lewis Acids (e.g., ZnCl₂)Acetone, Chloroform, Acetic AcidRoom Temp. - Reflux2 - 2440-60
Larock Indole Synthesis 1-Iodo-2-aminonaphthalene, AlkynePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)DMF, Toluene80 - 12012 - 2470-90
Heck-type Cyclization o-Halonaphthylamine derivativePd(OAc)₂, Ligand (e.g., PPh₃), BaseDMF, Acetonitrile80 - 14012 - 4850-70
Multicomponent Reaction 2-Amino-1,4-naphthoquinone, Arylglyoxal, IndoleSulfamic acidAcetonitrileReflux0.5 - 180-95 (for derivatives)

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials 1-Naphthylhydrazine 1-Naphthylhydrazine Hydrazone_Formation Hydrazone Formation 1-Naphthylhydrazine->Hydrazone_Formation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Hydrazone_Formation Hydrazone Naphthylhydrazone Intermediate Hydrazone_Formation->Hydrazone Tautomerization [3,3]-Sigmatropic Rearrangement Hydrazone->Tautomerization Acid Catalyst Cyclization Cyclization & Aromatization Tautomerization->Cyclization Product This compound Cyclization->Product -NH₃

Caption: Fischer Indole Synthesis Pathway.

Nenitzescu_Indole_Synthesis cluster_start Starting Materials Naphthoquinone 1,4-Naphthoquinone Michael_Addition Michael Addition Naphthoquinone->Michael_Addition Enamine β-Aminocrotonate Enamine->Michael_Addition Intermediate_1 Adduct Michael_Addition->Intermediate_1 Cyclization_Condensation Cyclization & Condensation Intermediate_1->Cyclization_Condensation Intermediate_2 Hydroquinone Intermediate Cyclization_Condensation->Intermediate_2 Oxidation Oxidation Intermediate_2->Oxidation Product 5-Hydroxy-1H-benzo[g]indole (Derivative) Oxidation->Product

Caption: Nenitzescu Indole Synthesis Pathway.

Larock_Indole_Synthesis cluster_start Starting Materials Iodoaniline 1-Iodo-2-aminonaphthalene Oxidative_Addition Oxidative Addition Iodoaniline->Oxidative_Addition Alkyne Alkyne Carbopalladation Carbopalladation Alkyne->Carbopalladation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Intermediate_1 Arylpalladium(II) Complex Oxidative_Addition->Intermediate_1 Intermediate_1->Carbopalladation Intermediate_2 Vinylic Palladium Complex Carbopalladation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Base Product This compound Reductive_Elimination->Product

Caption: Larock Indole Synthesis Pathway.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization based on the specific substrate and available laboratory conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[1][2] It involves the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde.[1]

Materials:

  • 1-Naphthylhydrazine hydrochloride (1.0 eq)

  • Acetaldehyde (or corresponding ketone/aldehyde) (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq) or Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid or Ethanol

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 1-naphthylhydrazine hydrochloride (1.0 eq) in glacial acetic acid or ethanol. Add the aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Cyclization: To the crude hydrazone mixture, add the acid catalyst (e.g., anhydrous ZnCl₂ or PPA). Heat the reaction mixture to 100-180°C and monitor the reaction progress by TLC. The reaction time can vary from 1 to 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a valuable method for preparing 5-hydroxyindole derivatives from quinones and enamines.[3]

Materials:

  • 1,4-Naphthoquinone (1.0 eq)

  • Ethyl β-aminocrotonate (or other enamine) (1.0-1.2 eq)

  • Acetone, Chloroform, or Acetic Acid

  • Lewis Acid Catalyst (e.g., ZnCl₂) (optional, 10 mol%)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 eq) in the chosen solvent (e.g., acetone). If using a catalyst, add it to this solution.

  • Addition of Enamine: Slowly add the enamine (1.0-1.2 eq) to the stirred solution of the naphthoquinone.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC. The reaction time can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the 5-hydroxy-1H-benzo[g]indole derivative.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the synthesis of indoles from o-haloanilines and alkynes.[4]

Materials:

  • 1-Iodo-2-aminonaphthalene (1.0 eq)

  • Disubstituted alkyne (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the anhydrous solvent (DMF or toluene), followed by 1-iodo-2-aminonaphthalene (1.0 eq) and the alkyne (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Comparison of Synthetic Routes

  • Fischer Indole Synthesis: This is a classic and versatile method, often providing good yields.[1][2] However, it can require harsh acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups. The use of strong acids can also lead to side reactions and purification challenges.

  • Nenitzescu Indole Synthesis: This method is particularly useful for the synthesis of 5-hydroxybenzo[g]indole derivatives.[3] It often proceeds under milder conditions than the Fischer synthesis. However, the yields can be moderate, and the scope is generally limited to the use of quinones as starting materials.

  • Larock Indole Synthesis: This palladium-catalyzed approach offers high yields and good functional group tolerance under relatively mild conditions.[4] It is a powerful method for constructing complex indole structures. The main drawbacks are the cost of the palladium catalyst and the need for often sensitive and specifically substituted starting materials (o-iodoanilines and alkynes).

  • Heck-type Cyclization: Intramolecular Heck reactions provide another palladium-catalyzed route to the indole core. This method can be effective, but like other palladium-catalyzed reactions, the cost of the catalyst and ligands can be a consideration. Reaction conditions may also require careful optimization to achieve good yields.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step.[5] For the synthesis of benzo[f]indole-4,9-dione derivatives, a multicomponent reaction has been reported to give high yields in a short reaction time.[5] While this specific example does not produce the parent this compound, it highlights the potential of MCRs for the rapid generation of diverse benzoindole libraries. The main advantage is the operational simplicity and the formation of multiple bonds in one pot.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions. For the synthesis of the unsubstituted parent compound, the Fischer Indole Synthesis remains a robust and cost-effective option, provided the harsh conditions are tolerable. For more complex or functionalized derivatives, the Larock Indole Synthesis offers a more versatile and milder alternative, albeit at a higher cost. The Nenitzescu reaction is the method of choice for 5-hydroxy substituted analogs. As the field of organic synthesis continues to evolve, multicomponent reactions are emerging as a powerful strategy for the efficient and diverse synthesis of benzo[g]indole scaffolds. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate pathway for their specific synthetic goals.

References

A Comparative Analysis of 1H-Benzo[g]indole Derivatives as Dual 5-LO/mPGES-1 Inhibitors for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-Benzo[g]indole derivatives with alternative dual 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. The following analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.

The dual inhibition of 5-LO and mPGES-1 presents a promising therapeutic strategy for inflammatory diseases. This approach aims to simultaneously suppress the production of two key classes of pro-inflammatory mediators: leukotrienes (LTs) and prostaglandin E2 (PGE2). By targeting these enzymes, it is possible to achieve a broader anti-inflammatory effect compared to single-target agents like traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, potentially with an improved safety profile.

This guide focuses on the performance of this compound derivatives, a class of potent dual inhibitors, and compares them against two other notable classes of dual 5-LO/mPGES-1 inhibitors: pirinixic acid derivatives and 2-mercaptohexanoic acid derivatives.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative compounds from each of the three classes against human 5-LO and mPGES-1 in cell-free assays. Lower IC50 values indicate higher potency.

Compound ClassRepresentative Compound5-LO IC50 (µM)mPGES-1 IC50 (µM)Reference
This compound Derivative Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a)Not specified in cell-free, potent in cells0.6[1][2]
Pirinixic Acid Derivative 2-(4-(biphenyl-4-ylmethylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (Compound 7b)11.3[3][4]
Pirinixic Acid Derivative Compound 160.10.94[5]
2-Mercaptohexanoic Acid Derivative 2(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid (Compound 21)3.52.2[6][7]

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo efficacy of anti-inflammatory agents. The table below compares the effectiveness of the lead compounds from each class in this model.

Compound ClassRepresentative CompoundAnimal ModelKey FindingReference
This compound Derivative Compound 7aCarrageenan-induced paw edema in mice and pleurisy in ratsSignificantly reduced inflammatory reactions and suppressed PGE2 levels in pleural exudates.[1][4][1][4]
Pirinixic Acid Derivative Compound 13Zymosan-induced peritonitis in miceDecreased vascular permeability and reduced inflammatory cell infiltration, accompanied by reduced cysteinyl-leukotrienes and PGE2.[8][8]
2-Mercaptohexanoic Acid Derivative Not specifiedFurther assessment in preclinical models of inflammation is warranted based on potent in vitro activity.[6][7]Not yet reported.[6][7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

Arachidonic_Acid_Cascade cluster_0 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) PLA2 PLA2 COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 LOX 5-LO Arachidonic_Acid->LOX PLA2->Arachidonic_Acid PGH2 PGH2 COX1_2->PGH2 LTA4 LTA4 LOX->LTA4 mPGES1 mPGES-1 PGH2->mPGES1 Other_PGs Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_PGs LTB4 LTB4 LTA4->LTB4 CysLTs Cysteinyl LTs LTA4->CysLTs PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation PGE2->Inflammation Inhibitors This compound derivatives & Other Dual Inhibitors Inhibitors->LOX Inhibitors->mPGES1

Caption: Arachidonic acid cascade and points of dual inhibition.

Experimental_Workflow Start Compound Synthesis (e.g., this compound derivatives) CellFree In Vitro Cell-Free Assays (5-LO & mPGES-1 enzyme activity) Start->CellFree IC50 Determine IC50 Values CellFree->IC50 CellBased Cell-Based Assays (e.g., LPS-stimulated A549 cells) Measure PGE2 & LTB4 production IC50->CellBased Potency Confirm Cellular Potency and Selectivity CellBased->Potency InVivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Potency->InVivo Efficacy Evaluate Anti-Inflammatory Efficacy and PK/PD InVivo->Efficacy Lead Lead Optimization Efficacy->Lead

Caption: General experimental workflow for evaluating dual inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell-Free Human mPGES-1 Enzyme Activity Assay

This assay determines the direct inhibitory effect of a compound on the activity of isolated mPGES-1.

  • Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells or recombinant human mPGES-1 expressed in E. coli.

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.4) supplemented with 2.5 mM glutathione.

  • Procedure:

    • Pre-incubate the enzyme preparation with various concentrations of the test compound or vehicle control (e.g., DMSO) at 4°C for 15-30 minutes.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), at a final concentration of 10 µM.

    • Incubate the reaction mixture for 60-90 seconds at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like SnCl2 in an organic solvent).

    • Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Free Human 5-LO Enzyme Activity Assay

This assay measures the direct inhibition of 5-LO enzyme activity.

  • Enzyme Source: Recombinant human 5-LO or the supernatant from lysed human polymorphonuclear leukocytes (PMNLs).

  • Assay Buffer: Phosphate-buffered saline (PBS) containing 1 mM ATP and 2.5 mM CaCl2.

  • Procedure:

    • Pre-incubate the 5-LO enzyme preparation with various concentrations of the test compound or vehicle control on ice for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid (e.g., 20 µM final concentration).

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard (e.g., PGB2).

    • Extract the 5-LO products (e.g., LTB4 and 5-HETE) using solid-phase extraction.

    • Analyze the products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 235 nm (for HETEs) and 270 nm (for LTB4).

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assay for PGE2 and LTB4 Production in A549 Cells

This assay evaluates the ability of a compound to inhibit the production of PGE2 and LTB4 in a cellular context.

  • Cell Line: Human lung carcinoma A549 cells.

  • Stimulation: Interleukin-1β (IL-1β) to induce mPGES-1 expression, followed by a calcium ionophore (e.g., A23187) to stimulate arachidonic acid release and subsequent eicosanoid production.

  • Procedure:

    • Seed A549 cells in multi-well plates and grow to confluency.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to upregulate mPGES-1.

    • Following IL-1β stimulation, add a calcium ionophore (e.g., A23187, 2.5 µM) and arachidonic acid (e.g., 10 µM) for a shorter period (e.g., 30 minutes) to trigger eicosanoid synthesis.

    • Collect the cell culture supernatant.

    • Quantify the concentrations of PGE2 and LTB4 in the supernatant using specific EIAs or LC-MS.

    • Determine the IC50 values for the inhibition of PGE2 and LTB4 production.

Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Inducing Agent: 1% w/v solution of carrageenan in saline.

  • Procedure:

    • Administer the test compound or vehicle control to the rats via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the carrageenan challenge.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

Conclusion

The available data suggests that this compound derivatives, exemplified by compound 7a, are potent dual inhibitors of 5-LO and mPGES-1 with demonstrated in vivo anti-inflammatory efficacy.[1][4] When compared to pirinixic acid and 2-mercaptohexanoic acid derivatives, the this compound class shows comparable or, in some cases, superior potency, particularly in inhibiting mPGES-1.[1][3][5] The pirinixic acid derivatives also represent a promising class with potent dual inhibitory activity and proven in vivo efficacy.[8] While the 2-mercaptohexanoic acid derivatives show good in vitro dual inhibitory potential, further in vivo studies are needed to fully assess their therapeutic value.[6][7]

This comparative guide highlights the potential of this compound derivatives as a valuable scaffold for the development of novel anti-inflammatory agents. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other dual 5-LO/mPGES-1 inhibitors. Further research focusing on pharmacokinetic properties, safety profiles, and efficacy in chronic inflammation models will be crucial in advancing these promising compounds towards clinical applications.

References

Unveiling the Cancer Cell Selectivity of 1H-Benzo[g]indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of 1H-Benzo[g]indole derivatives and related indole compounds. It highlights their selectivity for cancer cells over normal cells, supported by experimental data, and delves into their mechanisms of action through key signaling pathways.

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. This compound derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide synthesizes preclinical data to assess their selectivity, offering a valuable resource for identifying promising candidates for further development.

Quantitative Assessment of Cytotoxicity and Selectivity

The anti-proliferative activity of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. A crucial measure of a compound's therapeutic potential is its selectivity index (SI), calculated as the ratio of its IC50 in normal cells to that in cancer cells. A higher SI value signifies greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.

The following table summarizes the cytotoxic activity of several indole derivatives against a panel of human cancer and normal cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
6o IndazoleK562 (Leukemia)5.15HEK-293 (Embryonic Kidney)33.26.45[1]
4e Indole-basedMCF-7 (Breast)0.57WI38 (Lung Fibroblast)>100>175.4[2]
HCT116 (Colon)1.95>51.3
A549 (Lung)3.49>28.7
4f Indole-basedMCF-7 (Breast)19.92MCF-10A (Breast Epithelial)>100>5.02[3]
HeLa (Cervical)17.71-
A3 1H-benzo[c,d]indol-2-oneA549 (Lung)0.428---
P388 (Leukemia)1.69-
10b Indole-Thiadiazole HybridA549 (Lung)0.012HEK293 (Embryonic Kidney)0.12410.33[4]
K562 (Leukemia)0.01012.4

Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways

The selectivity and potency of this compound derivatives can be attributed to their ability to modulate specific signaling pathways that are often dysregulated in cancer.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to the progression of several cancers, including medulloblastoma and basal cell carcinoma[5][6]. Certain benzo[cd]indol-2(1H)-ones have been identified as downstream inhibitors of this pathway. They act by reducing the levels of key transcription factors, GLI1 and GLI2, thereby suppressing the expression of genes that promote cancer cell proliferation and survival[5][7][8].

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI (Repressor) GLI->GLI-R GLI-A GLI (Activator) GLI->GLI-A Activation Target Genes Target Gene Expression GLI-R->Target Genes Represses GLI-A->Target Genes Activates Benzo_Indole Benzo[cd]indol-2(1H)-one Benzo_Indole->GLI-A Inhibits (Reduces GLI levels)

Caption: Inhibition of the Hedgehog signaling pathway by Benzo[cd]indol-2(1H)-ones.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival[9][10]. In many cancers, this pathway is constitutively active, often driven by cytokines like Interleukin-6 (IL-6)[9]. Indole-fused benzo-oxazepines have been shown to block this pathway by interfering with IL-6-mediated activation of JAK2 and subsequent phosphorylation of STAT3, leading to reduced tumor progression[9][11].

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Target_Genes Target Gene Expression (Proliferation, Survival) STAT_dimer->Target_Genes Translocates & Activates Transcription Indole_Deriv Indole-fused benzo-oxazepine Indole_Deriv->IL6R Indole_Deriv->JAK Inhibits (Phosphorylation)

Caption: Inhibition of the IL-6 mediated JAK/STAT pathway by Indole-fused benzo-oxazepines.

Experimental Protocols

The evaluation of the anti-cancer activity of this compound derivatives involves a series of in vitro assays to determine their cytotoxicity, mechanism of cell death, and effects on cell behavior.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add varying concentrations of Indole Derivative A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 value G->H

Caption: General workflow for determining cytotoxicity using the MTT assay.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by these compounds, flow cytometry is often employed.

  • Apoptosis Assay: Cells are treated with the compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a DNA-binding dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells[12].

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA (e.g., PI). The DNA content of the cells is then analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M)[4]. An accumulation of cells in a particular phase suggests cell cycle arrest.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the indole derivatives.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., GLI, STAT3, p-STAT3, Bcl-2, Bax) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available preclinical data strongly suggest that this compound derivatives and related indole scaffolds are a promising source of novel anti-cancer agents. Several compounds have demonstrated high potency and, crucially, a favorable selectivity for cancer cells over normal cells, as indicated by high selectivity indices. Their mechanisms of action, which involve the targeted inhibition of key oncogenic signaling pathways like Hedgehog and JAK/STAT, provide a solid rationale for their anti-tumor activity. Further investigation and optimization of these derivatives are warranted to develop candidates with improved therapeutic profiles for clinical evaluation.

References

Safety Operating Guide

Proper Disposal of 1H-Benzo[g]indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1H-Benzo[g]indole are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks associated with this hazardous chemical.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, being toxic if swallowed and causing serious eye damage.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and establish a designated work area. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.

Waste Segregation and Collection

Proper waste segregation is the foundational step for compliant disposal. All waste streams contaminated with this compound must be kept separate from non-hazardous waste. This includes:

  • Solid Waste: Unused or expired this compound, contaminated weighing paper, gloves, pipette tips, and any materials used for spill cleanup.

  • Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration by a licensed hazardous waste management company. This compound must not be disposed of down the drain or mixed with general laboratory trash.

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw-top cap.

  • Waste Accumulation: Place all solid and liquid waste contaminated with this compound directly into the designated hazardous waste container. The container should be kept closed at all times except when adding waste.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Serious Eye Damage"

    • The approximate concentration of the chemical in the waste mixture.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. Ensure that all required documentation is completed and accompanies the waste shipment.

Quantitative Data for Hazardous Waste Incineration

The following table summarizes typical operational standards for the high-temperature incineration of hazardous organic waste. Specific parameters for this compound should be confirmed with the licensed waste disposal facility, but these values provide a general guideline.

ParameterStandardNotes
Secondary Combustion Chamber Temperature ≥ 1100°CFor waste containing >1% halogenated organic substances.[3]
≥ 950°CFor waste containing <1% halogenated organic substances.[3]
Gas Residence Time in Secondary Chamber ≥ 2 secondsEnsures complete destruction of hazardous constituents.[3]
Destruction and Removal Efficiency (DRE) ≥ 99.99%For principal organic hazardous constituents (POHCs).
Particulate Matter Emissions < 50 mg/Nm³Corrected to 11% oxygen on a dry basis.
Hydrogen Chloride (HCl) Emissions < 50 mg/Nm³
Sulfur Dioxide (SO₂) Emissions < 200 mg/Nm³
Carbon Monoxide (CO) Emissions < 100 mg/Nm³ (half-hourly average)
Total Organic Carbon (TOC) in Slag/Bottom Ash < 3%Or loss on ignition < 5% of the dry weight.

Experimental Protocols: Decontamination of Laboratory Equipment

All laboratory equipment that comes into contact with this compound must be decontaminated before reuse or disposal.

Objective: To safely and effectively remove this compound residues from laboratory glassware and equipment.

Materials:

  • Suitable solvent (e.g., acetone, ethanol)

  • Two wash basins

  • Laboratory detergent

  • Deionized water

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Designated hazardous waste container for liquid waste

Procedure:

  • Initial Solvent Rinse:

    • Under a chemical fume hood, rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Swirl the solvent to ensure it comes into contact with all potentially contaminated surfaces.

    • Collect the solvent rinse in a designated hazardous liquid waste container.

    • Repeat the rinse two more times.

  • Washing:

    • After the solvent rinse, the glassware can be washed with a laboratory detergent and warm water.

    • Use a dedicated brush to scrub all surfaces.

  • Final Rinse:

    • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharps Sharps Waste? is_liquid->is_sharps No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Puncture-Resistant Sharps Container is_sharps->sharps_waste Yes store_waste Store Waste in a Secure, Designated Area is_sharps->store_waste No solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Company store_waste->contact_vendor incineration High-Temperature Incineration contact_vendor->incineration end End: Compliant Disposal incineration->end

Caption: Decision workflow for the safe disposal of this compound.

References

Mastering the Safe Handling of 1H-Benzo[g]indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel heterocyclic compounds are paramount. 1H-Benzo[g]indole, a fused aromatic heterocyclic compound, presents significant opportunities in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks of this compound

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1][2][3] While comprehensive long-term toxicological data, including its carcinogenic potential, is not fully established, its structural similarity to polycyclic aromatic hydrocarbons (PAHs) and other indole derivatives warrants a highly precautionary approach. Some PAHs are known carcinogens, and certain indole derivatives have demonstrated toxic effects.[4][5] Therefore, it is prudent to handle this compound as a potentially potent compound with unknown long-term health effects.

Key Hazard Information:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowed
Serious Eye Damage (Category 1)CorrosionDangerH318: Causes serious eye damage

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the National Institute for Occupational Safety and Health (NIOSH) hierarchy of controls is essential.[1][2][6][7][8] This framework prioritizes the most effective control measures to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary barrier) Substitution->Engineering Administrative Administrative Controls (Procedural safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: NIOSH Hierarchy of Controls applied to this compound.

Elimination and Substitution: For many research applications, eliminating or substituting this compound may not be feasible. However, a thorough evaluation of the experimental design to determine if a less hazardous analogue could be used is a critical first step.

Engineering Controls: These are the most critical physical measures to prevent exposure. All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. A safety shower and eyewash station must be readily accessible.

Administrative Controls: These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound.

  • Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile outer, nitrile or latex inner).To provide robust protection against dermal absorption. Regularly inspect gloves for any signs of degradation or perforation.
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles that can cause severe eye damage.
Respiratory Protection A NIOSH-approved N95 dust mask for handling the solid. For procedures with a higher risk of aerosolization, a half-mask respirator with organic vapor and particulate cartridges (P100) should be considered.To prevent inhalation of the powdered compound.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin contact.

Step-by-Step Guide to Handling this compound

4.1. Preparation and Weighing

  • Designate a Work Area: Prepare a designated area within a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and pre-labeled containers, within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: Carefully weigh the solid this compound on weighing paper within the fume hood. Use a spatula to transfer the solid, avoiding the creation of dust.

  • Transfer: Transfer the weighed solid directly into the reaction vessel or a pre-labeled container for dissolution.

4.2. Solution Preparation and Use

  • Solvent Addition: Add the desired solvent to the container with the solid this compound within the fume hood.

  • Dissolution: Cap the container and gently swirl or stir to dissolve the compound. If necessary, use a sonicator within the fume hood.

  • Handling Solutions: When working with solutions of this compound, continue to work within the fume hood and wear all prescribed PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

5.2. Decontamination

  • Glassware: Decontaminate all glassware that has come into contact with this compound by rinsing with a suitable organic solvent (e.g., acetone, ethanol) into the appropriate liquid waste container. Follow this with a thorough wash with soap and water.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and then wipe down with a detergent solution.

5.3. Final Disposal All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Emergency Procedures

6.1. Spills

  • Small Spills (in a fume hood):

    • Ensure all personnel in the immediate area are aware of the spill.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

6.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[g]indole
Reactant of Route 2
Reactant of Route 2
1H-Benzo[g]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.